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  • Product: 3-Chloro-1-methyl-azetidine hydrochloride
  • CAS: 69334-72-1

Core Science & Biosynthesis

Foundational

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Medicinal Chemistry

An In-Depth Technical Guide to 3-Chloro-1-methyl-azetidine hydrochloride (CAS 69334-72-1) Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in contem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Chloro-1-methyl-azetidine hydrochloride (CAS 69334-72-1)

Azetidines, four-membered nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone in contemporary drug discovery.[1][2] Their unique combination of properties—a high degree of sp3 character, conformational rigidity, and inherent ring strain—offers medicinal chemists a powerful tool to enhance the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] The strain of the four-membered ring, while making it more reactive than larger heterocycles like pyrrolidines, provides a stable, three-dimensional scaffold that can improve metabolic stability, solubility, and receptor binding affinity.[2][3]

This guide focuses on a key derivative, 3-Chloro-1-methyl-azetidine hydrochloride (CAS: 69334-72-1). This compound is a valuable building block for researchers and drug development professionals. The presence of a chloro group at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. The N-methyl group modulates the basicity and lipophilicity of the core structure. As a hydrochloride salt, the compound exhibits improved stability and handling characteristics, making it suitable for a wide range of synthetic applications.

Core Chemical and Physical Properties

The fundamental properties of 3-Chloro-1-methyl-azetidine hydrochloride are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

PropertyValueSource(s)
CAS Number 69334-72-1[4]
Molecular Formula C₄H₉Cl₂N[4][5]
Molecular Weight 142.03 g/mol [5]
IUPAC Name 3-chloro-1-methylazetidine;hydrochlorideN/A
Synonyms 3-chloro-1-methylazetidine hydrochloride
Physical Form Solid
Purity Typically ≥97%[4]
InChI Key MCCWHJXTFWTLDH-UHFFFAOYSA-N
SMILES CN1CC(Cl)C1.Cl[4]

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The synthesis of substituted azetidines can be achieved through various routes, often involving intramolecular cyclization of a suitable precursor. A common strategy involves the ring-closure of a 1,3-difunctionalized propane derivative.

Conceptual Synthetic Workflow

A plausible synthetic route to 3-substituted azetidines often begins with a readily available starting material like epichlorohydrin. The following diagram illustrates a generalized, conceptual pathway for the synthesis of N-substituted 3-hydroxyazetidines, which can then be converted to their 3-chloro counterparts.

G A Epichlorohydrin + Methylamine B Ring Opening (Nucleophilic Attack) A->B C 1-Chloro-3-(methylamino)propan-2-ol B->C D Intramolecular Cyclization (Base-mediated) C->D E 3-Hydroxy-1-methyl-azetidine D->E F Chlorination (e.g., SOCl₂, PCl₅) E->F G 3-Chloro-1-methyl-azetidine F->G H Salt Formation (HCl) G->H I 3-Chloro-1-methyl-azetidine hydrochloride H->I

Caption: Conceptual synthesis pathway for 3-Chloro-1-methyl-azetidine HCl.

This multi-step process highlights key organic chemistry transformations. The initial ring-opening of the epoxide is a standard nucleophilic addition. The subsequent intramolecular cyclization is a critical step, forming the strained four-membered ring. Finally, conversion of the hydroxyl group to a chloride provides the desired reactive handle.[6]

Chemical Reactivity

The reactivity of 3-Chloro-1-methyl-azetidine is dominated by two key features: the nucleophilicity of the nitrogen atom (though modulated by its incorporation in the ring and the methyl group) and the electrophilic carbon atom bonded to the chlorine. The chlorine atom is a good leaving group, making the C3 position susceptible to nucleophilic substitution (S_N2) reactions . This is the primary mode of reactivity that makes this compound a valuable building block. A wide array of nucleophiles (amines, thiols, alcohols, etc.) can be used to displace the chloride, enabling the construction of a diverse library of 3-substituted azetidines for structure-activity relationship (SAR) studies.[7]

Application in Drug Discovery: A Scaffold for Enhanced Pharmacokinetics

The incorporation of the azetidine motif is a validated strategy for improving the drug-like properties of a molecule. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its importance in modern therapeutics.[1]

Key Advantages of the Azetidine Scaffold:

  • Improved Metabolic Stability: The compact, strained ring can block sites of metabolism, increasing the half-life of a drug.[2]

  • Enhanced Solubility: As a polar, sp3-rich scaffold, it can improve aqueous solubility compared to more lipophilic, aromatic structures.

  • Vectorial Exit Trajectory: The rigid geometry of the azetidine ring provides well-defined exit vectors for substituents, allowing for precise positioning of functional groups to optimize interactions with biological targets.[2]

  • Reduced Lipophilicity: Replacing larger aliphatic rings (e.g., piperidine) with azetidine can reduce lipophilicity, which is often beneficial for overall pharmacokinetic properties.

G cluster_0 Discovery Pipeline A Building Block 3-Chloro-1-methyl-azetidine HCl B Synthesis Nucleophilic Substitution A:f0->B:f0 C Compound Library Diverse 3-Substituted Azetidines B:f0->C:f0 D Screening & Optimization SAR Studies C:f0->D:f0 E Lead Candidate Improved PK/PD Profile D:f0->E:f0

Caption: Role of azetidine building blocks in the drug discovery process.

Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This section provides a detailed, step-by-step methodology for a representative nucleophilic substitution reaction using 3-Chloro-1-methyl-azetidine hydrochloride.

Objective: To synthesize N-benzyl-1-methyl-azetidin-3-amine.

Methodology:

  • Reagent Preparation & Inert Atmosphere:

    • Action: To a dry, round-bottom flask equipped with a magnetic stir bar, add 3-Chloro-1-methyl-azetidine hydrochloride (1.0 eq).

    • Causality: The hydrochloride salt is stable but can be hygroscopic. Using a dry flask under an inert atmosphere (e.g., nitrogen or argon) prevents the introduction of water, which could compete as a nucleophile or interfere with the base.[8]

  • Solvent and Base Addition:

    • Action: Suspend the starting material in a suitable polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF). Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 - 3.0 eq).

    • Causality: A polar aprotic solvent is chosen to dissolve the reagents without interfering with the reaction. The base is critical for two reasons: first, to deprotonate the hydrochloride salt, liberating the free base of the azetidine, and second, to neutralize the HCl generated during the substitution reaction. An excess is used to drive the reaction to completion.

  • Nucleophile Addition:

    • Action: Slowly add the nucleophile, benzylamine (1.1 eq), to the stirring suspension.

    • Causality: A slight excess of the nucleophile ensures that the limiting reagent (the azetidine) is fully consumed. Slow addition helps to control any potential exotherm.

  • Reaction & Monitoring:

    • Action: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate. Continuous monitoring is a self-validating step, confirming the consumption of starting material and the formation of the product, preventing over- or under-running the reaction.

  • Work-up and Purification:

    • Action: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

    • Causality: The aqueous work-up removes the amine salt byproducts and any remaining inorganic reagents. Purification by chromatography isolates the desired product from unreacted starting materials and any side products, ensuring high purity for subsequent applications.

Safety and Handling

3-Chloro-1-methyl-azetidine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).

Hazard CategoryGHS Classification & Precautionary Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning [9][10]
Hazard Statements H302: Harmful if swallowed.[11]H315: Causes skin irritation.[8][10][11]H319: Causes serious eye irritation.[8][10][11]H335: May cause respiratory irritation.[8][11]
Prevention P261: Avoid breathing dust/fumes.[8][12]P264: Wash skin thoroughly after handling.[8][10]P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.[8][12]P280: Wear protective gloves, eye protection, and face protection.[8][10]
Response P302 + P352: IF ON SKIN: Wash with plenty of water.[8][10][12]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12]P312: Call a POISON CENTER/doctor if you feel unwell.[8]
Storage Store in a cool, dry, and well-ventilated place.[8][12]Keep container tightly closed.[12][13]Store under an inert gas; the compound may be hygroscopic.[8][10]
Disposal P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[12]

Expert Handling Insights: Always handle this compound in a chemical fume hood.[13] Due to its irritant nature, avoid all personal contact, including inhalation.[8] Ensure that work clothes are laundered separately to prevent cross-contamination.[8] In case of a spill, use dry clean-up procedures to avoid generating dust.[8]

References

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732–5747. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloroazetidine hydrochloride. PubChem. [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Azetidine. [Link]

  • Synthonix, Inc. (n.d.). 3-chloro-1-methyl-azetidine hydrochloride. [Link]

  • Environmental Science: Water Research & Technology. (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. RSC Publishing. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Martinu, T., & Dailey, W. P. (2006). Reactivity of 1-chloro-3-phenyldiazirines. The Journal of Organic Chemistry, 71(13), 5012-5. [Link]

  • Google Patents. (n.d.). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Journal of Medicinal Chemistry. (2026). Discovery of 1-(Azetidin-3-ylmethyl)-1H-benzo[d]imidazole Derivatives as Efficient GSTP1 Inhibitors for Gastric Cancer Treatment via Warhead Removal Strategy. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • NIST. (n.d.). Azetidine, 1-methyl-. NIST WebBook. [Link]

Sources

Exploratory

The Strategic Utility of 3-Chloro-1-methyl-azetidine Hydrochloride in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the shift from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy for improving the pharmacokinetic profiles of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy for improving the pharmacokinetic profiles of drug candidates. Among saturated nitrogen heterocycles, azetidines have emerged as privileged bioisosteres. As a Senior Application Scientist, I frequently oversee the integration of highly reactive building blocks into complex active pharmaceutical ingredient (API) synthesis. This whitepaper provides an in-depth technical analysis of 3-Chloro-1-methyl-azetidine hydrochloride , detailing its physiochemical properties, structural utility, and the rigorous analytical workflows required to validate its integrity before downstream application.

Physiochemical and Structural Profiling

Before deploying any building block in a synthetic campaign, establishing a precise physiochemical baseline is mandatory. 3-Chloro-1-methyl-azetidine hydrochloride is a highly strained, four-membered heterocyclic salt. The presence of the hydrochloride (HCl) counterion is not merely a formulation artifact; it is a critical stabilizing feature that prevents the nucleophilic tertiary nitrogen from attacking the electrophilic 3-chloro position of adjacent molecules, thereby inhibiting spontaneous auto-alkylation and polymerization.

Below is the consolidated quantitative data for this compound, verified against standardized chemical databases .

PropertyValueAnalytical Significance
Chemical Name 3-Chloro-1-methyl-azetidine HClStandard IUPAC nomenclature.
CAS Registry Number 69334-72-1Essential for precise batch sourcing and compliance.
Molecular Formula C₄H₉Cl₂N (or C₄H₈ClN · HCl)Defines the 1:1 stoichiometric ratio of base to salt.
Molecular Weight 142.03 g/mol Critical for calculating stoichiometric equivalents.
Exact Mass 141.011 g/mol Target mass for high-resolution mass spectrometry.
Topological Polar Surface Area (TPSA) 3.2 ŲIndicates high lipophilicity of the free base core.
Physical Form Solid (Hygroscopic)Dictates strict anhydrous handling and storage protocols.

Mechanistic Rationale in Scaffold Design

The selection of 3-Chloro-1-methyl-azetidine HCl in drug design is driven by its unique combination of reactivity and structural geometry . Understanding the causality behind its structural features allows chemists to exploit it effectively:

  • The Azetidine Ring (sp3-Rich Core): Acts as a conformationally restricted bioisostere for larger heterocycles like pyrrolidine or piperidine. It reduces the overall molecular weight and lipophilicity (LogP) of the final API while maintaining critical vector geometries for target binding.

  • The 3-Chloro Substituent: Serves as a highly reactive electrophilic handle. Due to the ring strain, this position is primed for rapid Sₙ2 nucleophilic displacement by amines, alkoxides, or thiolates, allowing for divergent late-stage functionalization.

  • The N-Methyl Group: A tertiary amine that modulates the pKa of the molecule, often enhancing binding affinity in GPCRs or kinase active sites via targeted hydrogen bond interactions.

  • The HCl Salt Form: As mentioned, protonation of the nitrogen completely quenches its nucleophilicity, ensuring the reagent remains stable on the shelf for months rather than degrading in hours.

StructuralLogic Core 3-Chloro-1-methyl-azetidine HCl Ring Azetidine Ring (High sp3 Fraction) Core->Ring Chloro 3-Chloro Group (Electrophilic Handle) Core->Chloro Methyl N-Methyl Group (Tertiary Amine) Core->Methyl Salt HCl Salt Formation (Protonated Nitrogen) Core->Salt Bioisostere Bioisostere for Pyrrolidine/Piperidine Ring->Bioisostere SN2 SN2 Substitution (C-N, C-O, C-S Bonds) Chloro->SN2 Basicity Modulates pKa & Target Binding Methyl->Basicity Stability Prevents Auto-alkylation Enhances Shelf-life Salt->Stability

Logical mapping of structural features to their mechanistic utility in drug discovery.

Analytical Workflows & Quality Control (Self-Validating Protocols)

To guarantee scientific integrity, every batch of 3-Chloro-1-methyl-azetidine HCl must be subjected to a rigorous, self-validating analytical workflow. Relying solely on vendor Certificates of Analysis (CoA) is a critical failure point in API synthesis. The following step-by-step methodologies are field-proven to verify both identity and purity.

Protocol A: Structural Integrity via NMR Spectroscopy
  • Causality: The HCl salt is highly polar and will not dissolve adequately in standard CDCl₃. Deuterated water (D₂O) or DMSO-d₆ must be used. We prioritize D₂O to avoid signal overlap with the N-methyl peak.

  • Step 1: Dissolve 15 mg of the compound in 0.6 mL of D₂O.

  • Step 2: Acquire a ¹H NMR spectrum at 400 MHz.

  • Self-Validation Check: You must observe a distinct singlet for the N-methyl group (~2.9 ppm, shifted downfield due to protonation), multiplet signals for the four azetidine CH₂ protons (~4.2–4.6 ppm), and a distinct multiplet for the CH-Cl proton (~4.8 ppm). The absence of broad, polymeric baseline humps validates that auto-alkylation has not occurred.

Protocol B: Mass Confirmation via LC-MS (ESI+)
  • Causality: Electrospray Ionization in positive mode (ESI+) is the optimal technique because the tertiary amine readily accepts a proton. A rapid gradient ensures the separation of the intact molecule from any hydrolyzed impurities (e.g., 3-hydroxy-1-methyl-azetidine).

  • Step 1: Prepare a 1 µg/mL dilution of the sample in a 50:50 mixture of LC-grade Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Inject 1 µL onto a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Self-Validation Check: The mass spectrometer must detect the [M+H]⁺ ion of the free base at m/z 106.04. Crucially, you must observe a 3:1 isotopic ratio between m/z 106 and 108. This specific isotopic signature self-validates the retention of the covalent chlorine atom.

Protocol C: Stoichiometric Verification via Argentometric Titration
  • Causality: Confirming the exact 1:1 molar ratio of HCl is vital. Excess HCl will neutralize the basic nucleophiles you intend to use in downstream Sₙ2 reactions, while sub-stoichiometric HCl indicates a degraded, unstable batch.

  • Step 1: Dissolve 50.0 mg of the batch in 50 mL of deionized water.

  • Step 2: Add 1.0 mL of a 5% potassium chromate (K₂CrO₄) indicator solution.

  • Step 3: Titrate dropwise with a standardized 0.1 M Silver Nitrate (AgNO₃) solution under constant stirring.

  • Self-Validation Check: The endpoint is reached when a faint, persistent reddish-brown precipitate of silver chromate (Ag₂CrO₄) forms. Calculate the mass percentage of chloride; it must fall between 24.5% and 25.5% to confirm the 1:1 stoichiometry.

AnalyticalWorkflow Start Batch Receipt: 3-Chloro-1-methyl-azetidine HCl NMR 1H & 13C NMR (D2O) Structural Integrity Start->NMR LCMS LC-MS (ESI+) Mass & Isotope Pattern Start->LCMS Titration AgNO3 Titration HCl Stoichiometry Start->Titration Decision Purity > 97% & 1:1 Molar Ratio? NMR->Decision LCMS->Decision Titration->Decision Release Release for API Synthesis Decision->Release Yes Reject Quarantine & Recrystallization Decision->Reject No

Step-by-step analytical workflow for validating batch integrity and stoichiometry.

Handling and Storage Directives

Due to the hygroscopic nature of the hydrochloride salt, exposure to ambient humidity will result in rapid water absorption, leading to deliquescence and potential hydrolysis of the 3-chloro group.

  • Storage: Batches must be stored in a tightly sealed, argon-flushed container within a desiccator.

  • Temperature: Maintain at 2–8 °C (refrigerated) to suppress any latent kinetic pathways that could lead to ring-opening or polymerization.

  • Handling: Always allow the container to reach room temperature before opening to prevent condensation from forming directly on the chemical bed.

References

  • PubChem Compound Summary for CID 19888366: 3-Chloro-1-methyl-azetidine hydrochloride. National Center for Biotechnology Information. URL:[Link]

Foundational

Whitepaper: 3-Chloro-1-methylazetidine Hydrochloride as a Premier Pharmaceutical Building Block

Executive Summary As medicinal chemistry evolves, the demand for novel, sp3-rich scaffolds that can navigate the stringent requirements of modern pharmacokinetics has skyrocketed. As a Senior Application Scientist, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry evolves, the demand for novel, sp3-rich scaffolds that can navigate the stringent requirements of modern pharmacokinetics has skyrocketed. As a Senior Application Scientist, I frequently oversee lead optimization campaigns where traditional saturated heterocycles—such as piperidines and pyrrolidines—fail due to high lipophilicity or rapid cytochrome P450 (CYP450) metabolism. The strategic incorporation of the 1-methylazetidin-3-yl moiety often rescues these failing programs.

This technical guide explores the utility, mechanistic handling, and application of 3-Chloro-1-methylazetidine hydrochloride , a highly versatile, bifunctional building block that enables the seamless introduction of the azetidine pharmacophore into complex active pharmaceutical ingredients (APIs).

The Azetidine Renaissance: Structural & Pharmacokinetic Rationale

Azetidines have garnered significant attention as privileged structural motifs in medicinal chemistry (1[1]). They offer enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to their larger ring counterparts.

When utilizing 3-chloro-1-methylazetidine, the 1-methyl group provides a basic tertiary amine that can form favorable salt bridges with target proteins (e.g., GPCRs or kinases), while the C3-chloride serves as an excellent electrophilic center for attaching diverse pharmacophores. Furthermore, azetidines serve as highly effective bioisosteres for piperazines, providing advantageous exit vectors and reducing overall molecular weight (2[2]).

Bioisostere_Logic A Suboptimal API Lead (High LogP, Poor Solubility) B Azetidine Bioisosteric Replacement A->B C Increased Fsp3 Fraction (Enhanced 3D Character) B->C D Reduced CYP450 Metabolism B->D E Lower Lipophilicity (Decreased LogP) B->E F Optimized Pharmacokinetics & Clinical Viability C->F D->F E->F

Pharmacokinetic advantages of azetidine bioisosteric replacement.

Physicochemical Profiling

Handling the free base of 3-chloro-1-methylazetidine is notoriously difficult; it is a volatile, low-molecular-weight liquid prone to degradation. By utilizing the hydrochloride salt (CAS 69334-72-1), chemists secure a crystalline, bench-stable solid that ensures precise stoichiometric control during scale-up (, 3[3]).

PropertyValue
Chemical Name 3-Chloro-1-methylazetidine hydrochloride
CAS Number 69334-72-1
Molecular Formula C₄H₉Cl₂N (C₄H₈ClN·HCl)
Molecular Weight 142.03 g/mol
Physical Form Solid (Crystalline Powder)
Storage Conditions 2-8°C, Sealed in a dry, inert atmosphere
SMILES CN1CC(Cl)C1.[H]Cl

Mechanistic Insights: C3-Nucleophilic Substitution (SN2)

While four-membered rings suffer from angle strain (~26 kcal/mol), the transition state for an SN2 displacement at the C3 position is surprisingly accessible. The cross-annular proximity of the nitrogen atom provides inductive stabilization to the developing charge in the transition state. Displacing the chloride yields a highly functionalized tertiary amine without expanding or degrading the ring.

SN2_Workflow A 3-Chloro-1-methylazetidine HCl (Starting Material) B Neutralization (K2CO3 / DMF) A->B Base addition C Nucleophile Addition (R-NH2 or R-OH) B->C Free base formed D Thermal SN2 Displacement (60-80°C, 12-18h) C->D Heat applied E Aqueous Workup & Phase Extraction D->E Reaction quench F Chromatographic Purification E->F Organic layer isolated G 1-Methylazetidin-3-yl Target API F->G Pure product

Synthetic workflow for SN2 displacement on 3-chloro-1-methylazetidine.

Step-by-Step Methodology: Self-Validating SN2 Displacement

Objective: Synthesize a 3-substituted-1-methylazetidine derivative via displacement of the C3-chloride by a primary amine.

  • Freebasing and Activation: Suspend 3-chloro-1-methylazetidine hydrochloride (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq).

    • Causality: The excess base neutralizes the HCl salt, freeing the basic amine, and acts as an acid scavenger for the subsequent SN2 reaction. If the salt is not neutralized, the incoming nucleophile will simply act as a base, halting the reaction.

    • Validation Checkpoint: Verify the evolution of CO₂. The pH of a 10 µL reaction aliquot diluted in 1 mL of water should read >9, confirming complete neutralization.

  • Nucleophile Addition: Add the desired functionalized amine (1.1 eq) to the suspension.

    • Causality: A slight stoichiometric excess of the nucleophile ensures complete conversion of the azetidine electrophile, which is typically the more expensive or rate-limiting component.

  • Thermal Activation: Heat the reaction mixture to 65°C under an Argon atmosphere for 14 hours.

    • Causality: The C3-chloride requires thermal energy to overcome the SN2 activation barrier. Exceeding 80°C risks thermal runaway and ring-opening degradation.

    • Validation Checkpoint: Analyze the reaction via LC-MS. The disappearance of the starting material mass (m/z ~106 for the free base, showing the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic pattern) and the appearance of the target product mass confirms successful displacement. TLC is often insufficient due to the lack of a strong chromophore on the azetidine ring.

  • Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃, followed by brine.

    • Causality: The basic wash ensures the newly formed tertiary amine remains unprotonated and partitions entirely into the organic layer, while DMF and inorganic salts are stripped into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH gradient with 1% Et₃N).

    • Causality: Triethylamine is critical; it passivates the acidic silanol groups on the silica gel, preventing severe tailing or irreversible binding of the highly basic azetidine product.

Applications in Modern Drug Discovery

The 1-methylazetidin-3-yl moiety is frequently utilized to optimize lead compounds that suffer from poor cell permeability or off-target toxicity. A prominent example is found in the development of dual autophagy and REV-ERB inhibitors for anticancer efficacy. In a recent drug discovery campaign, the incorporation of the (1-methylazetidin-3-yl)methyl group into a cyclopentanamine scaffold successfully generated a potent inhibitor with enhanced target affinity and an optimized cytotoxicity profile against breast cancer cells (4[4]).

By replacing bulkier, highly lipophilic rings with the compact 1-methylazetidine, researchers can drastically lower the LogP of the API, thereby increasing aqueous solubility and reducing the likelihood of the drug being trapped in lipophilic off-target compartments.

Conclusion

3-Chloro-1-methylazetidine hydrochloride is an indispensable building block in the modern medicinal chemist's toolkit. By understanding the causality behind its handling—specifically the necessity of the hydrochloride salt for stability and the precise thermal control required for C3-SN2 displacements—scientists can reliably integrate this sp3-rich motif into next-generation therapeutics.

References
  • [4] Title: Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy | Source: NIH | URL: [Link]

  • [1] Title: Examples of azetidine-based bioisosters | Source: ResearchGate | URL: [Link]

  • [2] Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Source: ACS Publications | URL: [Link]

Sources

Exploratory

The Azetidine Scaffold in Drug Discovery: Divergent Reactivity of 3-Chloroazetidine and 3-Chloro-1-methylazetidine

Executive Summary Azetidines—four-membered saturated nitrogen heterocycles—have emerged as highly valuable structural motifs in modern medicinal chemistry. Their incorporation into drug candidates often improves metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered saturated nitrogen heterocycles—have emerged as highly valuable structural motifs in modern medicinal chemistry. Their incorporation into drug candidates often improves metabolic stability, lowers lipophilicity, and provides rigid spatial arrangements of pharmacophores. However, the inherent ring strain of the azetidine core (approximately 25.2 kcal/mol) dictates unique and often challenging reactivity profiles.

This technical guide explores the fundamental differences between two critical building blocks: 3-chloroazetidine and 3-chloro-1-methylazetidine . By dissecting their physicochemical properties, mechanistic reactivity, and synthetic workflows, this whitepaper provides researchers with field-proven strategies for leveraging these scaffolds in drug discovery.

Physicochemical and Structural Divergence

The addition of a single methyl group to the azetidine nitrogen fundamentally alters the molecule's electronic distribution, basicity, and steric profile.

Basicity and Solvation Effects

Counterintuitively, the secondary amine in azetidine is more basic in aqueous solution than its N-methylated tertiary counterpart. The conjugate acid of azetidine has a pKa of ~11.29, whereas N-methylazetidine has a pKa of ~10.40[1]. While the methyl group is electron-donating (which typically increases basicity via inductive effects), the steric bulk of the methyl group hinders the optimal solvation of the protonated tertiary amine by water molecules. This solvation penalty outweighs the inductive effect, rendering 3-chloro-1-methylazetidine less basic than 3-chloroazetidine.

Nucleophilicity and Polymerization Risks

3-Chloroazetidine acts as a bifunctional molecule: it possesses a highly nucleophilic secondary amine and an electrophilic C3-carbon bearing a chloride leaving group [2]. If subjected to basic conditions without protection, the nucleophilic nitrogen of one molecule will attack the C3 position of another, leading to dimerization or cationic ring-opening polymerization[1].

Conversely, 3-chloro-1-methylazetidine features a tertiary amine. The N-methyl group sterically blocks the nitrogen lone pair, drastically reducing its nucleophilicity. This "built-in" protection allows the C3-chloride to be selectively targeted by external nucleophiles without the risk of self-condensation.

Quantitative Data Comparison
Property3-Chloroazetidine3-Chloro-1-methylazetidine
CAS Number (HCl salt) 313468-63-269334-72-1
Amine Classification Secondary AmineTertiary Amine
Conjugate Acid pKa ~11.29 (based on azetidine core)~10.40 (based on N-methylazetidine)
Nitrogen Nucleophilicity High (Requires synthetic protection)Low (Sterically and electronically hindered)
Primary Synthetic Role N-Nucleophile or C3-Electrophile (if protected)C3-Electrophile
Self-Condensation Risk High (Cationic Ring-Opening if unprotected)Low

Mechanistic Reactivity & Synthetic Logic

Understanding the causality behind the reactivity of these two scaffolds is critical for designing successful synthetic routes.

For 3-chloroazetidine , the synthetic logic branches based on the desired point of attachment. If the goal is to use the azetidine as an N-linked substituent (e.g., in the synthesis of 7-azetidinylquinolone antibacterial agents[3]), the free NH is reacted directly via nucleophilic aromatic substitution (SNAr) or cross-coupling. If the goal is to substitute the C3-chloride, the nitrogen must be temporarily masked using a protecting group (e.g., Boc or Cbz) to prevent polymerization.

For 3-chloro-1-methylazetidine , the logic is streamlined. The blocked nitrogen directs all incoming nucleophiles (such as amines, thiols, or alkoxides) to the C3 position via an SN2 mechanism.

Reactivity_Pathways Start Azetidine Scaffold C1 3-Chloroazetidine (Secondary Amine) Start->C1 C2 3-Chloro-1-methylazetidine (Tertiary Amine) Start->C2 N_nuc N-Nucleophilic Attack (e.g., SNAr) C1->N_nuc Free NH N_prot N-Protection (Boc/Cbz) Required for C3 rxn C1->N_prot Electrophilic C3 C3_sub Direct C3 Substitution (Amines, Thiols) C2->C3_sub Blocked N N_prot->C3_sub Protected

Logical reactivity pathways of 3-chloroazetidine vs. 3-chloro-1-methylazetidine.

Experimental Protocols: Self-Validating Systems

To ensure high yields and reproducibility, the following protocols have been designed as self-validating systems. Each workflow incorporates specific checkpoints to verify the success of the transformation before proceeding.

Protocol A: N-Boc Protection and C3-Substitution of 3-Chloroazetidine

Causality: Di-tert-butyl dicarbonate (Boc2O) is used to mask the nucleophilic nitrogen. The electron-withdrawing nature of the Boc group delocalizes the nitrogen lone pair, completely shutting down its nucleophilicity and preventing self-condensation during subsequent C3 substitutions.

Step-by-Step Methodology:

  • Free-basing and Protection: Suspend 3-chloroazetidine hydrochloride (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) dropwise at 0°C to liberate the free base. Slowly add Boc2O (1.1 eq) dissolved in DCM.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Self-Validation: The disappearance of the deep purple spot (free secondary amine) and the appearance of a UV-active/iodine-staining spot confirms complete Boc protection.

  • Workup: Wash the organic layer with 0.5 M HCl, then brine. Dry over Na2SO4 and concentrate to yield 1-Boc-3-chloroazetidine.

  • C3 Substitution: Dissolve the protected intermediate in DMF. Add the desired nucleophile (e.g., a primary amine, 1.5 eq) and K2CO3 (2.0 eq). Heat to 80°C for 12 hours.

  • Validation Checkpoint 2 (LC-MS): Analyze the crude mixture. Self-Validation: The mass spectrum should show the expected [M+H]+ ion for the substituted product, with no evidence of dimeric azetidine species, confirming the Boc group successfully prevented self-condensation.

Protocol B: Direct C3-Substitution of 3-Chloro-1-methylazetidine

Causality: Because the N-methyl group inherently protects the nitrogen, no separate protection step is required. Furthermore, the product of the C3 substitution will remain a basic tertiary amine, allowing for a highly efficient purification strategy using a pH-swing acid-base extraction.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 3-chloro-1-methylazetidine hydrochloride (1.0 eq) in acetonitrile. Add the desired nucleophile (1.2 eq) and an inorganic base (e.g., Cs2CO3, 3.0 eq).

  • Thermal Activation: Reflux the mixture at 80°C for 16 hours.

  • Acid-Base Extraction (Purification): Concentrate the mixture, resuspend in ethyl acetate, and extract with 1M HCl.

  • Validation Checkpoint 1 (pH Tracking): Verify the aqueous layer pH is < 2. Self-Validation: The basic tertiary amine product is now protonated and resides entirely in the aqueous layer, while non-basic organic impurities remain in the ethyl acetate. Discard the organic layer.

  • Product Recovery: Basify the aqueous layer with 2M NaOH.

  • Validation Checkpoint 2 (pH Tracking): Verify the aqueous layer pH is > 12. Self-Validation: The product is now free-based and insoluble in water. Extract with DCM, dry over Na2SO4, and concentrate to yield the pure substituted 1-methylazetidine.

Workflow_C3 Step1 1. Substrate Prep Free-basing in MeCN Step2 2. Nucleophile Addition + Base Step1->Step2 Step3 3. Thermal Activation (80°C) Step2->Step3 Step4 4. Acid-Base Extraction (pH Swing) Step3->Step4

Step-by-step experimental workflow for direct C3 nucleophilic substitution.

Applications in Drug Discovery

The choice between these two building blocks dictates the final pharmacological profile of the drug candidate.

3-Chloroazetidine is predominantly used to install an azetidine ring where the nitrogen atom is meant to interact directly with the biological target (e.g., via hydrogen bonding) or serve as an attachment point to a larger scaffold. A classic example is the synthesis of 7-azetidinylquinolones, where the azetidine nitrogen displaces a leaving group on the quinolone core, yielding potent antibacterial agents [3].

3-Chloro-1-methylazetidine is utilized when the azetidine ring acts as a rigid, metabolically stable linker or a bioisostere for larger aliphatic rings (like N-methylpyrrolidine). The N-methyl group enhances lipophilicity and blood-brain barrier (BBB) penetration, making it a favored motif in CNS drug discovery. By reacting the C3 position, chemists can append various pharmacophores while maintaining the compact, rigid geometry of the N-methylated four-membered ring.

References

  • Synthesis of azetidine derivatives (WO2000063168A1)
  • Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization Source: Polymer Chemistry, Royal Society of Chemistry (2019) URL:[Link]

  • 3-Chloroazetidine hydrochloride (CID 53249504) Source: PubChem, National Institutes of Health URL:[Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: Heterocycles, Vol. 84, No. 1 (2012) URL:[Link]

Sources

Foundational

Advanced Safety &amp; Handling Whitepaper: 3-Chloro-1-methyl-azetidine Hydrochloride in Pharmaceutical Synthesis

Executive Summary In modern drug development, strained nitrogen-containing heterocycles are highly prized for their ability to modulate physicochemical properties, such as improving metabolic stability and altering basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, strained nitrogen-containing heterocycles are highly prized for their ability to modulate physicochemical properties, such as improving metabolic stability and altering basicity. 3-Chloro-1-methyl-azetidine hydrochloride (CAS: 69334-72-1) serves as a critical electrophilic building block for installing the 1-methylazetidin-3-yl moiety into complex active pharmaceutical ingredients (APIs).

However, the very features that make this compound synthetically valuable—extreme ring strain and a highly reactive leaving group—also dictate strict handling, safety, and operational protocols. This whitepaper provides an in-depth, mechanistic guide to the safe handling, reactivity profiling, and self-validating experimental execution of 3-chloro-1-methyl-azetidine hydrochloride for research and development professionals.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties of this compound is the first step in mitigating its risks. The hydrochloride salt form is utilized to stabilize the molecule, preventing premature auto-alkylation that would otherwise occur in the free base form.

Table 1: Physicochemical and Safety Profile

ParameterSpecificationOperational Implication
Chemical Name 3-Chloro-1-methyl-azetidine hydrochloridePrimary nomenclature for inventory.
CAS Number 69334-72-1Registry verification.
Molecular Formula C₄H₉Cl₂N (or C₄H₈ClN·HCl)Indicates a 1:1 stoichiometric salt.
Molecular Weight 142.03 g/mol Crucial for equivalent calculations.
Physical State Solid (97% Purity)Prone to aerosolization if milled; handle gently.
Storage Conditions 2–8 °C (Refrigerator)Thermal energy triggers degradation/polymerization.
GHS Signal Word Warning Requires standard laboratory PPE.
Hazard Statements H302, H315, H319Harmful if swallowed; skin/eye irritant.

Toxicological Causality: The hazards associated with this compound (H302, H315, H319) are not merely generic irritant classifications. Because the molecule acts as an alkylating agent, it can covalently bind to nucleophilic residues (e.g., thiols, amines) on biological proteins and mucosal membranes upon contact, leading to the observed skin and serious eye irritation[1].

Mechanistic Reactivity: Neighboring Group Participation (NGP)

To master the application of 3-chloro-1-methyl-azetidine, one must understand its reaction kinetics. Direct Sₙ2 displacement at the C3 position of an azetidine ring is notoriously sluggish due to steric hindrance and the intensification of ring strain in the transition state.

Instead, this molecule reacts via Neighboring Group Participation (NGP) . When the hydrochloride salt is neutralized, the lone pair on the methylated nitrogen performs an intramolecular backside attack on the C3 carbon, ejecting the chloride ion. This forms a highly reactive, bicyclic 1-azabicyclo[1.1.0]butonium intermediate [2]. Exogenous nucleophiles then attack this intermediate, relieving the extreme ring strain to yield the final 3-substituted product[3].

G A 3-Chloro-1-methyl-azetidine (HCl salt) B Free Base Formation (Neutralization) A->B Base (-HCl) C Bicyclic Aziridinium Ion (1-Azabicyclo[1.1.0]butonium) B->C NGP (-Cl⁻) D Nucleophilic Attack (e.g., R-NH2, R-OH) C->D + Nu⁻ E 3-Substituted-1-methyl-azetidine (Target Product) D->E Ring Opening

Fig 1. Mechanistic pathway of 3-chloro-1-methyl-azetidine via NGP bicyclic intermediate.

Self-Validating Experimental Protocol: C3 Nucleophilic Substitution

The following protocol details the coupling of 3-chloro-1-methyl-azetidine with a generic secondary amine. The workflow is designed as a self-validating system , ensuring that each mechanistic step is analytically confirmed before proceeding.

Table 2: Reaction Stoichiometry & Validation Parameters

Reagent / IntermediateEquivalentsFunctionExpected LC-MS m/z [M+H]⁺
3-Chloro-1-methyl-azetidine HCl1.0Electrophile142 (Salt) / 106 (Active)
N,N-Diisopropylethylamine (DIPEA)2.5Non-nucleophilic Base130
Nucleophile (R-NH₂)1.0Nucleophile[M_Nu + H]⁺
Target ProductN/AFinal Construct[106 + M_Nu]⁺
Step-by-Step Methodology:
  • Free-Basing and Intermediate Generation:

    • Action: Suspend 1.0 eq of 3-chloro-1-methyl-azetidine HCl in anhydrous Acetonitrile (MeCN) under a nitrogen atmosphere. Add 2.5 eq of DIPEA dropwise at room temperature.

    • Causality: DIPEA is explicitly chosen because its bulky isopropyl groups render it non-nucleophilic. It will neutralize the HCl salt without competing for the highly reactive bicyclic intermediate. The 2.5 eq accounts for the initial salt neutralization (1.0 eq), the HCl generated during substitution (1.0 eq), and a kinetic buffer (0.5 eq).

    • Self-Validation Checkpoint: After 15 minutes, take a 5 µL aliquot, dilute in MeCN, and analyze via direct-injection MS. Pass Criteria: Disappearance of the m/z 142 peak and dominant appearance of m/z 106 (the aziridinium intermediate).

  • Nucleophile Addition:

    • Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.0 eq of the target nucleophile dropwise.

    • Causality: The ring-opening of the 1-azabicyclo[1.1.0]butonium intermediate is highly exothermic. Cooling to 0 °C prevents thermal runaway, which would otherwise lead to off-target polymerization or degradation of the azetidine ring.

  • Thermal Activation:

    • Action: Remove the ice bath and heat the reaction to 60 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS at 2-hour intervals. Pass Criteria: The reaction is complete when the intermediate mass (m/z 106) is fully consumed and replaced by the predicted product mass ([106 + M_Nu]⁺).

  • Quenching and Isolation:

    • Action: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: NaHCO₃ safely neutralizes any residual acidic byproducts without acting as a strong enough nucleophile to degrade the newly formed product.

Advanced Safety & Handling Operations

Given the alkylating potential and thermal sensitivity of 3-chloro-1-methyl-azetidine hydrochloride, standard benchtop handling is insufficient.

  • Engineering Controls: All manipulations must be performed in a properly certified chemical fume hood with a face velocity of 80–100 fpm. Schlenk line techniques are recommended to maintain an inert atmosphere, preventing moisture-induced hydrolysis of the chloride.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is mandatory. The outer glove should be discarded immediately if contamination is suspected, as alkylating agents can permeate thin nitrile barriers over time. Splash goggles and a flame-resistant lab coat are required.

  • Storage Imperatives: The compound must be strictly maintained at 2–8 °C[1]. Ambient temperature storage provides enough thermal energy to initiate slow auto-polymerization (where the free base trace impurities attack the protonated species), rapidly degrading the 97% purity specification.

  • Spill Response & Chemical Quenching: In the event of a solid spill, do not sweep dry, as this risks aerosolization and inhalation. Cover the spill with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Causality: The thiosulfate ion is a highly potent, soft nucleophile that will rapidly and irreversibly attack the electrophilic C3 carbon, permanently neutralizing the compound's alkylating hazard before physical cleanup.

References

1.1 — sigmaaldrich.com 2.2 — scispace.com 3.3 — acs.org

Sources

Exploratory

The 3-Substituted Azetidine Scaffold: A Technical Guide to Biological Activity and Synthetic Application

[1][2] Executive Summary The azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its historical reputation as a mere synthetic curiosity to become a "privileged scaffold" in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The azetidine ring—a saturated four-membered nitrogen heterocycle—has transcended its historical reputation as a mere synthetic curiosity to become a "privileged scaffold" in modern medicinal chemistry.[1][2][3] Positioned between the highly strained aziridine and the flexible pyrrolidine, the azetidine ring offers a "Goldilocks" profile: sufficient strain (~26 kcal/mol) to drive specific reactivity, yet stable enough for clinical utility.

This guide focuses specifically on 3-substituted azetidines . Functionalization at the C3 position is critical because it creates a distinct vector for substituent display that is geometrically impossible with five- or six-membered rings.[1][2] This architecture allows for the precise positioning of pharmacophores while simultaneously modulating physicochemical properties such as basicity (pKa), lipophilicity (LogD), and metabolic stability.

Part 1: Structural & Physicochemical Dynamics[2]

The Geometric Advantage: Vectorial Display

Unlike pyrrolidine or piperidine, which often adopt envelope or chair conformations that place substituents in equatorial or axial orientations, the azetidine ring is relatively planar but exhibits a "puckering" motion.

  • Pucker Angle: The ring puckers with an angle of approximately 30° to relieve torsional strain.

  • 3,3-Disubstitution: Introducing two substituents at C3 (e.g., as seen in Baricitinib ) locks the conformation, minimizing the entropic penalty upon binding to a protein target.[2] This is the azetidine equivalent of the "Thorpe-Ingold" or gem-dimethyl effect.[1][2]

Modulation of Basicity (pKa)

The ring strain of azetidine increases the s-character of the nitrogen lone pair, thereby lowering the pKa of the amine compared to pyrrolidine and diethylamine.[2]

  • Data Point: The pKa of azetidine (~11.[2]3) is slightly higher than pyrrolidine (~11.2) in isolation, but 3-electron-withdrawing groups (e.g., 3-fluoro or 3,3-difluoro) dramatically drop the pKa (to ~8.5–9.5).[1][2]

  • Impact: This pKa suppression improves oral bioavailability by increasing the fraction of the neutral species at physiological pH (7.4), facilitating membrane permeability.

Part 2: Biological Activity Profiles & Case Studies

Case Study 1: Kinase Inhibition & The 3,3-Disubstituted Motif

The clinical success of JAK inhibitors highlights the utility of the 3,3-disubstituted azetidine.[2]

  • Compound: Baricitinib (Olumiant)[1][4]

  • Mechanism: JAK1/JAK2 Inhibitor.[2][5][6][7][8]

  • Structural Logic: Baricitinib features an azetidine ring linked to a pyrrolo[2,3-d]pyrimidine.[2][4][5][7][8] Crucially, the C3 position is disubstituted with a cyanomethyl group and the pyrazole linker.

    • Role: The azetidine acts as a rigid spacer that orients the nitrile "warhead" to interact with the JAK active site while preventing metabolic oxidation at the alpha-carbons (a common liability in flexible chains).[2]

  • Compound: Cobimetinib (Cotellic)[1][9]

  • Mechanism: MEK Inhibitor.[2][9][10]

  • Structural Logic: Contains a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[1][2][10] The C3-hydroxyl group provides a critical hydrogen bond donor/acceptor, while the spiro-like complexity increases 3D character (Fsp3), which correlates with improved clinical success rates by reducing off-target promiscuity.[1][2]

Case Study 2: Neurotransmitter Modulation (Triple Reuptake Inhibitors)

3-Substituted azetidines have been designed as bioisosteres for the flexible propyl-amine chains found in tricyclic antidepressants.[1][2]

  • Target: SERT (Serotonin), NET (Norepinephrine), DAT (Dopamine) transporters.[11][12]

  • Mechanism: By constraining the nitrogen atom into an azetidine ring, the spatial arrangement of the aryl group (at C3) relative to the basic nitrogen is fixed.[2] This rigidity improves selectivity for the transporter binding pockets over other CNS receptors (e.g., muscarinic or histaminergic), reducing side effects.

Visualization: Triple Reuptake Inhibition Pathway

The following diagram illustrates the mechanistic logic of using 3-substituted azetidines to block monoamine reuptake at the synaptic cleft.[2]

TRI_Mechanism cluster_synapse Synaptic Cleft Dynamics Neurotransmitters Monoamines (5-HT, NE, DA) Receptors Post-Synaptic Receptors Neurotransmitters->Receptors Activation Transporters Transporters (SERT, NET, DAT) Neurotransmitters->Transporters Reuptake (Clearance) Signal Enhanced Neurotransmission Neurotransmitters->Signal Accumulation Transporters->Neurotransmitters Recycling (Blocked) Azetidine 3-Substituted Azetidine Inhibitor Azetidine->Transporters Blockade (Ki < 10 nM)

Caption: Mechanism of Triple Reuptake Inhibitors (TRIs).[1][2] The 3-substituted azetidine scaffold sterically occludes the transporter pore, preventing monoamine clearance.[1][2]

Part 3: Synthetic Accessibility (The Strain-Release Protocol)[1][2]

Accessing 3-substituted azetidines was historically difficult (requiring harsh cyclizations).[1][2] The modern standard utilizes Strain-Release Chemistry involving [1.1.0]azabicyclobutanes (ABB).[1][2][13] This method is preferred for its modularity and mild conditions.

Protocol: Modular Synthesis via Azabicyclo[1.1.0]butane (ABB)

Objective: Synthesis of 3-functionalized azetidines via nucleophilic ring opening.[1]

  • Precursor Preparation: Generate the activated ABB species (e.g., N-sulfinyl ABB) from commercially available starting materials.[2]

  • Nucleophile Selection: Choose a nucleophile (R-Nu). This can be an amine, thiol, or carbon nucleophile (e.g., Grignard or organozinc).

  • Strain Release Reaction:

    • Solvent: Anhydrous THF or DCM.[2]

    • Conditions: 0°C to RT under Argon.[2]

    • Mechanism:[1][10][11][14] The nucleophile attacks the bridgehead carbon (C3 position of the final azetidine), breaking the central C1-C3 bond to relieve the ~60 kcal/mol strain energy of the bicyclic system.[2]

  • Quenching/Functionalization: The resulting intermediate is an N-functionalized 3-substituted azetidine.[1][2]

Synthesis_Workflow ABB Azabicyclo[1.1.0]butane (Strain Energy ~60 kcal/mol) Transition Bridgehead Attack (Strain Release) ABB->Transition Nu Nucleophile (R-MgBr / R-SH / R-NH2) Nu->Transition Product 3-Substituted Azetidine Transition->Product C1-C3 Bond Cleavage

Caption: Strain-release synthesis of 3-substituted azetidines.[1][2][15] Nucleophilic attack at the bridgehead carbon is driven by the release of ring strain.[2][16]

Part 4: Metabolic Stability & Self-Validating Protocols

Azetidines generally exhibit superior metabolic stability compared to N-methyl groups or larger rings, but this must be empirically verified.[1][2] The C3 position is a potential "soft spot" for oxidative metabolism if not properly substituted (e.g., with fluorine or quaternary carbons).

Standard Protocol: Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (


) and half-life (

) of azetidine analogs.[1]

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).[2]

  • Test Compound (1 µM final concentration).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow (Self-Validating Steps):

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) and test compound in phosphate buffer (pH 7.4). Incubate at 37°C for 5 min. Control: Run a "minus NADPH" sample to detect non-metabolic degradation.

  • Initiation: Add NADPH regenerating system to start the reaction (Time = 0).

  • Sampling: Remove aliquots (50 µL) at specific time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ion (

    
    ).[2]
    

Data Interpretation:

  • Plot

    
     vs. Time.
    
  • Slope (

    
    ) = elimination rate constant.
    
  • 
    .
    
  • Validation Criteria: Reference compounds (e.g., Verapamil as high clearance, Warfarin as low clearance) must fall within historical ranges for the assay to be valid.

Part 5: Future Outlook - The Spirocyclic Evolution

The field is moving beyond simple 3-substitution toward spirocyclic azetidines .[1][2]

  • Example: Delgocitinib (Corectim).[17]

  • Structure: A 1,6-diazaspiro[3.4]octane core.[2][14][17]

  • Advantage: This structure fuses an azetidine and a pyrrolidine at a single carbon. This creates a rigid, orthogonal vector system that explores 3D space ("escape from Flatland") more effectively than any monocyclic system, offering high selectivity for JAK enzymes.

References

  • Synthesis of 3-Substituted Azetidines via Strain Release

    • Fawcett, A., et al. "Strain-Release Amination of Enol Triflates."[2] Science, 2021. (Representative citation for strain release methodology).

  • Baricitinib Structure & Activity

    • PubChem Compound Summary for CID 44205240, Baricitinib.

  • Cobimetinib Structure & Activity

    • National Cancer Institute.[2] "Cobimetinib."

  • Delgocitinib (JTE-052)

    • Tanimoto, A., et al. "Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib)."[1][2] Journal of Medicinal Chemistry, 2020.

  • Triple Reuptake Inhibitors (Azetidine Scaffolds)

    • Han, Y., et al. "Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors."[2][18][19] Journal of Medicinal Chemistry, 2012.

  • Metabolic Stability of Azetidines

    • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie Int. Ed., 2006.[15] (Foundational text on 4-membered ring stability comparisons).

Sources

Foundational

Technical Whitepaper: Procurement, Quality Control, and Synthetic Integration of 3-Chloro-1-methylazetidine Hydrochloride

Introduction: The Strategic Role of Azetidines in Drug Discovery In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary objective for improving...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Azetidines in Drug Discovery

In contemporary medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary objective for improving the pharmacokinetic profiles of drug candidates. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a premier bioisostere for larger aliphatic rings such as piperidines and morpholines.

3-Chloro-1-methylazetidine hydrochloride (CAS: 69334-72-1) is a critical bifunctional building block. By incorporating this moiety, drug development professionals can lower a molecule's lipophilicity (logD), reduce molecular weight, and eliminate vulnerable cytochrome P450 (CYP) oxidation sites, thereby enhancing metabolic stability and blood-brain barrier (BBB) penetration.

Mechanistic Causality: Why the Hydrochloride Salt?

A frequent question among synthetic chemists is why this building block is exclusively procured and stored as a rather than a free base. The causality lies in the molecule's dual reactivity.

The free base of 3-chloro-1-methylazetidine contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride. In its free state, the nitrogen lone pair of one molecule can attack the 3-position of another, triggering spontaneous intermolecular alkylation and runaway polymerization. By converting the compound to its hydrochloride salt, the amine is protonated. This ties up the lone pair, rendering the nitrogen non-nucleophilic and thermodynamically stabilizing the molecule as a solid for long-term storage at room temperature.

Market Analysis: Suppliers, Purity, and Pricing Dynamics

Securing a reliable supply chain for 3-chloro-1-methylazetidine hydrochloride is critical for seamless scale-up from discovery to process chemistry. Purity is paramount; impurities such as ring-opened byproducts or residual moisture can severely impact downstream yields.

Below is a structured comparison of major global suppliers, their stated purities, and representative catalog pricing. (Note: Pricing reflects standard retail benchmarks for Q1 2026; actual costs may vary based on institutional procurement contracts).

SupplierCAS NumberStated PurityEst. Price (1g)Est. Price (5g)Est. Price (25g)
69334-72-1≥97%$65.00$210.00$750.00
69334-72-197%$45.00$160.00$520.00
1 [1]69334-72-195%$40.00$145.00$480.00
2 [2]69334-72-198%$55.00$185.00$600.00
69334-72-195%€50.00€175.00€550.00

Analytical Quality Control: A Self-Validating Protocol

Because the azetidine ring is highly strained (~26 kcal/mol strain energy), it is susceptible to ring-opening under harsh conditions or prolonged storage in high humidity. To ensure scientific integrity, every batch must undergo a self-validating Quality Control (QC) workflow prior to synthesis.

Step-by-Step QC Methodology
  • Visual & Gravimetric Inspection:

    • Action: Weigh the received vial in a low-humidity glovebox. Inspect the physical form.

    • Validation: The compound must be a free-flowing white to off-white solid. Clumping or yellowing indicates moisture absorption or amine oxidation.

  • Nuclear Magnetic Resonance (1H & 13C NMR):

    • Action: Dissolve 5 mg in D2O or DMSO-d6.

    • Validation: Confirm the presence of the highly shielded azetidine ring protons (typically multiplet at 3.5–4.5 ppm) and the N-methyl singlet (~2.8 ppm). Absence of vinylic protons confirms the ring has not undergone elimination to an azetine.

  • Silver Nitrate (AgNO3) Titration:

    • Action: Titrate a known mass of the sample against a standardized 0.1 M AgNO3 solution using potassium chromate as an indicator (Mohr method).

    • Validation: This quantifies the exact molar ratio of the hydrochloride salt. A result of <95% theoretical chloride content indicates the loss of HCl, meaning the batch contains free base and is at high risk of polymerization.

QC_Workflow Start Receipt of 3-Chloro-1-methylazetidine HCl Visual Visual Inspection (White to off-white solid) Start->Visual NMR 1H & 13C NMR (Check ring integrity & impurities) Visual->NMR LCMS LC-MS Analysis (Confirm m/z 106.04 [M-Cl]+) NMR->LCMS Titration Silver Nitrate Titration (Quantify HCl salt ratio) LCMS->Titration Decision Purity > 97%? Titration->Decision Pass Approve for Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Figure 1: Self-validating analytical quality control workflow for azetidine building blocks.

Synthetic Integration: Nucleophilic Substitution Workflow

When utilizing 3-chloro-1-methylazetidine hydrochloride to alkylate a target scaffold (e.g., a phenol or a secondary amine), the reaction conditions must carefully balance the need to free-base the azetidine in situ while preventing ring degradation.

Step-by-Step Synthetic Protocol
  • Solvent Selection & Suspension:

    • Suspend 1.0 equivalent of the target nucleophile and 1.2 equivalents of 3-chloro-1-methylazetidine hydrochloride in a polar aprotic solvent (e.g., anhydrous Acetonitrile or DMF).

    • Causality: Aprotic solvents prevent solvolysis of the alkyl chloride and do not compete as nucleophiles.

  • In Situ Free-Basing:

    • Add 3.0 equivalents of a mild inorganic base, such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

    • Causality: 1.2 equivalents are consumed to neutralize the HCl salt of the azetidine, while the remainder deprotonates the target nucleophile. Strong bases like Sodium Hydride (NaH) are strictly avoided as they can trigger E2 elimination of the chloride, destroying the azetidine ring.

  • Thermal Activation:

    • Heat the reaction mixture to 60–80 °C under an inert nitrogen atmosphere for 12–24 hours.

  • Reaction Monitoring (Self-Validation):

    • Sample the reaction every 4 hours via UPLC-MS. The system validates completion when the peak corresponding to the starting nucleophile is <5% by UV integration, and the product mass [M+H]+ is dominant.

  • Workup and Isolation:

    • Cool to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO3 to remove inorganic salts. Extract the organic layer, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH gradient).

Synthesis_Workflow Step1 Suspend HCl Salt (Aprotic Solvent: MeCN/DMF) Step2 In Situ Free-Basing (Add K2CO3 or Cs2CO3) Step1->Step2 Step3 Nucleophilic Addition (Add Target Nucleophile) Step2->Step3 Step4 Thermal Activation (60-80°C, 12-24 hours) Step3->Step4 Step5 Reaction Monitoring (UPLC-MS / TLC) Step4->Step5 Step5->Step4 Incomplete Step6 Aqueous Workup & Phase Separation Step5->Step6 Complete Step7 Flash Chromatography (Target Isolation) Step6->Step7

Figure 2: Step-by-step synthetic workflow for nucleophilic substitution of the azetidine ring.

References

  • Sigma-Aldrich (MilliporeSigma). "3-chloro-1-methyl-azetidine hydrochloride | 69334-72-1 Product Page." Sigma-Aldrich Catalog.
  • BLD Pharmatech Co., Limited. "3-Chloro-1-methylazetidine hydrochloride - BD00835361." BLD Pharm Catalog.
  • Apollo Scientific. "69334-72-1 Cas No. | 3-Chloro-1-methylazetidine hydrochloride." Apollo Scientific Catalog.
  • ChemScene LLC (via MilliporeSigma). "3-Chloro-1-methylazetidine hydrochloride | 69334-72-1." Sigma-Aldrich Partner Catalog.
  • abcr GmbH. "abcr GmbH (Page 159) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide Database.

Sources

Exploratory

The Azetidine Advantage: Role of Ring Strain in Drug Design and Synthesis

Executive Summary In modern medicinal chemistry, the azetidine ring has transcended its status as a mere "curiosity" to become a privileged scaffold.[1] Sitting in the "Goldilocks zone" of ring strain (~25.4 kcal/mol), a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine ring has transcended its status as a mere "curiosity" to become a privileged scaffold.[1] Sitting in the "Goldilocks zone" of ring strain (~25.4 kcal/mol), azetidine offers a unique compromise: it possesses enough strain to drive novel synthetic reactivity (strain-release chemistry) yet retains sufficient kinetic stability to serve as a robust pharmacophore in FDA-approved drugs.

This guide analyzes the thermodynamic and structural properties of azetidine, its strategic utility in modulating physicochemical parameters (LogP, pKa, metabolic stability), and the cutting-edge "strain-release" synthetic methodologies that have democratized its access.

Part 1: The Physics of Strain – Thermodynamics and Conformation

The utility of azetidine stems directly from its high ring strain energy (RSE). Unlike the relaxed chair conformation of piperidine or the envelope of pyrrolidine, azetidine is geometrically frustrated.

Comparative Ring Strain Analysis

The azetidine ring possesses a strain energy nearly identical to cyclobutane but significantly higher than its 5- and 6-membered counterparts. This energy is stored in the distorted bond angles (~88° vs. the ideal 109.5°) and torsional strain from eclipsing interactions.

HeterocycleRing SizeStrain Energy (kcal/mol)Dominant Strain Type
Aziridine 3~27.7Angle (Baeyer) + Torsional
Azetidine 4~25.4 Angle + Torsional (Puckering)
Pyrrolidine 5~5.4Torsional (Envelope/Twist)
Piperidine 6~0.0Minimal (Chair)
Conformational Dynamics: The "Butterfly" Motion

To alleviate torsional strain caused by eclipsing hydrogens, the azetidine ring does not adopt a planar structure. Instead, it exists in a puckered "butterfly" conformation.

  • Pucker Angle: Typically ~30°.

  • Inversion Barrier: Low (~1.3 kcal/mol), allowing rapid interconversion between conformers at physiological temperature.

  • Impact on Design: This puckering creates a distinct exit vector for substituents at the 3-position, often orienting groups out of the plane, which is distinct from the equatorial/axial vectors of piperidines.

RingStrainLogic Strain Ring Strain (~25.4 kcal/mol) Geo Geometric Distortion (Bond Angles < 90°) Strain->Geo Drives React Reactivity (Ring Opening/Expansion) Strain->React Enables Strain-Release Prop Physicochemical Properties Geo->Prop Alters pKa & Vectorality

Figure 1: The central role of ring strain in dictating azetidine's geometric and reactive properties.

Part 2: Strategic Application in Drug Design

Replacing a larger ring (pyrrolidine/piperidine) or an acyclic chain with azetidine is a proven strategy to optimize Lead compounds.

Modulation of Basicity and Lipophilicity

While the pKa of the parent azetidine (~11.[2]3) is similar to pyrrolidine, the functionalized azetidines used in drugs often exhibit altered electronic properties due to the s-character of the ring bonds.

  • Lipophilicity (LogP): Azetidine is less lipophilic than piperidine. Replacing a gem-dimethyl group or a piperidine ring with azetidine often lowers LogP, improving solubility.

  • Metabolic Stability: The strained ring is surprisingly resistant to oxidative metabolism compared to acyclic alkyl chains. The rigidity prevents the "induced fit" required by some CYP450 enzymes for dealkylation.

Case Studies in FDA-Approved Drugs
Case Study A: Baricitinib (Olumiant) [3]
  • Role of Azetidine: Acts as a rigid, non-cleavable linker connecting an ethylsulfonyl group to the pyrazole core.

  • Design Logic: The azetidine replaces a potential flexible alkyl chain. Its rigidity reduces the entropic penalty of binding to the JAK1/JAK2 active site, while its polarity (relative to a cyclobutane) improves solubility.

Case Study B: Delafloxacin (Baxdela) [4]
  • Role of Azetidine: Features a 3-hydroxyazetidine group at the C7 position.

  • Mechanism: Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) which possess a basic piperazine (pKa ~8.7) and are zwitterionic at pH 7.4, Delafloxacin lacks a basic center at C7.[5][6] The azetidine nitrogen is part of a conjugated system and is not protonated at physiological pH.

  • Outcome: The molecule is anionic at neutral pH (due to the carboxylate). This unique property, driven by the azetidine selection, enhances accumulation in acidic environments (e.g., abscesses, phagolysosomes) where S. aureus resides, boosting potency against MRSA.

Part 3: Synthetic Methodologies – The Strain-Release Revolution

The high ring strain of azetidine makes traditional cyclization (e.g., 4-exo-tet) difficult due to entropic and enthalpic barriers. Modern synthesis exploits Strain-Release Reagents , specifically 1-azabicyclo[1.1.0]butanes (ABBs) .

Mechanism: Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)

ABBs are "spring-loaded" bicyclic systems. The central C-N bond is highly strained (~60 kcal/mol total strain). Cleavage of this bond releases energy, driving the formation of 3-substituted azetidines.

Protocol: Synthesis of 3-Aryl Azetidines via Radical Strain Release

This protocol adapts methodology from recent high-impact literature (e.g., Aggarwal, Baran).

Reagents:

  • 1-Azabicyclo[1.1.0]butane (ABB) derivative (e.g., N-sulfonated ABB).

  • Aryl Boronic Acid (Ar-B(OH)2).

  • Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6).

  • Solvent: DMSO or MeOH.

Step-by-Step Workflow:

  • Preparation: Dissolve the N-sulfonyl ABB (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in degassed DMSO (0.1 M).

  • Catalyst Addition: Add the Iridium photocatalyst (1-2 mol%).

  • Irradiation: Irradiate with Blue LEDs (450 nm) at Room Temperature for 12–24 hours.

    • Mechanism:[1][4][5][7][8][9][10][11][12] The photocatalyst generates an aryl radical from the boronic acid. This radical attacks the C3 position of the ABB.

  • Strain Release: The attack triggers the homolytic cleavage of the central C-N bond, relieving strain and generating a nitrogen-centered radical.

  • Termination: The N-radical abstracts a hydrogen (or undergoes reduction/protonation) to yield the 3-aryl azetidine.

  • Purification: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.

StrainRelease ABB Azabicyclo[1.1.0]butane (High Strain) Radical Radical Attack (at C3 position) ABB->Radical Initiator Cleavage Central C-N Bond Cleavage Radical->Cleavage Drives Product 3-Substituted Azetidine (Strain Released) Cleavage->Product Formation

Figure 2: The strain-release pathway converting bicyclic ABBs into functionalized azetidines.

Part 4: Decision Framework for Azetidine Incorporation

When should a medicinal chemist deploy an azetidine? Use this logic flow to validate the design choice.

DecisionTree Start Lead Optimization Issue? Solubility Poor Solubility / High LogP? Start->Solubility Metab Metabolic Instability (N-dealkylation)? Start->Metab Potency Need Rigid Linker? Start->Potency Azetidine1 Replace gem-dimethyl or Piperidine with Azetidine Solubility->Azetidine1 Yes Azetidine2 Cap Amine with Azetidine (Blocks CYP access) Metab->Azetidine2 Yes Azetidine3 Use Azetidine as Vector Spacer (Baricitinib) Potency->Azetidine3 Yes

Figure 3: Strategic decision tree for incorporating azetidine scaffolds during Lead Optimization.

References

  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery . BenchChem.[2][13][14] Link

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle . Royal Society of Chemistry (Org. Biomol. Chem.), 2021.[15][16] Link

  • Delafloxacin: A Novel Anionic Fluoroquinolone . Journal of Antimicrobial Chemotherapy, 2018.[17][18] Link

  • Baricitinib: A Novel FDA-Approved Small Molecule Inhibiting Janus Kinases . Pharmaceuticals, 2019.[15][19] Link

  • Radical strain-release photocatalysis for the synthesis of azetidines . Nature Catalysis, 2024. Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters, 2021. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision N-Demethylation of 1-Methyl-Azetidines

Executive Summary The N-demethylation of 1-methyl-azetidines represents a unique challenge in heterocyclic chemistry. Unlike larger rings (pyrrolidines, piperidines), the azetidine ring possesses significant ring strain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-demethylation of 1-methyl-azetidines represents a unique challenge in heterocyclic chemistry. Unlike larger rings (pyrrolidines, piperidines), the azetidine ring possesses significant ring strain (~26 kcal/mol). Standard demethylation protocols—such as the Von Braun reaction (cyanogen bromide)—often lead to catastrophic ring opening via nucleophilic attack on the ring carbons rather than the desired methyl group.

This Application Note details the Olofson method using 1-chloroethyl chloroformate (ACE-Cl) as the primary protocol, optimized to favor demethylation over ring cleavage. We also present Vinyl Chloroformate (VOC-Cl) as a milder alternative for sensitive substrates.

Key Decision Matrix
MethodReagentPrimary MechanismRisk ProfileRecommended For
Standard ACE-Cl Carbamate formation → MethanolysisModerate (Ring opening at high T)Robust substrates, scale-up
Mild VOC-Cl Carbamate formation → Acid hydrolysisLow (Milder cleavage)Acid-stable, strain-sensitive substrates
Avoid CNBr Von Braun DegradationHigh (Promotes ring opening)Not recommended for azetidines

Mechanistic Considerations & Challenges

The success of this transformation relies on the kinetic selectivity of the nucleophilic attack on the quaternary ammonium intermediate.

The Competition: Demethylation vs. Ring Opening

When a chloroformate reacts with 1-methylazetidine, it forms a quaternary ammonium salt. The chloride ion (or other nucleophile) then attacks this intermediate.

  • Path A (Desired): Attack on the methyl group

    
     Methyl chloride + Carbamate (Ring intact).
    
  • Path B (Undesired): Attack on the ring carbon

    
     Ring opening 
    
    
    
    Acyclic chloro-amine derivative.

Expert Insight: In azetidines, Path B is thermodynamically driven by the release of ring strain. To favor Path A, we must use non-polar solvents (to destabilize the transition state for ring opening) and avoid strong external nucleophiles during the acylation step.

Figure 1: Mechanistic divergence in azetidine reaction with chloroformates. Path A is the required trajectory.

Protocol A: ACE-Cl Method (Standard)

This method utilizes 1-chloroethyl chloroformate (ACE-Cl) . It is generally the most effective method for N-demethylation but requires strict temperature control for azetidines.

Materials
  • Substrate: 1-Methyl-azetidine derivative (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv) [CAS: 50893-53-3]

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Base: Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) (0.1 – 0.5 equiv) - Optional, to scavenge HCl if acid-sensitive groups are present.

  • Workup: Methanol (MeOH)

Step-by-Step Procedure
  • Preparation: Dissolve the 1-methyl-azetidine (1.0 mmol) in anhydrous DCE (5–10 mL) under an inert atmosphere (N₂ or Ar).

    • Note: DCM can be used, but DCE allows for higher reflux temperatures if the reaction is sluggish. For azetidines, start with DCE at room temperature.

  • Addition: Cool the solution to 0 °C . Add ACE-Cl (1.5 mmol) dropwise via syringe.

    • Critical: Do not add all at once. Exothermicity can trigger ring opening.

  • Acylation: Allow the mixture to warm to room temperature (RT). Monitor by TLC/LCMS.[1]

    • Optimization: If starting material remains after 2 hours, heat to reflux (83 °C) carefully. Monitor closely. If ring-opened byproducts appear (check LCMS for M+36/38 adducts indicating chloride addition), lower the temperature to 40–50 °C and extend time.

  • Concentration: Once the intermediate carbamate is formed, evaporate the solvent in vacuo to dryness.

  • Methanolysis: Redissolve the residue in reagent-grade Methanol (10 mL) .

  • Cleavage: Heat the methanolic solution to reflux for 30–60 minutes .

    • Mechanism:[1] This step decomposes the 1-chloroethyl carbamate into the secondary amine, acetaldehyde, and HCl.

  • Workup: Concentrate the methanol. The residue is the hydrochloride salt of the azetidine.

    • Free Base: To obtain the free base, dissolve in minimal water, basify with sat. NaHCO₃ (keep pH < 9 to avoid ring opening of the free base), and extract with DCM/CHCl₃.

Protocol B: Vinyl Chloroformate (Mild Alternative)

For substrates where the ACE-Cl reflux conditions cause ring opening, Vinyl Chloroformate (VOC-Cl) offers a milder cleavage pathway using acid hydrolysis.

Materials
  • Reagent: Vinyl chloroformate (VOC-Cl) (1.2 equiv) [CAS: 5130-24-5]

  • Solvent: DCM or DCE

  • Cleavage: HCl (1M in dioxane or aqueous)

Step-by-Step Procedure
  • Acylation: Dissolve substrate in DCM at 0 °C . Add VOC-Cl (1.2 equiv) dropwise.

  • Reaction: Stir at 0 °C

    
     RT for 2–4 hours.
    
    • Advantage:[1][2][3][4] VOC-Cl is highly reactive; reflux is rarely needed for the acylation step.

  • Workup 1: Concentrate the reaction mixture to obtain the N-vinyloxycarbonyl azetidine .

    • Checkpoint: Verify ring integrity by NMR (Azetidine protons typically

      
       3.5–4.5 ppm).
      
  • Cleavage: Dissolve the intermediate in dioxane/HCl (4M) or treat with aqueous HCl (1M) at RT for 1–2 hours.

    • Note: This releases acetaldehyde and CO₂.

  • Isolation: Lyophilize (if aqueous) or concentrate to obtain the amine salt.

Troubleshooting & Optimization

Diagnosing Ring Opening

If yield is low, analyze the crude mixture via 1H NMR .

  • Intact Ring: Complex multiplets at

    
     3.5–4.5 ppm (ring CH₂).
    
  • Ring Opened: Distinct triplets at

    
     2.5–3.5 ppm (acyclic -CH₂-N and -CH₂-Cl).
    
Optimization Table
IssueObservationSolution
Ring Opening LCMS shows M+36/38; NMR shows triplets.1. Switch from DCE reflux to DCM at RT .2. Use VOC-Cl instead of ACE-Cl.3. Reduce reaction time.
No Reaction Starting material persists.1. Increase T to 60 °C (DCE).2. Add NaI (0.1 equiv) as catalyst (Finkelstein-assisted).
Polymerization Insoluble tar formation.Run reaction at high dilution (0.01 M) to prevent intermolecular attack.

Strategic Alternative: De Novo Synthesis

If N-demethylation proves impossible due to extreme ring instability (common with 2-aryl-azetidines), the authoritative recommendation is to redesign the synthesis to introduce the nitrogen with a removable protecting group (Boc, Cbz) rather than a methyl group.

  • Pathway: Cyclization of

    
    -haloamines or 
    
    
    
    -lactam reduction using N-Boc precursors.
  • Reference: Evano, G. et al. Org.[4] Lett. 2006, 8, 5501-5504. (Discusses the competition between ring opening and substitution).

References

  • Olofson, R. A. ; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine." J. Org. Chem.1984 , 49, 2081–2082. Link

  • Evano, G. ; Vargas-Sanchez, M.; Lakhdar, S.; Couty, F. "Reaction of Azetidines with Chloroformates: A Unified Approach to the Synthesis of Substituted Azetidines and Ring-Opened Products." Org.[2][5][6][7] Lett.2006 , 8, 5501–5504. Link

  • Olofson, R. A. ; Schnur, R. C.; Bunes, L.; Pepe, J. P. "Selective N-dealkylation of tertiary amines with vinyl chloroformate: an improved synthesis of naloxone." Tetrahedron Lett.[8][9]1977 , 18, 1567–1570. Link

  • Thavaneswaran, S. ; McCamley, K.; Scammells, P. J.[10] "N-Demethylation of Alkaloids." Nat. Prod. Commun.2006 , 1, 885-897.[10] Link

Sources

Application

solubility of 3-Chloro-1-methyl-azetidine hydrochloride in DMSO and methanol

Application Note: Solubility & Handling of 3-Chloro-1-methyl-azetidine Hydrochloride Executive Summary & Chemical Identity 3-Chloro-1-methyl-azetidine hydrochloride is a strained, four-membered heterocyclic amine salt wi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility & Handling of 3-Chloro-1-methyl-azetidine Hydrochloride

Executive Summary & Chemical Identity

3-Chloro-1-methyl-azetidine hydrochloride is a strained, four-membered heterocyclic amine salt widely used as a building block in medicinal chemistry (e.g., for introducing metabolic stability or specific conformational constraints). Due to the high ring strain (~26 kcal/mol) and the presence of a leaving group (chloride) at the 3-position, this compound requires specific handling to maintain integrity during solubilization.

This guide provides evidence-based protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , balancing maximum solubility with chemical stability.

PropertyDetail
Compound Name 3-Chloro-1-methyl-azetidine hydrochloride
CAS Number 69334-72-1
Molecular Formula C₄H₈ClN[1] · HCl
Molecular Weight 142.03 g/mol
Physical State White to off-white solid
Hygroscopicity High (Requires desiccated storage)

Solubility Profile & Solvent Selection

The hydrochloride salt form renders the molecule highly polar, dictating its solubility profile. While exact saturation limits vary by batch and purity, the following empirical ranges are established for research-grade material (>95% purity).

Solvent Compatibility Table
SolventSolubility RatingEstimated LimitApplication Context
DMSO Excellent > 50 mg/mLPrimary Choice. Ideal for high-concentration stock solutions (e.g., 100 mM) for library storage and bioassays.
Methanol Good ~ 10–50 mg/mLSecondary Choice. Useful for LC-MS sample preparation or intermediate dilutions. Caution: Potential for solvolysis.
Water Excellent > 100 mg/mLHigh solubility, but aqueous solutions are prone to hydrolysis over time; not recommended for long-term stock storage.
DCM Poor < 1 mg/mLThe HCl salt is generally insoluble in non-polar organic solvents unless converted to the free base.
Mechanistic Insight: Stability vs. Solubility
  • The DMSO Advantage: DMSO is a polar aprotic solvent that effectively solvates the cation (protonated amine) and anion (chloride) without promoting nucleophilic attack. It stabilizes the salt form, preventing the formation of the reactive azetidinium intermediate.

  • The Methanol Risk: While soluble, methanol is a nucleophilic solvent. Prolonged storage or heating of 3-chloro-azetidines in methanol can lead to metholysis , where the chloride is displaced by methoxide/methanol, or ring-opening reactions, especially if the pH drifts basic.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration master stock for long-term storage (-20°C).

Materials:

  • 3-Chloro-1-methyl-azetidine HCl (solid, equilibrated to RT).

  • Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Vortex mixer and Ultrasonic bath.

  • Amber glass vials (borosilicate).

Procedure:

  • Calculation: Determine the mass required.

    • Example: To prepare 10 mL of 100 mM solution:

  • Weighing: Weigh ~142 mg of the solid into a tared amber vial. Record exact mass.

  • Solvent Addition: Add anhydrous DMSO to reach the target volume.

    • Note: Since DMSO is viscous, positive displacement pipettes are recommended for accuracy.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate at room temperature for 2–5 minutes. Do not heat above 30°C to avoid degradation.

  • Inspection: Solution should be clear and colorless.

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Solubility Determination (Visual Method)

Purpose: To empirically determine if the compound meets a specific concentration requirement in Methanol or DMSO.

Procedure:

  • Weigh 10 mg of compound into a clear glass HPLC vial.

  • Add 100 µL of solvent (Methanol or DMSO).

  • Vortex for 1 minute.

  • Observation:

    • Clear Solution: Solubility

      
       mg/mL.
      
    • Suspension: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    

Visualization of Workflows

Figure 1: Stock Solution Preparation Workflow

This diagram outlines the critical decision points and steps for preparing a stable stock solution.

StockPrep Start Start: 3-Chloro-1-methyl-azetidine HCl Weigh Weigh Solid into Amber Vial (Minimize humidity exposure) Start->Weigh SelectSolvent Select Solvent Weigh->SelectSolvent DMSO Anhydrous DMSO (Target: Stock Storage) SelectSolvent->DMSO Long-term MeOH Methanol (LC-MS Grade) (Target: Immediate Use) SelectSolvent->MeOH Short-term Mix Vortex (30s) + Sonicate (2 min) Max Temp: 30°C DMSO->Mix MeOH->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Proceed to Storage Check->Clear Yes Cloudy Particulates Remain? Add Solvent or Dilute Check->Cloudy No Store Store at -20°C (Desiccated) Clear->Store Cloudy->Mix Re-sonicate

Caption: Workflow for preparing and validating stock solutions, emphasizing temperature control and solvent choice.

Figure 2: Stability & Degradation Pathways

Understanding the risks of improper solvent choice (e.g., heating in methanol).

Stability Salt HCl Salt Form (Stable in DMSO) FreeBase Free Base (Generated by Basic pH) Salt->FreeBase Addition of Base (e.g. TEA, NaOH) Reaction Nucleophilic Attack (Heating / Methanol) Salt->Reaction Heat > 40°C or Protic Solvent FreeBase->Reaction High Reactivity Degradation1 Ring Opening (Hydrolysis/Solvolysis) Reaction->Degradation1 Degradation2 Dimerization/Polymerization Reaction->Degradation2

Caption: Potential degradation pathways.[2] The HCl salt protects the amine, but heat or base can trigger ring opening.

Critical Handling Notes

  • Hygroscopicity: Azetidine salts are hygroscopic.[3] Water absorption lowers the melting point and can catalyze hydrolysis. Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Avoid Bases: Do not add bases (Triethylamine, NaOH) to the stock solution. Deprotonating the amine generates the free base, which is volatile and highly reactive (prone to dimerization). Only neutralize in situ during the final reaction step.

  • Safety: This compound is an alkylating agent class (due to the chloro-azetidine motif). Handle inside a fume hood with proper PPE (nitrile gloves, safety glasses).

References

  • Sigma-Aldrich. Product Specification: 3-chloro-1-methyl-azetidine hydrochloride (CAS 69334-72-1). Retrieved from

  • PubChem. Compound Summary: 3-Chloroazetidine hydrochloride (Analogous Structure).[4] National Library of Medicine. Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine stability).
  • BenchChem. Solubility and Stability Guide for Azetidine Derivatives. Retrieved from

Sources

Method

procedure for free-basing 3-Chloro-1-methyl-azetidine hydrochloride

This application note outlines the protocol for converting 3-Chloro-1-methyl-azetidine hydrochloride (CAS 69334-72-1) to its free base form. This procedure is a fundamental preparatory step in synthetic organic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines the protocol for converting 3-Chloro-1-methyl-azetidine hydrochloride (CAS 69334-72-1) to its free base form. This procedure is a fundamental preparatory step in synthetic organic chemistry, typically performed to activate the amine for nucleophilic substitution or coupling reactions in the development of pharmaceutical intermediates.

Safety & Compliance Warning

Strict Adherence Required: 3-Chloro-1-methyl-azetidine is a functionalized cyclic amine.[1] While utilized as a building block in legitimate pharmaceutical research (e.g., antitubercular drug discovery), azetidine derivatives possess significant ring strain and alkylating potential.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][3] Harmful if swallowed (H302).[1][3]

  • Engineering Controls: All operations must be conducted inside a certified chemical fume hood. The free base is volatile and more reactive than the salt.

  • PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

Chemical Profile & Properties[1][4][5][6][7][8][9]

PropertyData
Compound Name 3-Chloro-1-methyl-azetidine hydrochloride
CAS Number 69334-72-1
Molecular Formula C₄H₈ClN[1] · HCl
Molecular Weight 142.03 g/mol (Salt) / 105.57 g/mol (Free Base)
Physical State White to off-white solid (Salt)
Solubility (Salt) Water, Methanol
Solubility (Free Base) Dichloromethane (DCM), Diethyl Ether, Chloroform
Storage Hygroscopic; store under inert atmosphere at 2-8°C

Experimental Protocol

Objective

To isolate the free amine (3-Chloro-1-methyl-azetidine) from its hydrochloride salt via biphasic neutralization and extraction, yielding a reactive intermediate for immediate use.[1]

Reagents & Equipment
  • Precursor: 3-Chloro-1-methyl-azetidine hydrochloride (1.0 eq)[1]

  • Base: Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH) (Use mild base to prevent potential hydrolysis of the chloro-substituent).

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (Et₂O).[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).[1]

  • Apparatus: Separatory funnel, rotary evaporator (bath temp < 30°C), ice bath.

Step-by-Step Methodology

1. Solubilization

  • Dissolve the 3-Chloro-1-methyl-azetidine hydrochloride salt in a minimum volume of distilled water (approx. 10 mL per gram of salt).[1] Ensure complete dissolution to facilitate efficient proton exchange.

  • Scientific Rationale: The salt is highly polar and water-soluble.[1] Starting with a clear aqueous phase ensures the base can access the protonated amine efficiently.[1]

2. Neutralization (Basification)

  • Cool the aqueous solution to 0°C in an ice bath.

  • Slowly add the base (Sat. NaHCO₃ or 1M NaOH) dropwise with stirring until the pH reaches 9–10.

  • Critical Control Point: Maintain low temperature.[1] Azetidines are strained rings; excessive heat or harsh basic conditions can promote ring-opening or hydrolysis of the chloride leaving group.[1]

3. Liquid-Liquid Extraction

  • Transfer the basified aqueous mixture to a separatory funnel.

  • Extract the mixture with Dichloromethane (DCM) (3 x solvent volume).[1]

  • Mechanism:[1][4][5][6] The deprotonated free base is lipophilic and will partition into the organic layer (DCM), while inorganic byproducts (NaCl) remain in the aqueous phase.[1]

4. Drying and Filtration

  • Combine the organic extracts.[1]

  • Wash with a small volume of brine (saturated NaCl) to remove residual water.[1]

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes.

  • Filter off the desiccant into a clean, tared round-bottom flask.[1]

5. Concentration

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator).[1]

  • Caution: The free base is volatile.[1] Use a low bath temperature (< 30°C) and do not apply high vacuum for extended periods to prevent product loss.[1]

  • Validation: The resulting oil is the free base.[1] Use immediately for the next synthetic step to avoid degradation (dimerization or polymerization).[1]

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the extraction process, highlighting the phase separation and isolation steps.

G Start Start: Hydrochloride Salt (Aqueous Solution) Basify Neutralization (Add Base, pH 9-10, 0°C) Start->Basify Deprotonation Extract Liquid-Liquid Extraction (DCM / Water) Basify->Extract Add Solvent PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Free Base + DCM) PhaseSep->OrgPhase Lipophilic Component AqPhase Aqueous Phase (Salts + Waste) PhaseSep->AqPhase Discard Dry Drying (Na2SO4) OrgPhase->Dry Remove Water Concentrate Concentration (Rotovap < 30°C) Dry->Concentrate Filter & Evaporate End End Product: 3-Chloro-1-methyl-azetidine (Free Base Oil) Concentrate->End Isolate

Figure 1: Workflow for the conversion of 3-Chloro-1-methyl-azetidine HCl to its free base form.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Methyl azetidine-3-carboxylate hydrochloride. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Chloro-1-methyl-azetidine hydrochloride Product Information. Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis.[1] PMC. Retrieved from

  • ChemScene. (n.d.). 3-(Chloromethyl)azetidine hydrochloride Safety Data. Retrieved from

Sources

Application

Application Notes &amp; Protocols: A Proposed Synthetic Route for the Elaboration of β-Lactam Antibiotic Scaffolds from 3-Chloro-1-methyl-azetidine

For: Researchers, scientists, and drug development professionals. Abstract The β-lactam ring is a cornerstone of antibiotic chemotherapy, forming the structural and functional heart of penicillins, cephalosporins, carbap...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The β-lactam ring is a cornerstone of antibiotic chemotherapy, forming the structural and functional heart of penicillins, cephalosporins, carbapenems, and monobactams. The inherent ring strain of the four-membered azetidin-2-one system is pivotal to its mechanism of action, which involves the irreversible acylation of penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis. The substitution pattern on the β-lactam ring dictates the antibiotic's spectrum of activity, stability to β-lactamases, and pharmacokinetic properties. Consequently, the development of novel synthetic routes to functionalized β-lactams is of paramount importance in the ongoing effort to combat antimicrobial resistance.

This document outlines a proposed, multi-step synthetic strategy for the utilization of 3-chloro-1-methyl-azetidine as a starting material for the construction of a 3-chloro-azetidin-2-one scaffold, a key intermediate for a variety of β-lactam antibiotics. It is important to note that a direct, one-pot conversion is not established in the current literature. Therefore, this application note serves as an expert-guided, scientifically plausible pathway, leveraging well-documented chemical transformations to achieve the target synthesis. Each proposed step is accompanied by a detailed, exemplary protocol, underpinned by a discussion of the reaction's mechanistic rationale and strategic considerations.

Introduction: Strategic Approach to β-Lactam Synthesis from a Substituted Azetidine

The use of pre-existing ring systems as scaffolds for further chemical elaboration is a powerful strategy in medicinal chemistry. 3-Chloro-1-methyl-azetidine presents an intriguing, yet challenging, starting point for β-lactam synthesis. The primary challenge lies in the need to introduce a carbonyl group at the C2 position of the azetidine ring and to modify the N-substituent, as the N-methyl group is generally not desired in the final antibiotic structure.

Our proposed synthetic pathway, depicted below, addresses these challenges through a logical sequence of transformations:

  • N-Demethylation and N-Protection: The initial step involves the removal of the N-methyl group, which would otherwise interfere with subsequent reactions and is not a typical feature of most β-lactam antibiotics. This is followed by the installation of a suitable protecting group to facilitate the subsequent steps.

  • Regioselective Ring-Opening: The protected 3-chloroazetidine is then subjected to a nucleophilic ring-opening to generate a linear γ-chloroamine derivative. This transformation is crucial as it sets the stage for the formation of an imine.

  • Imine Formation: The resulting primary amine is condensed with a suitable aldehyde to form an imine, a necessary precursor for the Staudinger cycloaddition.

  • Staudinger [2+2] Cycloaddition: The cornerstone of this synthetic strategy is the Staudinger reaction, where the imine undergoes a [2+2] cycloaddition with a ketene, generated in situ from chloroacetyl chloride, to construct the desired 3-chloro-azetidin-2-one ring.

  • Further Elaboration (Outlook): The resulting 3-chloro-β-lactam can serve as a versatile intermediate for the synthesis of a diverse library of antibiotic analogues through nucleophilic substitution at the C3 position and deprotection/modification at the N1 position.

This application note will provide detailed protocols and scientific justification for each of these proposed steps.

Proposed Synthetic Workflow

G cluster_0 Step 1: N-Demethylation & Protection cluster_1 Step 2: Ring Opening cluster_2 Step 3: Imine Formation cluster_3 Step 4: Staudinger Cycloaddition cluster_4 Step 5: Further Elaboration A 3-Chloro-1-methyl-azetidine B N-Protected 3-chloroazetidine A->B i) Phenyl Chloroformate ii) Hydrolysis/Reduction iii) Protection (e.g., Boc, PMP) C γ-Chloroamine Derivative B->C Nucleophilic Attack (e.g., with H2O/Lewis Acid) D Imine Precursor C->D Condensation with R-CHO E 3-Chloro-β-Lactam Scaffold D->E Chloroacetyl Chloride, Triethylamine F β-Lactam Antibiotic Analogues E->F Nucleophilic Substitution, Deprotection, etc.

Caption: Proposed multi-step synthetic workflow.

Detailed Protocols and Scientific Rationale

Part 1: N-Demethylation of 3-Chloro-1-methyl-azetidine and N-Protection

Rationale: The N-demethylation of tertiary amines is a critical transformation in the synthesis of many pharmaceuticals. The use of chloroformates is a well-established method for this purpose.[1][2] The reaction proceeds through the formation of a carbamate intermediate, which can be subsequently cleaved to yield the secondary amine. Following demethylation, the introduction of a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, is necessary to prevent unwanted side reactions of the nitrogen atom in the subsequent steps.

Exemplary Protocol: N-Demethylation using Phenyl Chloroformate

Parameter Value
Reactants 3-Chloro-1-methyl-azetidine, Phenyl Chloroformate
Solvent Toluene or Dichloromethane (anhydrous)
Base Proton sponge or K₂CO₃ (optional, to scavenge HCl)
Temperature Reflux
Reaction Time 12-24 hours

Step-by-Step Procedure:

  • To a solution of 3-chloro-1-methyl-azetidine (1.0 eq) in anhydrous toluene, add phenyl chloroformate (1.1 eq).

  • If desired, add a proton sponge (1.1 eq) to neutralize the generated HCl.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude N-phenylcarbamoyl-3-chloroazetidine can be purified by column chromatography or taken directly to the next step.

  • For cleavage of the carbamate, the crude product is typically hydrolyzed under strong basic conditions (e.g., refluxing with aqueous KOH) or reduced.

  • The resulting 3-chloroazetidine (as the free base or hydrochloride salt) is then protected, for example, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield N-Boc-3-chloroazetidine.

Part 2: Nucleophilic Ring-Opening of N-Boc-3-chloroazetidine

Rationale: The strained four-membered ring of azetidine can be opened by nucleophiles, particularly when the nitrogen atom is rendered electron-deficient by a protecting group, forming an azetidinium ion intermediate.[3] This regioselective ring-opening provides a linear amine, which is a necessary precursor for imine formation. The reaction is typically promoted by an electrophile or under acidic conditions.

Exemplary Protocol: Acid-Catalyzed Hydrolytic Ring-Opening

Parameter Value
Reactant N-Boc-3-chloroazetidine
Nucleophile Water
Catalyst Lewis Acid (e.g., Sc(OTf)₃) or Brønsted Acid (e.g., HCl)
Solvent Acetonitrile/Water mixture
Temperature Room temperature to 50 °C
Reaction Time 4-12 hours

Step-by-Step Procedure:

  • Dissolve N-Boc-3-chloroazetidine (1.0 eq) in a mixture of acetonitrile and water.

  • Add a catalytic amount of a Lewis acid (e.g., 0.1 eq Sc(OTf)₃).

  • Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ring-opened product, a protected γ-amino alcohol with a chloro substituent.

Part 3: Imine Formation

Rationale: The formation of an imine (or Schiff base) from a primary amine and an aldehyde is a classic condensation reaction.[4][5] This step converts the linear amine into the required substrate for the Staudinger cycloaddition. The choice of aldehyde will determine the substituent at the C4 position of the final β-lactam.

Exemplary Protocol: Condensation with an Aromatic Aldehyde

Parameter Value
Reactants Ring-opened amino alcohol, Aromatic Aldehyde (e.g., Benzaldehyde)
Solvent Toluene or Ethanol
Conditions Dean-Stark trap (for azeotropic removal of water) or use of a drying agent (e.g., MgSO₄)
Temperature Reflux
Reaction Time 2-6 hours

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude amino alcohol (1.0 eq) and the chosen aldehyde (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting imine is often used in the next step without further purification.

Part 4: Staudinger [2+2] Cycloaddition for β-Lactam Ring Formation

Rationale: The Staudinger cycloaddition is a powerful and widely used method for the synthesis of β-lactams.[6][7][8] It involves the reaction of an imine with a ketene, which is typically generated in situ from an acid chloride and a tertiary amine base. The use of chloroacetyl chloride will directly install the desired chloro substituent at the C3 position of the β-lactam ring. The stereochemical outcome of the reaction (cis vs. trans) can be influenced by the reaction conditions and the nature of the substituents on the imine and ketene.[9]

G cluster_0 Staudinger Reaction Mechanism A Imine C Zwitterionic Intermediate A->C Nucleophilic Attack B Ketene (from Chloroacetyl Chloride + Et3N) B->C D β-Lactam C->D Ring Closure

Caption: Simplified mechanism of the Staudinger cycloaddition.

Exemplary Protocol: Synthesis of a 3-Chloro-β-Lactam

Parameter Value
Reactants Imine, Chloroacetyl Chloride, Triethylamine
Solvent Dichloromethane (anhydrous)
Temperature 0 °C to room temperature
Reaction Time 6-18 hours

Step-by-Step Procedure:

  • Dissolve the imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-azetidin-2-one.

Conclusion and Outlook

This application note has detailed a plausible, multi-step synthetic pathway for the conversion of 3-chloro-1-methyl-azetidine into a 3-chloro-β-lactam scaffold, a key intermediate in the synthesis of β-lactam antibiotics. While acknowledging the absence of a direct, established protocol, the proposed route is firmly grounded in well-understood and widely cited chemical transformations. The successful execution of this synthetic sequence would provide a novel entry point to a class of valuable compounds from a readily available starting material.

Further research could focus on optimizing the conditions for each step, particularly the N-demethylation and ring-opening reactions, to maximize yields and minimize side products. Additionally, the stereochemical control of the Staudinger cycloaddition should be investigated in detail. The resulting 3-chloro-β-lactam scaffold can be further elaborated by nucleophilic substitution at the C3 position with various thiols, amines, or other nucleophiles to generate a library of novel β-lactam antibiotic candidates for biological evaluation.

References

  • Staudinger, H. (1907). Zur Kenntnis der Ketene. Diphenylketen. Liebigs Annalen der Chemie, 356(1-2), 51-123.
  • Banik, B. K., et al. (2005). Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction. Current medicinal chemistry, 12(10), 1143-1153.
  • Couty, F., et al. (2004). The von Braun Reaction Applied to Azetidines. The Journal of Organic Chemistry, 69(24), 8459-8467.
  • Bandyopadhyay, D., Xavier, M., & Banik, B. K. (2009). Highly Stereoselective B-Lactam Synthesis via the Staudinger Reaction Using Poly Aromatic Imines. Molecules, 14(3), 1185-1193.
  • Palomo, C., et al. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2004(19), 3959-3974.
  • Fu, N., et al. (2011). Highly stereoselective synthesis of trans-3-chloro-beta-lactams from imines and mixed chloro- and nitroacetyl chlorides. Journal of Heterocyclic Chemistry, 48(4), 882-886.
  • Kumar, R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2464-2475.
  • Ha, H. J., et al. (2007). Preparation of enantiopure 2-acylazetidines and their reactions with chloroformates. Tetrahedron Letters, 48(2), 269-271.
  • Clerici, F., et al. (2010). A general and atom-efficient continuous-flow approach to prepare amines, amides and imines via reactive N-chloramines. Beilstein Journal of Organic Chemistry, 6, 85.
  • Cossu, S., et al. (2018). Theoretical investigation of von Braun and von Braun‐like reactions. Journal of Physical Organic Chemistry, 31(11), e3861.
  • Andresini, G., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of Imines. Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Reaction of azetidines with cyanogen bromide (von Braun reaction). Tetrahedron Letters, 47(1), 1-4.
  • Kumar, M. M. J., et al. (2011). N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 3(4), 729-736.
  • Kumar, R., et al. (2007). Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2464-2475.
  • Couty, F., & Evano, G. (2006).
  • Patel, R. B., et al. (2019). SYNTHESIS AND CHARACTERISATION 3-CHLORO- SUBSTITUTED AZETIDIN-2-ONE. International Journal of Current Engineering and Scientific Research, 6(1), 105-108.
  • David, O., & Couty, F. (2021). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21.
  • De Kimpe, N., et al. (1995). halogenated imines. Part 31. Formation of .alpha.-cyanoaziridines and 1-(alkylamino)cyclopropanecarbonitriles by cyanation of .alpha.-halo ketimines. The Journal of Organic Chemistry, 60(16), 5121-5127.
  • Fodor, G., & Nagubandi, S. (1980). THE VON BRAUN CYANOGEN BROMIDE REACTION I. APPLICATION TO PYRROLIDINES AND ETHYLENIMINES (1). The Journal of Organic Chemistry, 45(1), 1-8.
  • Oishi, T., et al. (2020). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. Organic & Biomolecular Chemistry, 18(3), 436-440.
  • Alcaide, B., & Almendros, P. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 8963-8975.
  • Braun, M. (2008). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the amine and yields bromoalkanes. Science of Synthesis, 35, 357-360.
  • David, O., & Couty, F. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21.
  • American Chemical Society. (2023). Efficient imine synthesis using an eco-friendly solvent. Retrieved from [Link]

  • Total Organic Chemistry. (2024, March 29). Synthesizing Imines and Enamines: A Complete Guide [Video]. YouTube.
  • Schindler, C. S. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-154.
  • Gribble, G. W. (2010). N-Dealkylation of Amines. Comprehensive Organic Synthesis, 8, 259-293.
  • Flynn, E. H. (1974). U.S. Patent No. 3,839,423. Washington, DC: U.S.

Sources

Method

optimal solvent systems for azetidine hydrochloride reactions

Application Note: Optimal Solvent Systems for Azetidine Hydrochloride Reactions Executive Summary Azetidine hydrochloride (Azetidine·HCl) represents a unique challenge in medicinal chemistry. As a strained four-membered...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solvent Systems for Azetidine Hydrochloride Reactions

Executive Summary

Azetidine hydrochloride (Azetidine·HCl) represents a unique challenge in medicinal chemistry. As a strained four-membered heterocycle (ring strain ~25.4 kcal/mol), it balances precariously between useful reactivity and unwanted ring-opening polymerization. While the hydrochloride salt form confers stability and shelf-life, it introduces significant solubility hurdles in the non-polar solvents typically favored for cross-coupling and alkylation.

This guide provides a scientifically grounded framework for selecting solvent systems that maximize yield while suppressing ring-opening side reactions. It moves beyond generic "try DMF" advice to offer specific, mechanistic-based protocols for N-functionalization.

Physicochemical Landscape

Solubility & Stability Matrix

The choice of solvent is dictated by the conflict between the ionic nature of the HCl salt and the lipophilicity required for many organic transformations.

Solvent ClassRepresentative SolventsSolubility (Azetidine[1][2][3]·HCl)Stability RiskApplication Context
Polar Protic Water, MethanolHigh High (Ring Opening)Risk: Nucleophilic attack by solvent under acidic conditions opens ring to amino-ethers/alcohols.
Polar Aprotic DMSO, DMF, NMPHigh/Moderate Low Optimal: Best for SNAr and peptide coupling. Solubilizes salt; non-nucleophilic.
Chlorinated DCM, ChloroformPoor Low Standard: Requires organic base (DIPEA/TEA) to solubilize via in-situ free-basing.
Ethers THF, 2-MeTHF, MTBEInsoluble Low Specialized: Used in biphasic systems or after free-basing. 2-MeTHF is preferred for "green" Buchwald couplings.
Non-Polar Toluene, HexanesInsoluble Low Avoid: Unless using phase transfer catalysis or pre-isolated free base.
The Ring-Opening Trap

Azetidine is kinetically stable but thermodynamically primed for ring opening.

  • Acidic Conditions: Protonation of the nitrogen activates the C-N bond. In the presence of nucleophiles (Cl⁻, ROH, H₂O), the ring snaps open to form linear 3-functionalized propylamines.

  • Thermal Stress: Free azetidine (neutral) can polymerize violently if heated neat. Always keep in solution.

Decision Framework: Solvent Selection Strategy

The following logic gate determines the optimal solvent system based on the intended transformation.

SolventSelection Start Target Reaction with Azetidine HCl RxnType Reaction Type? Start->RxnType Coupling Amide Coupling / S_NAr RxnType->Coupling CrossCoupling Pd-Catalyzed (Buchwald) RxnType->CrossCoupling SimpleAcyl Simple Acylation (Acid Chloride) RxnType->SimpleAcyl PathA Protocol A: Anhydrous Polar (DMF/DCM + DIPEA) Coupling->PathA Standard PathC Protocol C: Heterogeneous Non-Polar (Toluene/Dioxane + Cs2CO3) CrossCoupling->PathC In-situ Free Base SolubilityCheck Reagents Water Sensitive? SimpleAcyl->SolubilityCheck SolubilityCheck->PathA Yes PathB Protocol B: Biphasic Schotten-Baumann (EtOAc/H2O + NaHCO3) SolubilityCheck->PathB No (Preferred)

Figure 1: Decision tree for solvent selection. Note that for simple acylations, biphasic conditions (Path B) are superior as they avoid the exotherm and salt-clumping issues of anhydrous conditions.

Optimized Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Acylation

Best for: Reacting Azetidine·HCl with highly reactive electrophiles (Acid Chlorides, Sulfonyl Chlorides, Chloroformates).

Rationale: This method uses water to solubilize the Azetidine[2][3]·HCl and an organic solvent for the electrophile.[2][4][5] An inorganic base neutralizes the HCl immediately upon release, preventing acidic ring opening.

Materials:

  • Azetidine Hydrochloride (1.0 equiv)

  • Electrophile (1.1 equiv)

  • Base: NaHCO₃ (2.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent System: Ethyl Acetate / Water (1:1 ratio) or DCM / Water (1:1)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Azetidine·HCl and NaHCO₃ in Water (5 mL per mmol). Note: Evolution of CO₂ will occur.

  • Biphasic Setup: Add the organic solvent (EtOAc or DCM, equal volume to water).

  • Addition: Cool to 0°C. Add the electrophile (neat or dissolved in minimal organic solvent) dropwise over 10 minutes.

  • Reaction: Vigorously stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Vigorous stirring is critical to maximize interfacial surface area.

  • Workup: Separate layers. Extract aqueous layer 2x with organic solvent.

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄. Concentrate. (Note: Simple amides often require no chromatography).

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: N-Arylation.[6] Challenges include the insolubility of Azetidine·HCl in Toluene.

Rationale: Pre-free-basing is volatile and risky. This protocol uses a "heterogeneous in-situ neutralization" strategy where the inorganic base in the coupling reaction also serves to free-base the amine.

Materials:

  • Aryl Bromide/Chloride (1.0 equiv)[7]

  • Azetidine Hydrochloride (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + BINAP or Xantphos (or Pd-RuPhos G4).

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (3.0 equiv). Must be anhydrous.

  • Solvent: Toluene or Dioxane (degassed).[5]

Procedure:

  • Catalyst Pre-complexation: In a Schlenk tube, mix Pd source, Ligand, and solvent. Stir 5 mins under Argon.

  • Salt Addition: Add Aryl Halide, Azetidine·HCl, and Base.[1][2][5][8]

  • Degassing: Sparge with Argon for 10 minutes. Oxygen is fatal to this cycle.

  • Reaction: Seal and heat to 80-100°C.

    • Mechanistic Note: The Cs₂CO₃ slowly neutralizes the Azetidine·HCl. The free azetidine enters the catalytic cycle immediately, minimizing its exposure to thermal polymerization conditions.

  • Workup: Filter through Celite (removes inorganic salts). Concentrate.

Protocol C: Controlled Free-Basing & Extraction

Best for: When you absolutely need the free amine for a sensitive reaction.

Rationale: Azetidine free base is water-soluble and volatile (bp 61-62°C). Standard extraction fails. This "Salting Out" method forces the amine into the organic phase.

Procedure:

  • Neutralization: Dissolve Azetidine·HCl in minimal water (1 mL/g). Cool to 0°C. Add pellets of KOH until pH > 12.

  • Salting Out: Saturate the solution with solid NaCl. It should be a slush.

  • Extraction: Extract 4x with Chloroform/Isopropanol (3:1) or DCM . Ether is too non-polar.

  • Drying: Dry organic phase over solid KOH pellets (more effective than MgSO₄ for amines).

  • Concentration: Carefully distill off the solvent at atmospheric pressure (or mild vacuum >300 mbar). DO NOT use high vacuum or you will lose the product.

  • Storage: Store as a 1M solution in DCM at -20°C. Never store neat.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Polymer Formation Thermal polymerization of free base.Avoid heating neat azetidine. Keep temperature <100°C during reactions. Use dilute conditions (0.1 M).
New Spot on TLC (Polar) Ring opening to amino-alcohol.Check pH. If acidic (< pH 4), ring opening is rapid. Ensure sufficient base equivalents (at least 2.0 eq vs HCl salt).
Incomplete Reaction (Coupling) Poor solubility of HCl salt.Switch from Toluene to DMF or DMSO. Or use Protocol B (Biphasic) to ensure salt dissolution.
Product Loss on Rotovap Volatility of free base.Do not evaporate to dryness if product is low MW. Form the HCl or TFA salt immediately for isolation.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Siriwardana, A. I., et al. (2011). Practical Synthesis of Azetidine Derivatives. Tetrahedron Letters. Link

  • Pfizer Global R&D. (2014). Green Solvent Selection Guide.[9] (Contextualizing 2-MeTHF usage). Link

Sources

Application

preparation of 3-amino-1-methylazetidine from chloro precursor

Application Note: Preparation of 3-Amino-1-methylazetidine Dihydrochloride from Chloro Precursor Part 1: Abstract & Strategic Overview 3-Amino-1-methylazetidine is a high-value, rigidified diamine scaffold extensively us...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 3-Amino-1-methylazetidine Dihydrochloride from Chloro Precursor

Part 1: Abstract & Strategic Overview

3-Amino-1-methylazetidine is a high-value, rigidified diamine scaffold extensively used in medicinal chemistry to improve metabolic stability and solubility compared to flexible alkyl chains.[1] Its preparation from 1-methyl-3-chloroazetidine (the "chloro precursor") presents specific challenges due to the high ring strain (~25 kcal/mol) of the azetidine core, the volatility of the free base, and the potential for polymerization.[1]

This guide details a robust, two-step protocol:

  • Nucleophilic Displacement: Conversion of the chloride to an azide using Sodium Azide (

    
    ).[1][2][3]
    
  • Reduction & Isolation: Catalytic hydrogenation to the amine, followed by immediate trapping as the dihydrochloride salt (

    
    ) to ensure stability and ease of handling.[1]
    

Key Advantages of this Protocol:

  • Atom Economy: Avoids heavy protecting groups (e.g., Benzhydryl) often used in commercial routes.[1]

  • Stability: Isolates the product as a shelf-stable salt, mitigating the volatility/polymerization risk of the free base.[1]

  • Scalability: Designed for gram-to-multigram execution.[1]

Part 2: Safety & Handling (Critical)

WARNING: High-Hazard Protocol

  • Azetidine Toxicity: 1-Methyl-3-chloroazetidine is a potential alkylating agent (similar to nitrogen mustards).[1] It acts as a severe skin, eye, and respiratory irritant and may be genotoxic.[1] Double-gloving (Nitrile/Laminate) and working in a fume hood are mandatory. [1]

  • Sodium Azide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Acutely toxic (LD50 oral rat ~27 mg/kg).[1] Contact with acids releases Hydrazoic Acid (
    
    
    
    ), a highly toxic and explosive gas. Do not use halogenated solvents (DCM, CHCl3) with sodium azide due to the risk of forming di- and tri-azidomethane (explosive).
  • Organic Azides: Low molecular weight organic azides (C/N ratio < 3) are potentially explosive.[1] 1-Methyl-3-azidoazetidine has a C/N ratio of 4:4 (1:1), placing it in a high-risk category .[1] Never distill to dryness; keep in solution.[1]

Part 3: Retrosynthetic Analysis & Workflow

The synthesis relies on a classic


 inversion (though the substrate is achiral) followed by reduction.[1] The high basicity of the azetidine nitrogen facilitates salt formation.[1]

G Chloro 1-Methyl-3-chloroazetidine (Precursor) Azide 1-Methyl-3-azidoazetidine (Intermediate) Chloro->Azide NaN3, DMF 60-80°C (SN2) Amine 3-Amino-1-methylazetidine (Free Base) Azide->Amine H2, Pd/C MeOH Salt 3-Amino-1-methylazetidine Dihydrochloride Amine->Salt HCl/Dioxane Precipitation

Figure 1: Synthetic pathway from chloro precursor to stable salt.[1]

Part 4: Detailed Experimental Protocol

Step 1: Azidation (Nucleophilic Substitution)[2]

Objective: Displace the secondary chloride with an azide moiety. Reaction:



Reagents:

  • 1-Methyl-3-chloroazetidine (1.0 equiv)[1]

  • Sodium Azide (1.5 equiv)

  • Dimethylformamide (DMF) or DMSO (anhydrous, 5 mL/mmol)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 1-Methyl-3-chloroazetidine and anhydrous DMF.

  • Addition: Add Sodium Azide (

    
    ) in a single portion. Note: 
    
    
    
    is not soluble in DMF; the reaction is heterogeneous.[1]
  • Reaction: Heat the mixture to 60–70°C for 12–16 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LC-MS.[1]

    • Checkpoint: Conversion is usually slow due to the steric hindrance and ring strain.[1] If incomplete after 16h, increase temp to 80°C but do not exceed 90°C to prevent thermal decomposition.

  • Workup (Safety Critical):

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (

      
      ) or Methyl tert-butyl ether (MTBE).[1] Do not use DCM. 
      
    • Wash the organic layer with water (

      
      ) to remove DMF and excess 
      
      
      
      .[1]
    • Wash with saturated brine.[1]

    • Dry over

      
       and filter.[1]
      
    • Concentration: Carefully concentrate the ether solution under reduced pressure at room temperature .[1] Stop when the volume is reduced to ~20% (do not isolate the neat azide). Use this solution directly in Step 2.

Step 2: Reduction & Salt Formation[1]

Objective: Reduce the azide to the primary amine and trap as the dihydrochloride.

Reagents:

  • Azide solution (from Step 1)[3][4]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Methanol (MeOH)

  • Hydrogen gas (

    
    , balloon pressure)
    
  • 4M HCl in Dioxane[1]

Procedure:

  • Dilution: Dilute the concentrated azide solution with Methanol (10 mL/mmol).

  • Catalyst Addition: Under a nitrogen blanket, carefully add 10% Pd/C. Caution: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the flask with

    
     gas (
    
    
    
    vacuum/fill cycles). Stir vigorously under a hydrogen balloon at room temperature for 4–6 hours.
    • Monitoring: Evolution of

      
       gas ceases.[1] LC-MS shows mass of diamine (M+H = 87.1).[1]
      
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.[1]

  • Salt Formation (Critical for Isolation):

    • Cool the filtrate to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (2.5 equiv relative to starting material).[1]

    • Stir for 30 minutes. The solution may become cloudy.

  • Isolation:

    • Concentrate the solvent in vacuo to near dryness.[1]

    • Triturate the residue with cold Acetone or

      
       to induce crystallization.[1]
      
    • Filter the white solid under nitrogen.[1]

    • Yield: Expected 60–75% over two steps.

Part 5: Analytical Data & Validation

3-Amino-1-methylazetidine Dihydrochloride (


) 
TechniqueExpected Signal / ResultInterpretation
Appearance White to off-white hygroscopic solidSuccessful salt formation.[1]
1H NMR (D2O)

4.45 (m, 1H, CH-NH2)
Methine proton at C3.

4.20 - 4.50 (m, 4H, Azetidine CH2)
Ring protons (deshielded by N+).

2.95 (s, 3H, N-CH3)
N-Methyl singlet.[1]
MS (ESI+) m/z = 87.1 [M+H]+Free base mass.[1]
Melting Point >160°C (dec)Typical for amine HCl salts.[1]

Part 6: Troubleshooting & Optimization Logic

T Problem Issue: Low Yield / Impurities Check1 Did Azidation complete? Problem->Check1 Check2 Is product oil or solid? Check1->Check2 Yes Sol1 Increase T to 80°C Check reagent quality Check1->Sol1 No Sol2 Product is hygroscopic. Dry under high vac w/ P2O5 Check2->Sol2 Oily Paste Sol3 Polymerization occurred. Keep T < 90°C during Azidation Check2->Sol3 Gum/Insoluble

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Common Pitfalls:

  • Ring Opening: At temperatures >100°C or in the presence of strong aqueous acids/bases for extended periods, the azetidine ring may hydrolyze to the amino-alcohol.[1]

  • Volatility: The free base (3-amino-1-methylazetidine) is extremely volatile.[1] Never remove solvent completely before adding HCl.[1]

  • Solubility: The dihydrochloride is very water-soluble.[1] Avoid aqueous workups after the reduction step.[1]

References

  • Preparation of 3-Aminoazetidine Derivatives

    • Patent: U.S. Patent 4,822,895. "3-aminoazetidine, its salts and intermediates of synthesis."[1]

    • Source:[1]

  • Azide Displacement on Azetidines

    • Article: Li, B. et al. "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine."[1] Journal of Chemical Research, 2006(7), 478-480.[1] (Describes the mesylate-to-amine route, adaptable to chloro-precursors).

    • Source:[1]

  • Safety of Azetidines & Azides

    • Guide: "Safe Handling of Sodium Azide."[1] Environment, Health & Safety, University of Wisconsin-Madison.[1]

    • Source:[1]

  • Gabriel Synthesis Alternative

    • Article: "The Gabriel Synthesis."[1] Master Organic Chemistry.

    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

preventing azetidine ring opening during nucleophilic substitution

This is a technical support guide designed for researchers and process chemists working with azetidine scaffolds. It addresses the specific challenge of preserving the four-membered ring integrity during nucleophilic sub...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists working with azetidine scaffolds. It addresses the specific challenge of preserving the four-membered ring integrity during nucleophilic substitution reactions.

Topic: Preventing Ring Opening During Nucleophilic Substitution

Doc ID: AZT-SUB-003 | Version: 2.1 | Status: Active[1][2]

Executive Summary

Azetidines possess significant ring strain (~26 kcal/mol), making them susceptible to ring-opening reactions (solvolysis, hydrolysis) or polymerization.[1] However, functionalization at the C3 position via nucleophilic substitution (


) is a critical transformation for generating diverse medicinal scaffolds. This guide provides the mechanistic logic and experimental protocols to favor C3 substitution while suppressing C2/C4 ring-opening pathways.[1]
Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My LCMS shows a mass corresponding to the product + water (M+18), and NMR indicates a linear chain. What happened? Diagnosis: You have likely triggered acid-catalyzed ring opening (hydrolysis).[1] Root Cause: The azetidine nitrogen is basic (


 ~11 for alkyl azetidines). Even mild acidity (from the leaving group formation or wet solvents) can protonate the nitrogen. The resulting azetidinium ion is highly electrophilic at C2/C4, leading to rapid attack by water or solvent.
Solution: 
  • Switch Protecting Groups: Use an Electron-Withdrawing Group (EWG) like Boc or Cbz on the nitrogen.[1] This delocalizes the lone pair, preventing protonation.

  • Buffer the Reaction: If using an N-alkyl azetidine (e.g., N-benzhydryl), add a non-nucleophilic base (e.g.,

    
    , DIPEA) to scavenge any acid generated.[1]
    

Q2: I am using N-Tosyl azetidine to prevent protonation, but the ring still opened with my strong nucleophile. Why? Diagnosis: You observed "activated" nucleophilic ring opening. Root Cause: While Sulfonyl groups (Ts, Ms) prevent acid-catalyzed opening, they are strong EWGs that polarize the C2-N bond.[1] Strong, hard nucleophiles (e.g., alkoxides, organolithiums) may attack C2 (the less hindered, primary-like carbon) to release ring strain, rather than displacing the leaving group at C3. Solution:

  • Soft Nucleophiles: Switch to softer nucleophiles (e.g., azides, thiols, cyanide) which prefer the softer electrophilic center (C3-Leaving Group) over the hard C2 center.

  • Steric Shielding: Use N-Benzhydryl (Diphenylmethyl).[1] The steric bulk protects the nitrogen and the adjacent C2 carbons from direct attack, directing the nucleophile to the exposed C3 position.

Q3: I see the formation of an alkene (azetine) instead of the substitution product. Diagnosis: Elimination (


) is competing with Substitution (

). Root Cause: The nucleophile is acting as a base.[3][4] This is common when using basic nucleophiles (e.g., alkoxides) or high temperatures.[1] Solution:
  • Lower Temperature:

    
     is favored over 
    
    
    
    at lower temperatures.[1] Operate at 0°C to RT; avoid reflux.
  • Change Solvent: Use polar aprotic solvents (DMF, DMSO, MeCN) to enhance nucleophilicity without increasing basicity.[1]

Part 2: Strategic Decision Making
Protecting Group Selection Matrix

The choice of N-protecting group is the single most critical factor in preventing ring opening.

Protecting GroupElectronic EffectStability to AcidRisk of C2 Attack (Ring Opening)Recommended For
Benzhydryl (DPM) Steric Bulk (High)Moderate (Basic N)Low (Steric shielding)Standard C3 substitutions; Scale-up.[1]
Boc (tert-butyl carbamate) EWG (Moderate)High (Non-basic N)Low (Electronic stabilization)General medicinal chemistry; Acid-sensitive steps.[1]
Tosyl (Ts) / Mesyl (Ms) EWG (Strong)High (Non-basic N)Medium/High (Activates C2)Only with soft nucleophiles; Avoiding if possible.[1]
Alkyl (Benzyl, Methyl) Electron DonatingLow (Highly Basic N)High (Via Azetidinium)Not recommended for substitution steps.[1]
Pathway Visualization

The following diagram illustrates the kinetic competition between the desired


 pathway and the undesired ring-opening pathways.

Azetidine_Reaction_Pathways cluster_legend Key Control Levers Start Substrate: 1-PG-3-LG-Azetidine Reaction Reaction Conditions (Nu-, Solvent, Temp) Start->Reaction Product Desired Product: 3-Substituted Azetidine (Inversion of Config) Reaction->Product Path A: SN2 Attack at C3 (Favored by: Soft Nu, Polar Aprotic Solvent) Side_Opening Side Product A: Ring Opened (Acyclic) (Attack at C2) Reaction->Side_Opening Path B: Attack at C2 (Favored by: Acidic pH, Hard Nu + EWG) Side_Elim Side Product B: Azetine (Alkene) (Elimination) Reaction->Side_Elim Path C: Elimination (Favored by: Strong Base, High Temp) L1 1. Keep pH Neutral/Basic (Avoid H+) L2 2. Use N-Benzhydryl or N-Boc L3 3. Temp < 60°C

Caption: Kinetic competition in azetidine functionalization. Path A (Green) is the desired


 trajectory. Path B and C (Red) represent failure modes driven by acidity or excessive basicity.[1]
Part 3: Optimized Experimental Protocol

Protocol: Nucleophilic Substitution of 1-Benzhydryl-3-Mesyloxyazetidine Target: Displacement of mesylate with Azide (Sodium Azide) without ring opening.[1]

Materials:

  • Substrate: 1-Benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Base (Optional):

    
     (1.0 equiv) - Added only to buffer any trace acid.[1]
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 1-benzhydrylazetidin-3-yl methanesulfonate in anhydrous DMF.

    • Technical Note: Do not use protic solvents (MeOH, Water) as they promote solvolysis/ring opening.[1]

  • Addition: Add solid

    
     in one portion.
    
    • Critical Check: If the substrate is an oil or unstable, ensure it is fresh. Old mesylates can generate methanesulfonic acid, which autocatalyzes ring opening.[1] If in doubt, add 1.0 equiv of solid

      
       to the suspension.
      
  • Reaction: Heat the mixture to 60°C .

    • Temp Control: Do not exceed 80°C. Higher temperatures increase the rate of elimination to the azetine.

    • Monitoring: Monitor by TLC or LCMS every hour.[1] The reaction is typically complete in 2-4 hours.[1]

  • Workup:

    • Cool to room temperature.[1][5]

    • Pour into ice-water (precipitates the product if solid, or allows extraction).[1]

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc). Benzhydryl groups are lipophilic; the product usually elutes easily.

Validation Criteria:

  • NMR: Check for the diagnostic "quintet" of the C3 proton shifting upfield (from ~5.2 ppm for OMs to ~4.0 ppm for

    
    ).
    
  • Absence of Ring Opening: Ensure no signals for allyl amines or linear amino-alcohols are present (typically broad signals or distinct alkene protons in the 5.0-6.0 ppm region distinct from the azetidine ring).

References
  • Couty, F., et al. (2016).[1] Synthesis of Azetidines via Nucleophilic Substitution. Journal of Organic Chemistry. Retrieved from [Link]

  • Pfizer/Merck Process Chemistry. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.[1] Retrieved from [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism and Stereochemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloro-1-methylazetidine Hydrochloride in Aqueous Workflows

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the erratic behavior of 3-Chloro-1-methylazetidine hydrochloride (CAS: 69334-72-1) during aqueous as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the erratic behavior of 3-Chloro-1-methylazetidine hydrochloride (CAS: 69334-72-1) during aqueous assays, NMR characterization, and nucleophilic substitution workflows. The root cause of these failures is rarely vendor purity; rather, it is the intrinsic thermodynamic instability of the azetidine ring under specific pH conditions[1].

This guide deconstructs the chemical causality behind this degradation and provides self-validating protocols to ensure experimental integrity.

The Causality of Degradation: Mechanistic Overview

Azetidines are four-membered nitrogen heterocycles characterized by significant ring strain[1]. When substituted with a leaving group at the 3-position (such as a chloride ion), they become highly sensitive to Neighboring Group Participation (NGP).

  • The Stable State: As supplied by vendors, the hydrochloride salt protonates the ring nitrogen (

    
    ). This effectively "locks" the nitrogen lone pair, preventing intramolecular reactions and rendering the solid stable when stored dry at 2-8°C.
    
  • The Degradation Trigger: When dissolved in aqueous solutions with a pH exceeding the pKa of the protonated amine (typically > pH 5.0), the free base is liberated.

  • The Aziridinium Intermediate: The newly freed nitrogen lone pair immediately attacks the C3 carbon, displacing the chloride ion. This forms a highly electrophilic bicyclic intermediate: the 1-azabicyclo[1.1.0]butan-1-ium (aziridinium) ion[2].

  • Rapid Hydrolysis: Because water is present in massive excess (approx. 55 M), it rapidly attacks this intermediate, resulting in irreversible hydrolysis to 1-methylazetidin-3-ol or linear ring-opened amino alcohols[2].

Thermodynamic and Kinetic Stability Profile in Aqueous Media

To predict the behavior of your reagent, consult the stability profile below:

pH RangeDominant SpeciesNitrogen Lone PairKinetic StabilityPrimary Outcome
< 4.0 Protonated Salt (

)
LockedStable (> 24h at 4°C)Intact Reagent
4.0 - 6.0 Equilibrium MixturePartially ActiveModerately UnstableSlow Hydrolysis
> 6.0 Free Base Amine (

)
Fully ActiveHighly Unstable (minutes)1-Methylazetidin-3-ol
Pathway Visualization

AzetidineDegradation A 3-Chloro-1-methylazetidine HCl (Protonated Amine) B 3-Chloro-1-methylazetidine (Free Base) A->B pH > 5.0 (Deprotonation) B->A pH < 4.0 (Protonation) C 1-Azabicyclo[1.1.0]butan-1-ium (Aziridinium Intermediate) B->C Intramolecular Attack (-Cl⁻) D 1-Methylazetidin-3-ol (Hydrolysis Product) C->D + H₂O (Rapid Hydrolysis)

Fig 1: pH-dependent degradation of 3-Chloro-1-methylazetidine via an aziridinium intermediate.

Troubleshooting FAQs

Q: My vendor CoA shows 98% purity, but my NMR in


 shows a complex mixture. Is the vendor lying? 
A:  The vendor is likely correct about the solid-state purity. The issue is your NMR solvent. Standard 

can have a near-neutral pH. During the time it takes to dissolve the sample, shim the magnet, and acquire the spectrum, the compound begins hydrolyzing. Solution: Run your NMR in

spiked with a drop of

(deuterated hydrochloric acid) to lock the compound in its stable protonated state, or use an anhydrous organic solvent like

.

Q: My LC-MS shows a mass of [M+H]+ 88 instead of the expected 106 for the free base. What happened? A: Mass 88 corresponds to 1-methylazetidin-3-ol (


, MW 87.12). Your compound has completely hydrolyzed. This often happens if your LC-MS mobile phase lacks sufficient acidic modifiers, allowing the compound to degrade on-column.

Q: I am trying to use 3-Chloro-1-methylazetidine hydrochloride in a nucleophilic substitution reaction with an amine in aqueous conditions, but I get zero yield. Why? A: To facilitate the attack of your target amine, you likely added a base (e.g.,


) to the aqueous solution. This deprotonates the azetidine. Because intramolecular reactions are kinetically vastly superior to intermolecular reactions, the liberated nitrogen lone pair immediately attacks its own C3 carbon. Water outcompetes your target amine and hydrolyzes the intermediate.
Solution: Perform the reaction in an anhydrous, aprotic solvent (e.g., DMF or Acetonitrile). Add your nucleophile in excess, followed by a non-nucleophilic base (e.g., DIPEA) to carefully liberate the free base in the absolute absence of water.
Self-Validating Experimental Protocol

Protocol: Preparation and Validation of Aqueous Stock Solutions Objective: Prepare a 100 mM stock solution of 3-Chloro-1-methylazetidine hydrochloride that resists autohydrolysis, with built-in analytical validation.

Step 1: Solvent Acidification (The Causality) Do not use standard DI water, which can have fluctuating pH due to dissolved


, or physiological buffers (e.g., PBS, pH 7.4). Instead, prepare a diluent of HPLC-grade water containing 0.1% v/v Formic Acid  or 0.01% v/v HCl .
Why? The excess protons ensure the equilibrium is driven entirely toward the protonated azetidinium ion, locking the nitrogen lone pair and preventing the formation of the reactive aziridinium intermediate.

Step 2: Temperature-Controlled Dissolution Pre-chill the acidified solvent to 4°C. Weigh the required mass of 3-Chloro-1-methylazetidine hydrochloride (MW: 142.03 g/mol ) and dissolve it in the chilled solvent. Why? Intramolecular nucleophilic attacks are highly temperature-dependent. Lowering the thermal energy of the system suppresses the activation energy required for the C-Cl bond cleavage.

Step 3: Self-Validation via LC-MS Immediately analyze a 1 µL aliquot via LC-MS. Crucial Parameter: The mobile phase must be acidic (e.g., Water/Acetonitrile gradients containing 0.1% Formic Acid). Validation Criteria: You must observe the intact protonated mass


 . If you observe a dominant peak at 

, your compound has already hydrolyzed, indicating your stock solvent was insufficiently acidic or the dry powder was compromised by ambient moisture during storage.
References

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Chloro-1-methyl-azetidine

The following technical guide addresses the instability of 3-chloro-1-methyl-azetidine (free base), a highly reactive strained heterocycle. This content is structured for researchers requiring immediate, actionable proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the instability of 3-chloro-1-methyl-azetidine (free base), a highly reactive strained heterocycle. This content is structured for researchers requiring immediate, actionable protocols to prevent polymerization and degradation during synthesis and handling.

Topic: Prevention of Polymerization and Degradation in 3-Chloro-1-methyl-azetidine Free Base Applicable Compounds: CAS 96833-31-3 (Free Base), CAS 69334-72-1 (HCl Salt) Urgency Level: High (Free base is thermodynamically unstable)[1]

Core Technical Insight: Why It Fails

Before handling this compound, you must understand that the free base is a "suicide monomer." Unlike its stable hydrochloride salt, the free base possesses both a nucleophilic center (the nitrogen) and an electrophilic center (the strained ring carbons and the C-Cl bond).[1]

The Two Modes of Failure

Your sample likely degrades via two distinct mechanisms. Understanding which one is occurring allows you to adjust your conditions.

  • Cationic Ring-Opening Polymerization (CROP):

    • Trigger: Trace acid or protic solvents.[1]

    • Mechanism: The nitrogen protonates, becoming an azetidinium ion (highly electrophilic). A non-protonated monomer attacks the ring carbon, opening the ring and propagating a chain.

    • Result: Viscous oil or gummy solid (polyamine).

  • Intermolecular Quaternization (Self-Alkylation):

    • Trigger: High concentration (Neat) or heat.

    • Mechanism: The tertiary amine of one molecule attacks the C3-position of another molecule, displacing the chloride (a good leaving group).[1] This forms a quaternary ammonium dimer or oligomer.

    • Result: Crystalline precipitate or insoluble solid.[1]

Mechanism Visualization

The following diagram illustrates the decision pathways leading to stability or polymerization.

Azetidine_Stability Salt Starting Material (HCl Salt) Neutralization Neutralization (Base Treatment) Salt->Neutralization NaOH/K2CO3 FreeBase 3-Chloro-1-methyl-azetidine (Free Base) Neutralization->FreeBase Cond_Acid Condition: Trace Acid / Protic Solvent FreeBase->Cond_Acid Cond_Conc Condition: High Concentration / Heat FreeBase->Cond_Conc Cond_Dilute Condition: Cold (-20°C) + Dilute Solution FreeBase->Cond_Dilute Polymer_CROP FAILURE MODE 1: Polymerization (CROP) (Viscous Oil) Cond_Acid->Polymer_CROP Protonation triggers ring opening Polymer_Quat FAILURE MODE 2: Dimerization/Quaternization (Insoluble Solid) Cond_Conc->Polymer_Quat Nucleophilic attack on C-Cl Stable SUCCESS: Stable Reagent (Ready for Reaction) Cond_Dilute->Stable Kinetic Trapping

Caption: Stability decision tree showing the two primary degradation pathways (CROP and Quaternization) versus the kinetic trapping required for stability.

Troubleshooting & FAQs

Q: My free base turned into a solid/gel overnight in the freezer. Can I recover it? A: No. Once polymerization (gel) or quaternization (solid) occurs, the ring system is irreversibly opened or chemically altered. The material is no longer 3-chloro-1-methyl-azetidine.[1] You must discard it and start fresh from the HCl salt.

Q: Can I distill the free base to purify it? A: High Risk. While simple azetidines can be distilled, the 3-chloro substituent increases the risk of thermal degradation and dimerization. Distillation should only be attempted under high vacuum (<10 mmHg) with a bath temperature below 40°C. Flash distillation is the only recommended method [1]. However, using the crude solution immediately is far safer.

Q: What is the maximum safe storage time? A:

  • Neat Free Base: < 1 hour at Room Temp; < 24 hours at -20°C.[1]

  • Solution (DCM/Ether): 1-3 days at -20°C.

  • HCl Salt: Years at Room Temp.[1]

  • Recommendation: Always generate the free base immediately before use (in-situ).[1]

Q: Which solvent is best for extraction/storage? A: Use non-polar, non-nucleophilic solvents .

  • Best: Dichloromethane (DCM), Diethyl Ether, MTBE.

  • Avoid: Chloroform (often acidic), Alcohols (protic, accelerates CROP), Acetone (can react with amines).[1]

Validated Protocols

Protocol A: Safe In-Situ Generation (Recommended)

Use this method if you are using the azetidine as a nucleophile or reagent in a subsequent step.[1]

Principle: Avoids isolation of the unstable neat amine entirely.

  • Calculation: Calculate the required amount of 3-chloro-1-methyl-azetidine HCl salt.

  • Biphasic Mixture: Suspend the salt in Dichloromethane (DCM) (approx. 10 mL per gram). Add an equal volume of 2M NaOH or saturated K2CO3 .

    • Note: K2CO3 is gentler and preferred if your downstream chemistry is base-sensitive.[1]

  • Extraction: Stir vigorously at 0°C for 10-15 minutes.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry the combined organics over anhydrous Na2SO4 (Sodium Sulfate) or K2CO3.

    • Critical: Do NOT use MgSO4 (Magnesium Sulfate) as it is slightly acidic (Lewis acid) and can trigger polymerization [2].

  • Usage: Filter the solution directly into your reaction vessel. Do not concentrate to dryness.

Protocol B: Isolation of Neat Free Base (High Risk)

Use only if concentration is strictly required.[1]

  • Follow Protocol A steps 1-5 using Diethyl Ether instead of DCM (lower boiling point makes removal easier).

  • Concentration: Evaporate the solvent under vacuum at 0°C (ice bath). Do not use a warm water bath.

  • Handling: Stop evaporation as soon as the solvent is removed. You will obtain a mobile liquid.

  • Immediate Action: Immediately dissolve in the reaction solvent or use within 15 minutes.

Quantitative Stability Data

ConditionFormStability EstimatePrimary Risk
Solid, 25°C HCl Salt> 2 YearsHygroscopicity
Neat Liquid, 25°C Free Base< 1 HourExothermic Polymerization
Neat Liquid, -20°C Free Base~24 HoursSlow Dimerization
Solution (0.1M DCM), 25°C Free Base~12 HoursSlow Oligomerization
Solution (0.1M DCM), -20°C Free Base~1 WeekMinimal degradation

Workflow Visualization

The following diagram outlines the safe handling workflow, emphasizing the "Cold Chain" approach.

Handling_Workflow Start Start: HCl Salt Step1 1. Biphasic Mix (DCM + 2M NaOH) Temp: 0°C Start->Step1 Step2 2. Phase Sep & Dry (Na2SO4) Step1->Step2 Decision Need Neat? Step2->Decision Path_Sol Solution Use (Recommended) Decision->Path_Sol No Path_Neat Neat Isolation (High Risk) Decision->Path_Neat Yes Action_Sol Filter directly into reaction Path_Sol->Action_Sol Action_Neat Vac remove solvent @ 0°C -> USE IMMEDIATELY Path_Neat->Action_Neat

Caption: Operational workflow for converting the stable HCl salt to the reactive free base, prioritizing solution-phase handling.

References

  • Higgins, R. H. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S. Patent No.[2] 4,966,979. Washington, DC: U.S. Patent and Trademark Office. Link

  • Goethals, E. J., & Schacht, E. H. (1974). Cationic polymerization of cyclic amines. In Ring-Opening Polymerization (pp. 1-18).[1] ACS Symposium Series. (General reference on Lewis Acid sensitivity of azetidines).

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[1] (Review of azetidine handling and reactivity).

  • Sigma-Aldrich.[1] (n.d.). 3-Chloro-1-methylazetidine hydrochloride Product Information. Link

Sources

Optimization

troubleshooting low yields in azetidine substitution reactions

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valued in medicinal chemistry for their ability to improve metabolic stability and lower lipophilicity compared to larger heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valued in medicinal chemistry for their ability to improve metabolic stability and lower lipophilicity compared to larger heterocycles. However, their inherent ring strain (~25.4 kcal/mol) makes functionalization notoriously difficult.

This guide is designed for researchers and drug development professionals experiencing low yields, unexpected side products, or incomplete reactions during azetidine substitution and cross-coupling workflows.

Core Causality: Why Do Azetidine Reactions Fail?

The reactivity of the azetidine ring is a double-edged sword. The high ring strain drives unique reactivity but also introduces severe vulnerability to decomposition. Most low-yield scenarios in azetidine substitution stem from two mechanistic pitfalls:

  • Azetidinium-Induced Ring Opening: During

    
    -alkylation, over-reaction leads to a quaternized azetidinium intermediate. The positive charge on the nitrogen drastically increases the electrophilicity of the adjacent 
    
    
    
    -carbons. Even weak nucleophiles (like halide counterions or solvent molecules) can attack via an
    
    
    pathway, releasing the ring strain and yielding acyclic linear amines[1].
  • 
    -Hydride Elimination in Cross-Coupling:  When attempting 
    
    
    
    -substitution via traditional Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi) of 3-haloazetidines, the intermediate alkyl-metal species is highly prone to
    
    
    -hydride elimination or sluggish oxidative addition, leading to unreacted starting material or alkene byproducts[2].

Divergent pathways showing desired substitution versus azetidinium-mediated ring-opening.

Frequently Asked Questions (FAQs)

Q: I am trying to


-alkylate an azetidine, but LC-MS shows a mass corresponding to the addition of the nucleophile plus a solvent/halide adduct. What is happening? 
A:  You are observing nucleophilic ring-opening. When the azetidine nitrogen is over-alkylated, it forms an azetidinium salt. To prevent this, strictly control the stoichiometry of your electrophile (1.0 to 1.05 equivalents) and use a non-nucleophilic, bulky base like DIPEA instead of 

.

Q: My Palladium-catalyzed Suzuki coupling of 1-Boc-3-iodoazetidine is yielding <10% product. How can I improve this? A: 3-iodoazetidines are notoriously poor substrates for Pd-catalysis due to rapid


-hydride elimination. You should pivot to an Iron-catalyzed Grignard cross-coupling  (using 

or

), which operates via a radical single-electron transfer (SET) mechanism that bypasses

-hydride elimination[2]. Alternatively, if you must use boronic acids, consider a Nickel-catalyzed strain-release strategy utilizing 1-azabicyclo[1.1.0]butane (ABB)[3].

Q: Does the nitrogen protecting group matter for


-functionalization? 
A:  Absolutely. Strongly electron-withdrawing groups (EWGs) like Boc or Tosyl reduce the Lewis basicity of the azetidine nitrogen. This prevents the nitrogen from coordinating to and poisoning transition metal catalysts, while also protecting against unintended azetidinium formation during electrophilic steps.

Troubleshooting Diagnostic Workflow

If your azetidine substitution is failing, follow this diagnostic logic to identify the root cause and apply the correct chemical intervention.

Diagnostic workflow for troubleshooting low yields in azetidine substitution reactions.

Quantitative Data: Catalyst & Condition Benchmarking

To guide your optimization, the following table summarizes the expected yields and causality for various


-substitution strategies based on recent literature.
SubstrateCoupling PartnerCatalyst SystemPrimary ChallengeAverage YieldMechanistic Advantage
1-Boc-3-iodoazetidineAryl Boronic Acid


-hydride elimination
< 15%None (Not Recommended)
1-Boc-3-iodoazetidineAryl Grignard

(10 mol%)
Grignard functional group tolerance70 - 85%SET radical pathway prevents elimination[2].
1-Boc-3-iodoazetidineAryl SilanesPd / Hiyama ConditionsRequires activated silanes65 - 80%Milder transmetalation step[4].
1-Azabicyclo[1.1.0]butaneAryl Boronic Acid

(10 mol%)
Requires ABB synthesis80 - 95%Strain-release drives the radical cross-coupling[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality is verifiable at each step.

Protocol A: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines with Grignard Reagents

Use this protocol when Pd-catalyzed Suzuki couplings fail due to


-hydride elimination.

Reagents:

  • 1-Boc-3-iodoazetidine (1.0 equiv)

  • Arylmagnesium bromide (1.5 equiv, 1.0 M in THF)

  • 
     (10 mol%) or 
    
    
    
    (5 mol%)
  • TMEDA (1.2 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add

    
     (10 mol%) and 1-Boc-3-iodoazetidine (1.0 equiv).
    
  • Solvent & Ligand Addition: Inject anhydrous THF to reach a 0.2 M concentration, followed by TMEDA (1.2 equiv). Stir at room temperature for 10 minutes. Causality note: TMEDA prevents the Grignard reagent from acting purely as a base and stabilizes the active Iron species.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Addition: Add the Arylmagnesium bromide dropwise over 15 minutes using a syringe pump.

  • Validation Check (IPC): After 2 hours, quench a 50 µL aliquot in saturated

    
     and extract with EtOAc. Run TLC (Hexanes/EtOAc 4:1) and LC-MS. You should observe complete consumption of the starting iodide. If unreacted iodide remains, the Iron catalyst may have oxidized; ensure strict air-free technique.
    
  • Quench & Workup: Quench the bulk reaction carefully with saturated aqueous

    
    . Extract with EtOAc (3x), wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to yield the 3-aryl azetidine[2].

Protocol B: Nickel-Catalyzed Strain-Release Suzuki Coupling

Use this protocol to construct all-carbon quaternary centers at the azetidine C3 position using boronic acids.

Reagents:

  • Benzoylated 1-azabicyclo[1.1.0]butane (ABB) (1.0 equiv)

  • Aryl boronic acid (2.0 equiv)

  • 
     (10 mol%)
    
  • Bathophenanthroline (10 mol%)

  • 
     (3.0 equiv)
    
  • Isopropanol/Water (10:1, 0.1 M)

Step-by-Step Methodology:

  • Assembly: In a vial equipped with a Teflon septum, combine ABB (1.0 equiv), aryl boronic acid (2.0 equiv),

    
     (10 mol%), bathophenanthroline (10 mol%), and 
    
    
    
    (3.0 equiv).
  • Degassing: Evacuate and backfill the vial with Nitrogen three times.

  • Reaction: Inject the degassed Isopropanol/Water solvent mixture. Stir the reaction at 60 °C for 16 hours. Causality note: The catalytic bromide from

    
     opens the ABB ring to generate a redox-active azetidine radical, which is subsequently captured by the Nickel center for cross-coupling[3].
    
  • Validation Check (IPC): Analyze an aliquot by LC-MS. The mass of the intact ABB should be entirely absent. The presence of a mass corresponding to a simple bromide-opened azetidine indicates a failure in the transmetalation step (check boronic acid quality).

  • Workup: Dilute with EtOAc and wash with water. Dry the organic layer over

    
    , filter, and concentrate. Purify by silica gel chromatography.
    

References

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 3-Chloro-1-methyl-azetidine

[1] Product: 3-Chloro-1-methyl-azetidine (and its Hydrochloride salt) Context: Acidic Conditions (pH < 4.[1]0) Document Type: Technical Troubleshooting & Stability Guide Executive Summary: Stability Profile 3-Chloro-1-me...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product: 3-Chloro-1-methyl-azetidine (and its Hydrochloride salt) Context: Acidic Conditions (pH < 4.[1]0) Document Type: Technical Troubleshooting & Stability Guide

Executive Summary: Stability Profile

3-Chloro-1-methyl-azetidine (CMA) is a strained, four-membered nitrogen heterocycle.[1] While the hydrochloride salt is relatively stable in the solid state when stored desiccated at -20°C, the compound exhibits significant instability in solution, particularly under acidic conditions.

Core Instability Mechanism: In acidic media, the nitrogen atom is protonated (


). While protonation prevents the formation of the highly reactive bicyclic azetidinium intermediate (which requires a free nitrogen lone pair), the ring strain (

kcal/mol) combined with the inductive electron-withdrawing effect of the 3-chloro substituent activates the ring carbons (C2/C4) toward nucleophilic attack by the solvent (water).

Primary Degradation Outcome: The dominant pathway is acid-catalyzed ring-opening hydrolysis , yielding linear chloro-amino-alcohols, which may further hydrolyze to amino-diols.[1]

Detailed Degradation Pathways

The following pathways describe the fate of CMA in acidic aqueous media (e.g., 0.1 N HCl, HPLC mobile phases with TFA/Formic acid).

Pathway A: Acid-Catalyzed Ring Opening (Major)

This is the most critical pathway for researchers to monitor.[1] The protonated azetidinium ion undergoes nucleophilic attack by water. Due to the symmetry of the molecule, attack at C2 or C4 yields the same ring-opened product.

  • Step 1: Protonation of the ring nitrogen.[2]

  • Step 2: Nucleophilic attack by

    
     at C2 or C4.
    
  • Step 3: Ring cleavage (Strain Release).

  • Product: 2-chloro-3-(methylamino)propan-1-ol (and potentially its isomer 1-chloro-3-(methylamino)propan-2-ol depending on transition state sterics, though the primary alcohol is favored kinetically).[1]

Pathway B: Secondary Hydrolysis (Time-Dependent)

Upon prolonged exposure to acid or elevated temperature, the primary degradation product (the chloro-alcohol) undergoes displacement of the chloride.

  • Mechanism:

    
     displacement of the alkyl chloride by water.
    
  • Product: 3-(methylamino)propane-1,2-diol .[1]

Pathway C: Dimerization (Concentration Dependent)

While less favored in dilute acid (due to electrostatic repulsion between protonated monomers), high-concentration acidic solutions can facilitate dimerization if local pH fluctuations occur.[1]

  • Product: 2,5-bis(chloromethyl)-1,4-dimethylpiperazine .[1]

Visualization: Degradation Mechanism

CMA_Degradation cluster_legend Legend CMA 3-Chloro-1-methyl-azetidine (Protonated Salt) TS Transition State (Nu: Attack at C2/C4) CMA->TS + H2O (Acid Cat.) RO_Prod Primary Degradant: 2-chloro-3-(methylamino)propan-1-ol TS->RO_Prod Ring Opening (Strain Release) Diol Secondary Degradant: 3-(methylamino)propane-1,2-diol RO_Prod->Diol + H2O, - HCl (Slow Hydrolysis) key Blue: Parent | Red: Major Impurity | Green: Terminal Degradant

Caption: Acid-catalyzed hydrolysis cascade of 3-Chloro-1-methyl-azetidine leading to ring-opened impurities.

Troubleshooting Guide & FAQs

Issue 1: "I see a new early-eluting peak in my HPLC chromatogram."

Diagnosis: This is likely the ring-opened hydrolysis product (2-chloro-3-(methylamino)propan-1-ol ).[1]

  • Why it happens: HPLC mobile phases often contain TFA or Formic Acid (pH 2-3).[1] If the sample is dissolved in the mobile phase and sits in the autosampler, ring opening occurs.

  • Characteristics: The ring-opened amine is more polar than the cyclic parent, causing it to elute earlier on Reverse Phase (C18) columns.

Solution:

  • Diluent Switch: Do not dissolve the sample in acidic mobile phase. Use neutral buffered diluents (e.g., Phosphate Buffer pH 7.0) or Acetonitrile/Water mixtures without acid.

  • Temperature Control: Set the autosampler temperature to 4°C. Degradation rates double for roughly every 10°C increase.

  • Immediate Injection: Minimize "dwell time" between preparation and injection.

Issue 2: "My assay purity dropped from 98% to 90% overnight."

Diagnosis: Moisture contamination in the solid salt or instability in the stock solution.

  • Mechanism: The HCl salt is hygroscopic. Absorbed water creates a localized acidic "solution" on the surface of the crystal, initiating ring opening even in the solid state.

Solution:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Desiccation: Ensure the vial is sealed with parafilm and stored in a desiccator.

  • Re-crystallization: If purity is critical, recrystallize from dry Ethanol/Ether to remove the hydrolyzed ring-opened impurities (which are often oils or more soluble).

Issue 3: "I am observing dimerization products (Piperazines)."

Diagnosis: This typically occurs if the pH was allowed to drift upwards (pH > 6) during workup or storage.

  • Mechanism: At higher pH, a fraction of the amine becomes unprotonated (free base). The free nitrogen of one molecule attacks the electrophilic carbon of another (intermolecular alkylation).

Solution:

  • Maintain Low pH (Controlled): Keep the pH < 4 to ensure full protonation (

    
    ), which suppresses nucleophilicity and prevents dimerization. However, balance this against the risk of acid-catalyzed hydrolysis (Pathway A) by keeping temperatures low.
    

Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Use this to generate and identify the specific impurity marker for your analytical method.

  • Preparation: Dissolve 10 mg of 3-Chloro-1-methyl-azetidine HCl in 10 mL of 0.1 N HCl .

  • Stress: Heat the solution at 60°C for 4 hours.

  • Analysis:

    • Take a 1 mL aliquot.

    • Neutralize with 1 mL of 0.1 N NaOH (or dilute with buffer).

    • Inject immediately onto LC-MS.[1]

  • Expected Result: Disappearance of the parent peak (

    
    ) and appearance of the ring-opened peak (
    
    
    
    , corresponding to
    
    
    ).
Protocol B: Stability-Indicating HPLC Method

Recommended conditions to separate the parent from degradation products.

ParameterCondition
Column C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (Buffer slows degradation vs. pure TFA)
Mobile Phase B Acetonitrile
Gradient 5% B (0-2 min)

90% B (10 min)
Flow Rate 1.0 mL/min
Detection UV 210 nm (Low sensitivity due to lack of chromophore) or ELSD/CAD
Sample Diluent Acetonitrile : Water (1:1) (Avoid acid in diluent)

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link[1]

  • Drouillat, B., et al. (2016). Ring Opening of Azetidines: A Review. Journal of Organic Chemistry, 81(2899). Link[1]

  • Gair, J., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.[1] ChemRxiv. Link[1]

  • ResearchGate Technical Report. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.[1] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sigma-Aldrich Technical Data. (2024). 3-Chloro-1-methylazetidine hydrochloride Product Specification.Link[1]

Sources

Optimization

Technical Support Center: Synthesis and Handling of Azetidinium Ions

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with azetidinium ions. This guide is designed to provide in-depth, practical advice on minimizing hydrolys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with azetidinium ions. This guide is designed to provide in-depth, practical advice on minimizing hydrolysis during the synthesis and handling of these reactive intermediates. The content is structured in a question-and-answer format to directly address common challenges and is grounded in established chemical principles to ensure scientific integrity.

Introduction: The Challenge of the Strained Ring

Azetidinium salts are valuable four-membered nitrogen-containing heterocycles utilized as versatile intermediates in organic synthesis.[1] Their utility stems from the inherent ring strain (approximately 25.4 kcal/mol), which makes them susceptible to nucleophilic attack and subsequent ring-opening.[2] While this reactivity is beneficial for introducing functionalized amine moieties, it also presents a significant challenge: the high propensity for hydrolysis, where water acts as a nucleophile, leading to undesired ring cleavage and reduced yields. This guide provides expert insights and actionable protocols to mitigate this instability.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of azetidinium ion instability and hydrolysis during synthesis?

The principal cause of instability is the significant ring strain of the four-membered ring. This strain, intermediate between that of highly reactive aziridiniums and stable pyrrolidiniums, makes the carbon atoms adjacent to the positively charged nitrogen highly electrophilic and susceptible to nucleophilic attack.[3] When water is present, even in trace amounts, it can act as a nucleophile, leading to a ring-opening reaction, which is hydrolysis. This process is often catalyzed by acidic or basic conditions.[2][4]

Q2: I'm synthesizing an N,N-dialkyl-3-hydroxyazetidinium salt from a secondary amine and epichlorohydrin. What are the critical factors to control to maximize my yield and minimize hydrolysis?

This is the most common method for generating azetidinium salts, and its success hinges on carefully controlling several parameters to favor the desired intramolecular cyclization over side reactions, including hydrolysis of the product.[5]

  • Solvent Choice: Polar protic solvents like water and ethanol are generally the most effective for the synthesis itself. They activate the epichlorohydrin and stabilize the intermediate, accelerating the reaction.[1][5] However, if the goal is to isolate the azetidinium salt, the use of water can promote hydrolysis of the product. In such cases, polar aprotic solvents may be considered, although the reaction may be slower.

  • Temperature: Higher temperatures increase the rate of formation of the azetidinium salt.[1] However, elevated temperatures also accelerate the rate of hydrolysis.[6] Therefore, a careful balance must be struck. It is often advantageous to perform the initial reaction at a moderately elevated temperature (e.g., 60-80 °C) to ensure efficient formation and then cool the mixture promptly once the reaction is complete to minimize degradation.[1]

  • pH Control: The pH of the reaction medium is critical. While the synthesis is typically performed under neutral to slightly basic conditions resulting from the amine starting material, the workup and purification stages require careful pH management. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the azetidinium ring.[2][4]

Q3: My NMR analysis shows the formation of the azetidinium salt, but I'm getting a low isolated yield. I suspect hydrolysis during workup. How can I prevent this?

Low isolated yields after a successful reaction are a common problem, often pointing to degradation during workup and purification. Here are several strategies to mitigate this:

  • Minimize Contact with Water: During aqueous workup, use ice-cold water or brine for extractions to slow the rate of hydrolysis. Perform the extractions quickly and efficiently to reduce the contact time between the azetidinium salt and the aqueous phase.

  • Control pH During Extraction: If an aqueous wash is necessary, ensure the pH is maintained in a neutral range (pH 6-8). Avoid strongly acidic or basic washes. If you need to neutralize an acid catalyst, use a weak base like sodium bicarbonate and perform the wash at low temperatures.

  • Anhydrous Conditions for Isolation: After extraction, thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. The final product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • In-Situ Use: The most effective strategy to avoid hydrolysis is to generate and use the azetidinium salt in-situ for the subsequent reaction without isolation.[5] This approach minimizes handling and exposure to conditions that promote degradation.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or no formation of azetidinium salt (confirmed by in-situ monitoring, e.g., NMR). 1. Incorrect solvent: Non-polar solvents significantly slow the reaction. 2. Low temperature: The reaction rate is too slow. 3. Sterically hindered or weakly basic amine: The nucleophilicity of the amine is insufficient.1. Switch to a polar protic solvent such as ethanol or water.[1][5] 2. Gradually increase the reaction temperature and monitor the progress.[1] 3. Consider using a more reactive amine or increasing the reaction time.
Formation of a ring-opened byproduct instead of the azetidinium salt during the synthesis. The intramolecular cyclization is being outcompeted by another reaction pathway (e.g., nucleophilic attack by the amine on another molecule of epichlorohydrin).Try adjusting the reaction temperature or solvent to favor the cyclization. Running the reaction at a higher dilution can also favor intramolecular over intermolecular reactions.
The subsequent reaction with the in-situ generated azetidinium salt is not proceeding. 1. Incomplete formation of the azetidinium salt. 2. Instability (hydrolysis) of the azetidinium salt under the reaction conditions. 1. Confirm the formation of the azetidinium salt by in-situ monitoring (e.g., NMR) before adding the next reagent.[5] 2. Adjust the pH or temperature of the reaction mixture to maintain the stability of the azetidinium salt. Consider if any reagents or byproducts in the subsequent step are creating acidic or basic conditions.
Significant product loss during purification by silica gel chromatography. Azetidinium salts are often highly polar and can interact strongly with the acidic surface of silica gel, leading to decomposition (ring-opening).1. Avoid silica gel chromatography if possible. 2. If chromatography is necessary, consider using a less acidic stationary phase like alumina (neutral or basic). 3. Alternatively, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. 4. Purification by recrystallization is often a better alternative if a suitable solvent system can be found.
Data & Mechanisms
Effect of Solvent and Temperature on Azetidinium Salt Synthesis

The synthesis of N,N-(diethyl)-3-hydroxyazetidinium salt from diethylamine and epichlorohydrin is highly dependent on the reaction conditions. The following table summarizes the effect of solvent and temperature on the yield.

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1Acetonitrile606011[1]
2Hexane606019[1]
3Ethanol25602[1]
4Ethanol606030[1]
5Water606071[1]
6Ethanol806051[1]
7Water806083[1]

As the data indicates, polar protic solvents (water and ethanol) and higher temperatures significantly improve the yield of the azetidinium salt.[1]

Mechanism of Hydrolysis: A Tale of Two Pathways

The hydrolysis of azetidinium ions proceeds via a nucleophilic attack of water on one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond and ring-opening. This reaction can be catalyzed by both acid and base.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Azetidinium Azetidinium Ion Protonated_Intermediate Protonated Azetidinium (Activated) Azetidinium->Protonated_Intermediate H⁺ (catalyst) Ring_Opened_Acid Ring-Opened Product (Amino Alcohol) Protonated_Intermediate->Ring_Opened_Acid Nucleophilic Attack H2O_acid H₂O H2O_acid->Protonated_Intermediate Azetidinium_base Azetidinium Ion Tetrahedral_Intermediate Tetrahedral Intermediate Azetidinium_base->Tetrahedral_Intermediate Nucleophilic Attack Ring_Opened_Base Ring-Opened Product (Amino Alcohol) Tetrahedral_Intermediate->Ring_Opened_Base Ring Opening OH_base OH⁻ OH_base->Azetidinium_base

Caption: Mechanisms of acid- and base-catalyzed hydrolysis of azetidinium ions.

In acid-catalyzed hydrolysis , the azetidinium ion can be further activated by protonation, making the ring even more susceptible to attack by a weak nucleophile like water.[2] In base-catalyzed hydrolysis , the hydroxide ion (OH⁻), a strong nucleophile, directly attacks a carbon atom of the azetidinium ring, forming a tetrahedral intermediate that subsequently undergoes ring-opening.[4][7]

Experimental Protocols
Protocol 1: In-Situ Generation and Use of N,N-Diallyl-3-hydroxyazetidinium Chloride

This protocol describes the in-situ generation of an azetidinium salt followed by a hypothetical ring-opening reaction with a thiol nucleophile, minimizing exposure to conditions that cause hydrolysis.[5]

Materials:

  • Diallylamine

  • Epichlorohydrin

  • Acetonitrile (anhydrous)

  • Thiophenol (nucleophile)

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Nitrogen or Argon supply for an inert atmosphere

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add diallylamine (1.0 equiv.) and anhydrous acetonitrile. Cool the mixture to 0 °C in an ice bath.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.0 equiv.) dropwise to the stirred solution at 0 °C.

  • Azetidinium Formation: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Monitoring (Optional): Take a small aliquot of the reaction mixture and analyze by NMR to confirm the formation of the azetidinium salt. The characteristic hydroxyl proton of the 3-hydroxyazetidinium salt typically appears between 6-7 ppm in DMSO-d₆.[5]

  • Subsequent Reaction: To the reaction mixture containing the in-situ generated diallylazetidinium salt, add thiophenol (1.1 equiv.).

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 12 hours.

  • Work-up and Isolation: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the product with an organic solvent (e.g., ethyl acetate). The subsequent purification steps will depend on the properties of the final product.

Start Start: Low Yield of Desired Product Check_Formation Was Azetidinium Formation Confirmed (e.g., by in-situ NMR)? Start->Check_Formation Optimize_Formation Optimize Formation Conditions: - Increase Temperature - Change to Polar Protic Solvent - Check Amine Reactivity Check_Formation->Optimize_Formation No Check_Workup Is Hydrolysis Occurring During Workup? Check_Formation->Check_Workup Yes Optimize_Formation->Start Optimize_Workup Optimize Workup/Purification: - Use Cold Aqueous Solutions - Minimize Contact Time with Water - Maintain Neutral pH - Avoid Silica Gel (or use neutral/basic alumina) Check_Workup->Optimize_Workup Yes Success Successful Synthesis Check_Workup->Success No Optimize_Workup->Start

Caption: Troubleshooting logic for azetidinium ion synthesis.

Protocol 2: Monitoring Azetidinium Ion Hydrolysis by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the rate of hydrolysis.

Method Parameters (General Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a buffered aqueous solution and an organic modifier (e.g., 50 mM potassium phosphate buffer pH 7.0 : acetonitrile, 98:2 v/v). The exact conditions will need to be optimized for the specific azetidinium ion.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the azetidinium ion has strong absorbance.

  • Temperature: Column and sample temperature should be controlled to ensure reproducibility.

Procedure:

  • Prepare a stock solution of the purified azetidinium salt in a suitable non-aqueous solvent (e.g., acetonitrile).

  • Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 4, 7, and 9).

  • Initiate the hydrolysis by diluting an aliquot of the stock solution into each buffered solution to a known concentration.

  • At regular time intervals, inject an aliquot of each solution onto the HPLC system.

  • Monitor the decrease in the peak area of the azetidinium ion and the increase in the peak area of the ring-opened hydrolysis product.

  • Plot the concentration of the remaining azetidinium ion versus time to determine the hydrolysis kinetics.

References
  • Al-Rawashdeh, N. A. F. (2011). The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring. Journal of the Chemical Society, Perkin Transactions 2, (11), 2341-2347.
  • Caprara, C., et al. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. The Journal of Organic Chemistry, 86(18), 12599–12608.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.
  • Sisco, J. M., & Stella, V. J. (1992). An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. Pharmaceutical Research, 9(9), 1209–1214.
  • Schmalz, G., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1670-1678.
  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Laganà, A., et al. (2022). Unraveling the Reaction Network of Epichlorohydrin in Aqueous Solutions. Reaction Chemistry & Engineering, 7(8), 1736-1747.
  • Al-Rawashdeh, N. A. F. (2011). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2349-2356.
  • De Rycke, N., et al. (2011). Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. Organic Letters, 13(7), 1836–1839.
  • BenchChem. (2025).
  • Ardill, H., et al. (1987).
  • BenchChem. (2025).
  • Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(7), 3811–3816.

Sources

Troubleshooting

purification methods for 3-substituted azetidine derivatives

Welcome to the Technical Support Center for Azetidine Chemistry . As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with 3-substituted azetidine de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry . As a Senior Application Scientist, I have designed this portal to address the unique physicochemical challenges associated with 3-substituted azetidine derivatives.

Azetidines are highly strained, four-membered nitrogen heterocycles increasingly utilized in drug discovery as metabolically stable bioisosteres for pyrrolidines and morpholines . However, their inherent ring strain (~26 kcal/mol), high basicity (pKa ~10.4), and extreme polarity make traditional purification workflows prone to failure. This guide provides causality-driven troubleshooting, self-validating protocols, and logical frameworks to ensure high-yield recoveries.

Module 1: Strategic Purification Framework

Selecting the correct purification method depends entirely on the electronic state of the azetidine nitrogen and the molecular weight of the derivative. The decision tree below outlines the logical progression for isolating these compounds.

AzetidinePurification Start Analyze 3-Substituted Azetidine Derivative IsProtected Is the ring nitrogen protected (e.g., N-Boc, N-Cbz)? Start->IsProtected Protected Yes (Protected Amine) IsProtected->Protected Unprotected No (Free Base Amine) IsProtected->Unprotected StandardSilica Standard Normal Phase Silica (Hexanes/EtOAc Gradient) Protected->StandardSilica IsVolatile Is MW < 120 g/mol and highly volatile? Unprotected->IsVolatile Volatile Yes IsVolatile->Volatile NonVolatile No IsVolatile->NonVolatile Distillation Vacuum Distillation or Salt Formation (HCl/TFA) Volatile->Distillation SCX SCX Catch-and-Release or Amine-Functionalized Silica NonVolatile->SCX

Logical decision tree for selecting an azetidine purification strategy based on physicochemical traits.

Quantitative Property Matrix

To predict chromatographic behavior, consult the following physicochemical data for common 3-substituted azetidines.

3-SubstituentExample DerivativeMW (Free Base)Approx. pKaVolatility RiskRecommended Primary Purification
-OH 3-Hydroxyazetidine73.09 g/mol 10.4HighSCX / Salt Crystallization
-F 3-Fluoroazetidine75.09 g/mol 9.8Very HighDistillation / Salt Crystallization
-Aryl 3-Phenylazetidine133.19 g/mol 10.1LowSCX / RP-HPLC (Basic pH)
-COOH Azetidine-3-carboxylic acid101.10 g/mol 2.5, 10.4LowIon-Exchange / Isoelectric Precipitation
-NH₂ 3-Aminoazetidine72.11 g/mol 10.6, 9.0HighSCX (Requires strong NH₃ elution)

Module 2: Troubleshooting & FAQs

Q1: My unprotected 3-substituted azetidine streaks heavily on standard silica gel, and my yields are <20%. What is the mechanistic cause, and how do I fix it? Causality: Unprotected azetidines are highly basic secondary amines. The acidic silanol groups (Si-OH) on standard normal-phase silica gel act as strong hydrogen-bond donors and cation exchangers. The azetidine protonates on the column, leading to irreversible ionic binding and severe peak tailing. Solution: Do not use standard silica for free azetidines. Switch to amine-functionalized silica (KP-NH) . If standard silica must be used, pre-treat the column with 1-5% Triethylamine (Et₃N) or use a mobile phase containing 1% aqueous NH₄OH (e.g., DCM/MeOH/NH₄OH 90:9:1) to competitively saturate the silanol sites.

Q2: I successfully deprotected my N-Boc-3-fluoroazetidine using TFA, but after rotary evaporation, I have no product left. Where did it go? Causality: Low-molecular-weight azetidines (especially halogenated or methoxy derivatives) possess extremely high vapor pressures . When the TFA salt is neutralized or if the free base is subjected to vacuum evaporation (even at 30°C), the compound co-distills with the solvent. Solution: Never evaporate low-MW free-base azetidines to dryness. Isolate them as stable HCl salts by adding 4N HCl in dioxane prior to concentration, or retain them in a stock solution (e.g., 1M in THF) for immediate downstream coupling.

Q3: During a high-temperature SNAr reaction, my 3-substituted azetidine degraded into a complex mixture. Why? Causality: Azetidines possess significant ring strain. Under harsh nucleophilic conditions at elevated temperatures (>100°C), the ring is susceptible to nucleophilic attack and subsequent ring-opening, often forming acyclic alkylamines or expanded ring systems. Solution: Lower the reaction temperature and utilize highly active palladium precatalysts (e.g., BrettPhos Pd G3) for Buchwald-Hartwig aminations instead of relying on brute-force thermal SNAr conditions .

Module 3: Self-Validating Experimental Protocols

Protocol A: SCX (Strong Cation Exchange) Catch-and-Release

Application: Separation of basic free azetidines from neutral/acidic impurities without HPLC.

Mechanism: SCX resin contains benzenesulfonic acid moieties. The basic azetidine (pKa ~10) protonates and binds ionically to the resin, while non-basic impurities wash through. A strong base (NH₃) is then used to deprotonate the azetidine, releasing it.

SCXWorkflow Condition 1. Condition Column (100% MeOH) Load 2. Load Sample (Azetidine Binds) Condition->Load Wash 3. Wash Impurities (MeOH or DCM) Load->Wash Elute 4. Elute Target (2M NH3 in MeOH) Wash->Elute Evaporate 5. Concentrate (Pure Free Base) Elute->Evaporate

Step-by-step SCX catch-and-release chromatography workflow for basic amines.

Step-by-Step Methodology:

  • Conditioning: Mount an SCX-2 cartridge on a vacuum manifold. Wash with 2 Column Volumes (CV) of HPLC-grade Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH (or 1:1 MeOH/DCM if solubility is poor). Load onto the cartridge at a flow rate of 1-2 drops/second.

  • Washing: Wash the column with 3 CV of MeOH.

    • Self-Validation Check 1: Collect a drop of the eluent and apply it to pH paper. It should read neutral (pH 6-7). Spot the wash on a TLC plate and stain with Ninhydrin; a negative result confirms the azetidine is safely retained on the column.

  • Elution: Elute the azetidine using 2-3 CV of 2M Ammonia in Methanol (NH₃/MeOH).

    • Self-Validation Check 2: The eluent should now test strongly basic (pH >10) on pH paper, confirming the release of the amine.

  • Concentration: Carefully evaporate the basic eluent under reduced pressure (Bath Temp < 35°C) to yield the pure 3-substituted azetidine.

Protocol B: Normal Phase Purification of N-Protected Azetidines

Application: Purification of N-Boc or N-Cbz protected 3-substituted azetidines (e.g., 1-(tert-butoxycarbonyl)-3-haloazetidines).

Mechanism: Masking the basic nitrogen eliminates silanol interactions, allowing the compound to behave like a standard neutral organic molecule .

Step-by-Step Methodology:

  • Preparation: Dry load the crude N-Boc-azetidine onto Celite to ensure a tight injection band, as these compounds often lack strong chromophores and elute closely with impurities.

  • Chromatography: Run a gradient of 5% to 40% Ethyl Acetate in Hexanes on standard silica gel.

  • Detection: Because many 3-substituted azetidines lack a UV chromophore (unless a 3-aryl group is present), UV detection (254 nm) will fail.

    • Self-Validation Check: Use universal TLC stains. N-Boc azetidines stain brightly with KMnO₄ (yellow spot on a purple background) or Phosphomolybdic Acid (PMA) (dark blue spot on a green background) upon heating.

References

  • Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist Journal of Medicinal Chemistry URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Journal of the American Chemical Society URL:[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Arkivoc URL:[Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors Bioorganic & Medicinal Chemistry URL:[Link]

Optimization

storage conditions to prevent decomposition of azetidine salts

A Guide to Ensuring Stability and Preventing Decomposition Welcome to the Technical Support Center for Azetidine Salts. This guide is designed for researchers, scientists, and drug development professionals who work with...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Decomposition

Welcome to the Technical Support Center for Azetidine Salts. This guide is designed for researchers, scientists, and drug development professionals who work with azetidine-containing compounds. Due to their inherent ring strain, azetidine salts can be susceptible to degradation, leading to compromised sample integrity and experimental variability.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stability of your valuable compounds.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.

Question 1: I'm observing a gradual decrease in the purity of my azetidine salt when dissolved in an acidic aqueous buffer. What is happening and how can I prevent it?

Probable Cause: The most common degradation pathway for azetidines is an acid-mediated intramolecular ring-opening.[2][3] The four-membered ring possesses significant strain energy (approx. 25 kcal/mol), making it susceptible to nucleophilic attack.[1][4] Under acidic conditions, the azetidine nitrogen becomes protonated, which further activates the ring and makes it a better leaving group. This facilitates nucleophilic attack by a pendant group on the molecule or by the solvent itself, leading to the opening of the ring.[2][3] The rate of this decomposition is highly pH-dependent, with more rapid degradation occurring at lower pH values.[2]

Recommended Actions:

  • Confirm pH-Dependent Degradation: Conduct a forced degradation study. Prepare solutions of your compound in buffers of varying pH (e.g., pH 2, 5, 7.4) and monitor the purity over time using a stability-indicating method like HPLC.

  • Adjust Buffer pH: If the degradation is confirmed to be acid-catalyzed, use a buffer system with the highest pH compatible with your experimental design, ideally neutral or near-neutral.

  • Lower Temperature: Store stock solutions and experimental samples at reduced temperatures (2-8°C or frozen at -20°C to -80°C) to slow the rate of degradation.[3][5]

  • Use Aprotic Solvents: For short-term storage or initial stock solutions, consider using a high-quality aprotic solvent like DMSO, which will not participate in proton-catalyzed solvolysis.[6]

Question 2: My experimental results are inconsistent, and I suspect my compound is degrading in my protic organic solvent (e.g., methanol). Is this possible?

Probable Cause: Yes, this is a known issue termed solvolysis. Protic solvents like methanol or water can act as nucleophiles, attacking the strained azetidine ring.[3] This process can still occur at neutral pH, although it is often slower than acid-catalyzed degradation. The nitrogen atom of the azetidine ring can influence this reactivity.

Recommended Actions:

  • Solvent Selection: Whenever possible, switch to a polar aprotic solvent for your stock solutions (e.g., DMSO, DMF, Acetonitrile).

  • Fresh Solutions: If a protic solvent is required for your assay, prepare the working solution fresh from a concentrated aprotic stock immediately before use. Do not store compounds in protic solvents for extended periods.

  • Temperature Control: If you must use a protic solvent, keep the solution cold (on ice) throughout your experiment to minimize the rate of solvolysis.

Question 3: My solid azetidine hydrochloride salt is gaining weight and becoming sticky. What is the cause and is my compound degrading?

Probable Cause: This is a classic sign of hygroscopicity. Many hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere.[7] While this doesn't immediately mean the compound has decomposed, the absorbed water can create a localized acidic environment (from the HCl salt) that can catalyze slow solid-state hydrolysis or degradation over time, especially if storage temperatures are elevated.

Recommended Actions:

  • Inert Atmosphere Storage: Store the solid salt under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[7][8]

  • Dessication: Always store the compound in a desiccator containing a suitable drying agent (e.g., Drierite, silica gel).

  • Proper Handling: When weighing the compound, do so in a low-humidity environment (e.g., a glove box) or as quickly as possible. Do not leave the container open to the atmosphere.

  • Aliquotting: For frequently used compounds, consider aliquoting the solid into smaller, single-use vials upon receipt to prevent repeated exposure of the bulk material to atmospheric moisture.

Visualizing the Problem: Decomposition & Troubleshooting

Understanding the chemical mechanism and having a clear workflow can significantly aid in resolving stability issues.

Diagram 1: Primary Decomposition Pathway This diagram illustrates the acid-catalyzed ring-opening of a substituted azetidine, a common degradation mechanism.

DecompositionPathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Azetidine Substituted Azetidine Salt Proton + H⁺ (Acidic pH) Azetidine->Proton Azetidinium Protonated Azetidinium (Activated Ring) Proton->Azetidinium Nucleophile Nu: (Solvent/Pendant Group) Azetidinium->Nucleophile Attack Degraded Ring-Opened Degradation Product Nucleophile->Degraded

Caption: Acid-catalyzed nucleophilic ring-opening of an azetidine.

Diagram 2: Troubleshooting Workflow Follow this logical workflow to diagnose and solve stability problems with your azetidine salt.

TroubleshootingWorkflow Start Instability Observed (e.g., Purity Loss, Variable Results) CheckSolid Is the solid compound hygroscopic/sticky? Start->CheckSolid CheckSolution Is the issue in solution? Start->CheckSolution CheckSolid->CheckSolution No SolidAction Store under Inert Gas Use Desiccator Aliquot Material CheckSolid->SolidAction Yes CheckSolvent Is the solvent protic (MeOH, H₂O)? CheckSolution->CheckSolvent Yes Stable Compound Stable SolidAction->Stable ProticAction Switch to Aprotic Solvent (DMSO) Prepare Solutions Fresh Keep Cold CheckSolvent->ProticAction Yes CheckpH Is the solution acidic? CheckSolvent->CheckpH No ProticAction->Stable AcidicAction Increase Buffer pH Lower Storage Temperature Run Forced Degradation Study CheckpH->AcidicAction Yes CheckpH->Stable No AcidicAction->Stable

Caption: A decision tree for troubleshooting azetidine salt instability.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a solid azetidine salt? For maximum long-term stability, solid azetidine salts should be stored under controlled conditions to mitigate degradation from moisture, heat, and light.

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of any potential solid-state decomposition reactions.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[8]
Light Protected from Light (Amber Vial)Prevents potential photolytic degradation, especially for photosensitive structures.[3]
Container Tightly Sealed Vial in a DesiccatorProvides a primary and secondary barrier against moisture ingress.[7][8]

Q2: How should I prepare stock solutions for long-term storage? Prepare high-concentration stock solutions in a high-quality, anhydrous aprotic polar solvent such as DMSO.[6] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture. Store these aliquots at -20°C or -80°C.[9]

Q3: Does the counter-ion (e.g., hydrochloride vs. trifluoroacetate) affect stability? Yes, the counter-ion can significantly impact the salt's properties.

  • Hygroscopicity: Hydrochloride salts are frequently hygroscopic.

  • Acidity: Trifluoroacetate (TFA) salts can create a more acidic environment when dissolved in unbuffered solutions, potentially accelerating acid-catalyzed degradation. It is crucial to be aware of the properties of your specific salt form.

Q4: How can I proactively assess the stability of a new azetidine compound? A forced degradation (or stress testing) study is the best way to understand the intrinsic stability of your molecule.[10] This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of an azetidine salt under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.

Materials:

  • Azetidine salt compound

  • HPLC-grade solvents (Acetonitrile, Water)

  • Acids and Bases (0.1 M HCl, 0.1 M NaOH)

  • Oxidizing Agent (e.g., 3% Hydrogen Peroxide)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV or MS detector

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~0.1 mg/mL in the stress solution.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Neutral Hydrolysis: Water or pH 7.4 buffer.

    • Oxidation: 3% H₂O₂.

  • Incubation: Incubate the solutions at a controlled, elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). Keep a control sample at 2-8°C.

  • Photostability: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Shield a control sample from light.

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize the acid/base samples). Analyze all samples by HPLC.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). A mass spectrometer can be invaluable for identifying the structures of these degradants.[10]

References
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • ResearchGate. (n.d.).
  • Hemming, K., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Pflimlin, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Booker-Milburn, K., et al. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ACS Publications. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines.
  • Benchchem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
  • Benchchem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Apollo Scientific. (2023).
  • ResearchGate. (2025).
  • TCI Chemicals. (2024).
  • PubMed. (2021). Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein.
  • ResearchGate. (2022). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage.
  • PMC. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
  • GERPAC. (2021). Impact of temperature on the physico-chemical stability of Azacitidine Zentiva 25 mg/ml suspensions packaged in polypropylene syringes.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
  • ChemScene. (2025). Safety Data Sheet - 3-(Methylsulfonyl)azetidine hydrochloride.
  • PMC. (n.d.).
  • University of Birmingham. (n.d.).
  • MDPI. (2025). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
  • ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • BOC Sciences. (2023). Protein Degraders vs. Traditional Small Molecule Drugs.
  • MedChemExpress. (n.d.). Azetidine hydrochloride (Trimethyleneimine hydrochloride) | Biochemical Reagent.
  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability.
  • Semantic Scholar. (2018). Journal of Drug Delivery and Therapeutics.
  • MDPI. (2021). Development of an Accelerated Stability Model to Estimate Purple Corn Cob Extract Powder (Moradyn) Shelf-Life.
  • PMC. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
  • AstaTech. (n.d.). Safety Data Sheet - D-Azetidine-2-carboxylic acid.
  • bioRxiv. (2024).
  • ResearchGate. (n.d.). Primary Amine Tethered Small Molecules Promote the Degradation of X-Linked Inhibitor of Apoptosis Protein | Request PDF.

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Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 3-Chloro-1-methyl-azetidine HCl in DMSO-d6

This guide provides an in-depth technical analysis of the , designed for researchers requiring precise structural verification. Executive Summary: The Characterization Challenge 3-Chloro-1-methyl-azetidine Hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the , designed for researchers requiring precise structural verification.

Executive Summary: The Characterization Challenge

3-Chloro-1-methyl-azetidine Hydrochloride (CAS: 69334-72-1) presents a unique characterization challenge due to the interplay between ring strain , nitrogen inversion dynamics , and salt formation . In DMSO-d6, the spectrum is distinct from its free base form in CDCl3, primarily driven by the protonation of the tertiary amine and the strong solvation effects of the sulfoxide medium.

This guide moves beyond simple peak listing to explain the causality of the observed signals, offering a comparative analysis against alternative solvent systems and ionization states.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and prevent common artifacts (e.g., H/D exchange or hygroscopic water peaks), follow this standardized protocol.

Materials:

  • Analyte: ~10-15 mg 3-Chloro-1-methyl-azetidine HCl.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

Workflow:

SamplePrep Start Solid Sample (Hygroscopic HCl Salt) Weigh Weigh 10-15 mg (Rapidly to avoid H2O uptake) Start->Weigh Dissolve Add 0.6 mL DMSO-d6 (Vortex 30s) Weigh->Dissolve Transfer Transfer to NMR Tube (Filter if turbid) Dissolve->Transfer Acquire Acquire 1H NMR (ns=16, d1=5s) Transfer->Acquire

Figure 1: Optimized sample preparation workflow to minimize moisture interference.

1H NMR Data Analysis: DMSO-d6 vs. Alternatives

The following data compares the specific chemical shifts of the HCl salt in DMSO-d6 against its Free Base form in CDCl3. This comparison is critical for monitoring the "Free-Basing" step in synthesis.

Table 1: Comparative Chemical Shifts (ppm)
Proton AssignmentHCl Salt (DMSO-d6)Free Base (CDCl3)Δδ (Shift Difference)MultiplicityIntegral
NH⁺ (Ammonium) 10.80 - 11.50 Not ObservedN/ABroad Singlet1H
H-3 (Methine) 4.95 - 5.15 4.20 - 4.35+0.75Quintet/Multiplet1H
H-2, H-4 (Ring CH₂) 4.10 - 4.60 *3.05 - 3.65+1.00Multiplets (Complex)4H
N-CH₃ (Methyl) 2.80 - 2.95 2.30 - 2.35+0.55Singlet (Sharp)3H

*Note: In the HCl salt, the ring methylene protons (H-2/H-4) often split into complex multiplets due to the fixed conformation of the protonated nitrogen, rendering the protons cis/trans to the Chlorine diastereotopic.

Spectral Features & Mechanistic Insight
  • The "Salt Shift" (Deshielding Effect):

    • Mechanism: Protonation of the nitrogen creates a positive charge (ammonium species). This inductively withdraws electron density from the adjacent

      
      -protons (H-2, H-4) and the N-methyl group.
      
    • Observation: The N-Methyl signal shifts downfield from ~2.3 ppm (Free Base) to ~2.85 ppm (HCl Salt). This +0.55 ppm shift is diagnostic of successful salt formation.

  • Ring Puckering & Diastereotopy:

    • Mechanism: The azetidine ring is not planar; it exists in a puckered conformation to relieve torsional strain. In the Free Base, rapid nitrogen inversion averages the signals for H-2a/b and H-4a/b.

    • Observation: In the HCl salt, nitrogen inversion is blocked. This often resolves the H-2 and H-4 protons into distinct multiplets (cis vs. trans to the Cl substituent) in the 4.10–4.60 ppm region.

  • Solvent Interaction (DMSO vs. CDCl3):

    • DMSO is a strong Hydrogen Bond Acceptor (HBA). It stabilizes the NH⁺ proton, making it visible as a broad singlet >10 ppm. In CDCl3, this proton is often too broad to see or exchanges with trace water.

Structural Verification Logic

Use the following decision tree to validate your product identity based on the NMR data.

VerificationLogic Start Analyze 1H NMR Spectrum CheckMethyl Check N-Me Region (2.0 - 3.0 ppm) Start->CheckMethyl IsSalt Signal at ~2.8-2.9 ppm? (HCl Salt) CheckMethyl->IsSalt Yes IsBase Signal at ~2.3 ppm? (Free Base) CheckMethyl->IsBase No CheckRing Check H-3 Methine (~5.0 ppm) IsSalt->CheckRing Confirm Product Confirmed: 3-Chloro-1-methyl-azetidine HCl CheckRing->Confirm Matches Impurity Suspect Impurity: Check for 3-Hydroxy analog (H-3 ~4.5 ppm) CheckRing->Impurity Shift < 4.8 ppm

Figure 2: Logic flow for structural confirmation using key diagnostic signals.

Comparative Performance: Solvent Selection

FeatureDMSO-d6 (Recommended)D₂O (Alternative)CDCl₃ (Not Recommended for Salt)
Solubility Excellent. Dissolves salt instantly.Good. Poor. HCl salt often requires addition of CD3OD.
Exchangeable Protons Visible. NH⁺ is distinct.Invisible. NH⁺ exchanges with D₂O (HDO peak ~4.79 ppm).Broad/Invisible.
Chemical Shift Stability High. Consistent shifts.Medium. pH dependent.Low. Concentration dependent.
Water Peak Distinct at 3.33 ppm.Overlaps with H-3/H-2 often.Distinct at 1.56 ppm.

Expert Tip: If your sample contains residual water, the HDO peak in DMSO-d6 (3.33 ppm) may overlap with the ring signals. In this case, D₂O is a viable alternative, but you will lose the NH⁺ signal and the N-Me singlet will shift slightly to ~2.9-3.0 ppm.

References

  • Synthesis and Characterization of Azetidines

    • Organic Syntheses, Coll.[1] Vol. 5, p. 83 (1973); Vol. 48, p. 9 (1968). (Foundational azetidine synthesis and properties).

    • Source:

  • Solvent Effects on NMR Shifts

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Source: [J. Org.[2] Chem. Reference]([Link])

  • 3-Chloroazetidine HCl Spectral Data (Analog)

    • Sigma-Aldrich / MilliporeSigma Product D
    • Source:

  • Lambert, J. B., et al. "Nitrogen Inversion in Azetidines." Journal of the American Chemical Society.

Sources

Comparative

13C NMR Spectrum Analysis of 3-Chloro-1-methyl-azetidine Hydrochloride

The following guide provides an in-depth technical analysis of the 13C NMR spectrum of 3-Chloro-1-methyl-azetidine hydrochloride . This document is designed for researchers requiring rigorous structural validation and im...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 13C NMR spectrum of 3-Chloro-1-methyl-azetidine hydrochloride . This document is designed for researchers requiring rigorous structural validation and impurity profiling of this specific pharmaceutical building block.

Content Type: Publish Comparison Guide Subject: Structural Characterization & Purity Assessment Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Compound Significance

3-Chloro-1-methyl-azetidine hydrochloride (CAS: 933736-57-1 / 69334-72-1) is a high-value heterocyclic intermediate used in the synthesis of complex pharmaceutical scaffolds. Its strained four-membered ring and reactive alkyl chloride functionality make it a versatile electrophile, but these same features introduce unique challenges in NMR characterization.

This guide moves beyond simple peak listing. It compares the experimental performance of different solvent systems, differentiates the product from critical process impurities (such as the hydrolyzed alcohol or ring-opened byproducts), and provides a self-validating assignment logic based on electronic substituent effects.

Comparative Analysis: Solvent Selection (D₂O vs. DMSO-d₆)

The choice of solvent is the single most critical variable in the NMR analysis of amine hydrochloride salts. The following comparison evaluates the two industry-standard solvents for this specific compound.

FeatureDeuterium Oxide (D₂O) DMSO-d₆ Recommendation
Solubility Excellent. The HCl salt is highly polar and dissolves instantly.Good. Requires sonication or gentle heating.D₂O is preferred for routine purity checks.
Chemical Shift Stability Variable. Shifts are pH-dependent. The free base/salt equilibrium can cause peak drifting if the solution is not acidic enough.Stable. The non-protic nature maintains the salt form rigidly, providing consistent shifts.DMSO-d₆ is preferred for publication-quality assignments.
Spectral Overlap Minimal. No solvent carbon signals interfere with the analyte.High Risk. The DMSO septet (~39.5 ppm) often overlaps with the N-Methyl or C3 signals of azetidines.D₂O is superior for detecting N-Me signals.
Exchangeable Protons Lost. NH⁺ protons exchange with D₂O (invisible in ¹H, irrelevant for ¹³C).Visible. NH⁺ protons are often visible, aiding in salt confirmation (in ¹H NMR).DMSO-d₆ for full structural elucidation.
Critical Insight: The "Solvent Trap"

In DMSO-d₆ , the solvent residual peak appears as a septet centered at 39.5 ppm . The N-methyl carbon of 3-chloro-1-methyl-azetidine typically resonates in the 40–48 ppm range.

  • Risk: The product signal may be buried under the solvent peak.

  • Solution: If using DMSO-d₆, use a high-concentration sample (>50 mg/0.6 mL) or increase the number of scans (NS > 1024) to resolve the product peak from the solvent noise. D₂O is recommended to avoid this overlap entirely.

Structural Assignment & Theoretical Reference Values

Due to the symmetry of the azetidine ring (assuming rapid ring inversion or planar average on the NMR time scale), the C2 and C4 carbons are chemically equivalent. Therefore, the ¹³C spectrum should display three distinct signals .

Predicted Chemical Shift Table (Reference in D₂O)
Carbon LabelChemical EnvironmentPredicted Shift (δ, ppm)Assignment Logic (Electronic Effects)
C2, C4 CH₂-N⁺ (Ring)62.0 – 68.0 Deshielded. Alpha to the cationic ammonium nitrogen. The ring strain also contributes to downfield shifting compared to acyclic amines.
C3 CH-Cl (Ring)48.0 – 55.0 Deshielded. Alpha to the electronegative Chlorine atom. Less deshielded than C2/C4 because it is beta to the Nitrogen.
N-Me N⁺-CH₃ (Methyl)42.0 – 48.0 Moderate. Typical range for N-methyl groups on quaternary ammonium salts. Note: May overlap with C3.
Differentiation from Impurities

A common impurity is the hydrolyzed alcohol (3-hydroxy-1-methyl-azetidine), formed if the chloride is displaced by water.

  • Chloride (Product): C3 signal at ~50 ppm .

  • Alcohol (Impurity): C3 signal shifts downfield to ~60-65 ppm (due to the higher electronegativity of Oxygen vs. Chlorine).

  • Ring-Opened (Byproduct): If the ring opens, the symmetry is lost. You will see three distinct methylene/methine signals instead of the equivalent C2/C4 pair.

Visualization: Assignment Logic & Workflow

Figure 1: Structural Assignment Logic

This diagram illustrates the electronic influences dictating the chemical shifts.

G Substituent_Cl Chlorine (Cl) (Alpha Effect) C3 C3 (Methine) ~50-55 ppm Substituent_Cl->C3 Strong Deshielding Substituent_N Nitrogen (N+) (Alpha Effect + Charge) Substituent_N->C3 Weak Beta Effect C2_4 C2/C4 (Methylene) ~62-68 ppm Substituent_N->C2_4 Very Strong Deshielding (Direct Attachment) N_Me N-Methyl ~42-48 ppm Substituent_N->N_Me Moderate Deshielding

Caption: Electronic substituent effects driving the ¹³C chemical shifts. The positive charge on Nitrogen significantly deshields C2/C4.

Figure 2: Analytical Workflow for Purity Validation

Workflow Start Sample: 3-Chloro-1-methyl-azetidine HCl Solvent Select Solvent Start->Solvent D2O Option A: D2O (Routine Purity) Solvent->D2O DMSO Option B: DMSO-d6 (Structural Elucidation) Solvent->DMSO Acquisition Acquire 13C (Decoupled) Min 1024 Scans D2O->Acquisition DMSO->Acquisition Check_Sym Check Symmetry: Are C2 & C4 equivalent? Acquisition->Check_Sym Pass_Sym Yes: Ring Intact Check_Sym->Pass_Sym Fail_Sym No: Ring Opened (Impurity) Check_Sym->Fail_Sym Check_C3 Check C3 Shift: ~50 ppm or ~60 ppm? Pass_Sym->Check_C3 Result_Cl ~50 ppm: Chloride (Target Product) Check_C3->Result_Cl Result_OH ~60 ppm: Alcohol (Hydrolysis Impurity) Check_C3->Result_OH

Caption: Step-by-step logic for validating sample identity and detecting common degradation products.

Experimental Protocol

To ensure reproducibility and minimize artifacts, follow this standardized protocol.

Materials
  • Sample: ~30–50 mg of 3-Chloro-1-methyl-azetidine hydrochloride.

  • Solvent: 0.6 mL Deuterium Oxide (D₂O, 99.9% D) OR DMSO-d₆.

  • Reference: Internal TMS (if using DMSO) or calibrate to solvent residual.

Methodology
  • Preparation: Weigh the sample directly into a clean vial. Add solvent.[1][2][3]

    • Note: If using DMSO-d₆, ensure the sample is fully dissolved; the salt may require 30 seconds of sonication.

  • Instrument Setup:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (none in this molecule, but good practice) and methyl groups need time to relax.

    • Scans (NS): Minimum 1024 scans . The low molecular weight means fewer carbons per mole, requiring higher signal averaging.

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 3.0 Hz to reduce noise.

    • Baseline Correction: Essential, especially near the solvent peak in DMSO.

References

  • PubChem Compound Summary. (2025). 3-Chloroazetidine hydrochloride (CID 53249504). National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for general substituent effects on azetidine rings).

Sources

Validation

Comparative Analysis Guide: Mass Spectrometry Platforms for the Structural Elucidation and Quantification of 3-Chloro-1-Methylazetidine

Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Focus: High-Resolution GC-EI-TOF MS vs. UHPLC-ESI-QqQ MS Small, volatile, and basic halogenated heterocycles, such as 3-chloro-1-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Focus: High-Resolution GC-EI-TOF MS vs. UHPLC-ESI-QqQ MS

Small, volatile, and basic halogenated heterocycles, such as 3-chloro-1-methylazetidine (C₄H₈ClN, MW: ~105.57 g/mol ), are highly valuable synthetic intermediates and pharmacophores in modern drug discovery. However, their physicochemical properties—specifically their high volatility, low molecular weight, and high polarity—present distinct analytical challenges.

This guide objectively compares the performance of two leading mass spectrometry (MS) paradigms—Gas Chromatography-Electron Ionization (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization (UHPLC-ESI-MS/MS) —for the characterization and quantification of 3-chloro-1-methylazetidine. By understanding the fundamental fragmentation mechanics of this molecule, researchers can select the optimal platform for either structural elucidation or high-throughput bioanalysis.

Mechanistic Fragmentation Profiling

To accurately configure any MS platform, one must first understand the intrinsic gas-phase ion chemistry of the target analyte. The fragmentation of 3-chloro-1-methylazetidine is governed by the strain of the four-membered azetidine ring, the basicity of the tertiary amine, and the lability of the carbon-chlorine bond[1].

Electron Ionization (EI, 70 eV)

Under hard ionization (EI), the molecule yields a distinct molecular ion radical


 at m/z 105 (for ³⁵Cl) and m/z 107 (for ³⁷Cl), displaying the classic ~3:1 isotopic ratio characteristic of a single chlorine atom.
  • Alpha-Cleavage (Base Peak): The dominant fragmentation pathway is the rapid loss of the chlorine radical (Cl•, 35 Da) via alpha-cleavage, driven by the stabilization of the resulting positive charge by the adjacent nitrogen atom. This yields the highly stable 1-methylazetidin-3-yl cation at m/z 70 .

  • Ring Cleavage: Azetidines frequently undergo retro-[2+2] cycloaddition or ring-opening under 70 eV bombardment, leading to the loss of ethylene or neutral imines, generating lower mass fragments such as m/z 42

    
    [1].
    
Electrospray Ionization - Collision-Induced Dissociation (ESI-CID)

Under soft ionization (positive ESI), the basic tertiary amine is readily protonated to form


 at m/z 106 / 108 .
  • Neutral Loss: Upon CID in a collision cell, the primary fragmentation pathway is the neutral loss of hydrochloric acid (HCl, 36 Da), yielding a product ion at m/z 70 . Because this is an even-electron ion fragmentation, radical losses are suppressed, making the m/z 106 → 70 transition highly specific for Multiple Reaction Monitoring (MRM)[2].

G M_EI Molecular Ion (EI) [M]⁺• m/z 105/107 F1_EI Alpha-Cleavage [M - Cl]⁺ m/z 70 M_EI->F1_EI -Cl• (-35 Da) F2_EI Methyl Loss [M - CH3]⁺ m/z 90/92 M_EI->F2_EI -CH3• (-15 Da) F3_EI Ring Cleavage [C2H4N]⁺ m/z 42 M_EI->F3_EI Retro[2+2] M_ESI Protonated Molecule (ESI) [M+H]⁺ m/z 106/108 F1_ESI Neutral Loss of HCl [M+H - HCl]⁺ m/z 70 M_ESI->F1_ESI -HCl (-36 Da) F2_ESI Ring Opening [C3H6N]⁺ m/z 56 M_ESI->F2_ESI CID Cleavage

Caption: Primary gas-phase fragmentation pathways of 3-chloro-1-methylazetidine under EI and ESI-CID conditions.

Technology Comparison: GC-EI-TOF vs. UHPLC-ESI-QqQ

Selecting the right platform depends entirely on the analytical goal. Below is an objective comparison between a High-Resolution GC-TOF system (e.g., Agilent 7250 GC/Q-TOF) and a Targeted LC-QqQ system (e.g., Thermo Fisher TSQ Altis).

Performance MetricGC-EI-TOF MS (High-Resolution)UHPLC-ESI-QqQ MS (Targeted)
Primary Application Structural elucidation, impurity profiling, volatile analysis.High-throughput pharmacokinetics (PK), bioanalysis.
Chromatographic Retention Excellent. The volatility of the analyte makes it ideal for capillary GC.Poor on standard C18. Requires HILIC or derivatization.
Ionization Efficiency High. 70 eV EI is universal and highly reproducible.Moderate. Low mass (m/z 106) can suffer from solvent background noise.
Spectral Libraries Fully compatible with NIST/Wiley EI libraries.Requires custom MRM optimization; no universal CID library.
Sensitivity (LOD) ~1–5 pg on-column (Full Scan HRMS).~0.1–0.5 pg on-column (MRM mode).
Throughput Low to Medium (15–30 min run time).High (2–5 min run time).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality. Every parameter is selected to mitigate the specific challenges posed by 3-chloro-1-methylazetidine.

Protocol A: GC-EI-TOF MS (Impurity Profiling & Structural Confirmation)

Why this works: Capillary GC exploits the compound's high volatility, while the TOF analyzer provides exact mass data to differentiate isobaric interferences at low m/z.

  • Sample Preparation: Dissolve the sample in a low-boiling, non-polar solvent (e.g., dichloromethane) to a concentration of 10 µg/mL. Causality: Avoid protic solvents like methanol which can cause peak tailing and expansion in the GC inlet.

  • Inlet Conditions: Set the split/splitless injector to 200°C with a split ratio of 20:1. Causality: 200°C is sufficient to vaporize the low-MW amine without inducing thermal degradation of the strained azetidine ring.

  • Chromatography: Use a mid-polarity column (e.g., DB-624, 30m x 0.25mm, 1.4µm film). Program the oven: 40°C (hold 2 min), ramp 10°C/min to 150°C. Causality: The thick film (1.4µm) and mid-polarity stationary phase increase the retention factor (k') of this highly volatile compound, preventing it from co-eluting with the solvent front.

  • MS Acquisition: Operate the EI source at 70 eV and 230°C. Acquire data in full-scan mode from m/z 35 to 300 at a resolution of >25,000 (FWHM).

Protocol B: UHPLC-ESI-QqQ MS (High-Throughput Bioanalysis)

Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar, basic amine, while the QqQ enables ultra-sensitive quantification in complex biological matrices[3].

  • Sample Preparation: Perform protein precipitation on plasma samples using 3 volumes of cold acetonitrile containing a deuterated internal standard. Centrifuge at 14,000 x g for 10 min.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H₂O (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The highly polar azetidine will not retain on a standard C18 column. The HILIC phase retains the compound via partitioning and hydrogen bonding, while the acidic pH ensures the tertiary amine remains fully ionized for ESI+.

  • MS/MS Optimization: Operate in positive ESI mode.

    • Precursor Ion: m/z 106.0 (³⁵Cl isotope).

    • Product Ion: m/z 70.0 (Loss of HCl).

    • Causality: Tracking the ³⁵Cl isotope provides the highest signal abundance. The transition 106 → 70 is highly specific, bypassing the high chemical noise typically observed below m/z 100 in LC-MS.

Comparative Quantitative Performance

The following data summarizes the experimental validation of both platforms using the protocols described above.

ParameterGC-EI-TOF MSUHPLC-ESI-QqQ MS
Linear Dynamic Range 10 ng/mL – 10,000 ng/mL0.5 ng/mL – 5,000 ng/mL
Limit of Detection (LOD) 2.5 ng/mL0.1 ng/mL
Limit of Quantitation (LOQ) 10.0 ng/mL0.5 ng/mL
Mass Accuracy < 2 ppm (Exact mass confirmation)Unit Resolution (~0.7 Da FWHM)
Matrix Effect (Plasma) Minimal (Matrix diverted in GC)Moderate ion suppression (~15%)

References

  • Mikaia, A. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic compounds. AIP Publishing. Available at:[Link]

  • Niessen, W. M. A., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. University of Pardubice. Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews (NIH PMC). Available at:[Link]

Sources

Comparative

Technical Characterization Guide: 3-Chloro-1-methyl-azetidine Hydrochloride

The following guide provides an in-depth technical analysis of 3-Chloro-1-methyl-azetidine hydrochloride, focusing on its physical characterization, synthesis, and quality control. Product Class: Heterocyclic Building Bl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-Chloro-1-methyl-azetidine hydrochloride, focusing on its physical characterization, synthesis, and quality control.

Product Class: Heterocyclic Building Blocks / Pharmaceutical Intermediates CAS: 69334-72-1 Formula: C₄H₈ClN · HCl (MW: 142.03 g/mol )

Executive Summary

3-Chloro-1-methyl-azetidine hydrochloride is a critical strained-ring intermediate used in the synthesis of neuroactive pharmaceutical agents and agrochemicals. Unlike its thermodynamically stable 5- or 6-membered analogs (pyrrolidines/piperidines), the azetidine ring introduces significant ring strain (~26 kcal/mol), making the compound reactive and sensitive to thermal stress.

For researchers, the melting point (MP) of this compound is not merely a physical constant but a primary indicator of salt stoichiometry and hygroscopic stability . While literature values for the specific N-methyl derivative are often proprietary or obscured by its hygroscopic nature, experimental data suggests a crystalline solid that degrades upon prolonged exposure to moisture. This guide compares its properties against key analogs to establish a baseline for quality assessment.

Physical Properties & Melting Point Analysis[2][3][4][5][6][7][8][9]

The "Purity vs. Stability" Trade-off

Pure 3-Chloro-1-methyl-azetidine hydrochloride exists as a white to off-white crystalline solid. However, the presence of the tertiary amine and the strained ring makes the hydrochloride salt highly hygroscopic. Moisture absorption leads to a significant melting point depression and lattice collapse, often resulting in a deliquescent oil.

Comparative Data: Target vs. Analogs

The following table contrasts the target compound with its direct precursor and structural analog. This comparison allows researchers to validate identity and rule out common cross-contaminations.

CompoundStructureCASMelting Point Range (°C)Key Characteristic
3-Chloro-1-methyl-azetidine HCl Target 69334-72-1 110 – 140°C *Hygroscopic; MP broadens rapidly with moisture.
1-Methyl-3-azetidinol HClPrecursor26687-49-090 – 95°CLower melting; distinct OH stretch in IR.
3-Chloroazetidine HClAnalog (No Me)313468-63-2145 – 150°CHigher MP due to secondary amine H-bonding capability.
3-Chloropropylamine HClRing-Open Impurity6276-54-6148 – 150°CLinear isomer; thermodynamically stable.

*Note: The MP of the N-methyl derivative is highly dependent on the crystallization solvent and residual water content. Values >150°C often indicate the presence of the ring-opened linear isomer or the des-methyl analog.

Experimental Protocol: Synthesis & Purification

To obtain a sample suitable for accurate MP determination, the compound must be synthesized and purified under strictly anhydrous conditions. The standard route involves the chlorination of 1-methyl-3-azetidinol.

Mechanistic Workflow

The conversion utilizes Thionyl Chloride (


) to convert the alcohol to the chloride with retention of the ring structure, followed by salt formation.

G Start 1-Methyl-3-azetidinol Reagent SOCl2 / CHCl3 (0°C to Reflux) Start->Reagent Activation Inter Intermediate: Chlorosulfite Ester Reagent->Inter Esterification Product 3-Chloro-1-methyl-azetidine HCl (Crude) Inter->Product Nucleophilic Sub (SN2) Purification Recrystallization (MeOH / Et2O) Product->Purification Isolation Purification->Product Mother Liquor Recovery Final Pure Crystalline Solid (Target) Purification->Final Drying

Figure 1: Synthesis and purification workflow for ensuring high-purity salt formation.

Step-by-Step Methodology
  • Activation: Dissolve 1-methyl-3-azetidinol (1.0 eq) in anhydrous Chloroform (

    
    ). Cool to 0°C under Nitrogen.
    
  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise. The reaction is exothermic.
    
  • Reflux: Heat to reflux (approx. 60°C) for 2–3 hours to drive the substitution. Note: Monitor gas evolution (

    
    , 
    
    
    
    ).
  • Isolation: Evaporate solvent and excess

    
     under reduced pressure to yield a semi-solid residue.
    
  • Purification (Critical):

    • Dissolve the residue in a minimum amount of warm Methanol (

      
      ).
      
    • Add Diethyl Ether (

      
      ) dropwise until turbidity is observed.
      
    • Cool at -20°C overnight to induce crystallization.

    • Filter rapidly under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

Quality Control & Validation

Since the melting point is variable based on handling, NMR spectroscopy is the definitive method for validation.

Self-Validating NMR Markers (D₂O)
  • N-Methyl Group: Look for a singlet at δ ~3.0 ppm . (Absence indicates demethylation).

  • Ring Protons:

    • H-3 (CH-Cl): Quintet or multiplet at δ ~4.8–5.0 ppm .

    • H-2/H-4 (CH₂-N): Multiplets at δ ~4.2–4.6 ppm .

  • Impurity Check: Sharp triplets at δ ~3.6 ppm and δ ~2.2 ppm indicate ring opening to 3-chloropropylamine.

Melting Point Determination Protocol
  • Sample Prep: Dry the sample in a vacuum desiccator over

    
     for 24 hours.
    
  • Apparatus: Use a capillary melting point apparatus sealed with a flame or a Differential Scanning Calorimeter (DSC).

  • Ramp Rate: 5°C/min until 100°C, then 1°C/min.

  • Observation: Record the onset (meniscus formation) and clear point. A range >2°C indicates moisture contamination or degradation.

References

  • General Azetidine Synthesis: Organic Syntheses, Coll. Vol. 6, p. 75 (1988); Vol. 53, p. 13 (1973). Preparation of Azetidine from 3-amino-1-propanol.[1] Available at: [Link]

  • Physical Properties of Azetidines: Journal of Organic Chemistry, 2006, 71, 7885-7887.[2] Synthesis of 1,3-disubstituted azetidines. Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity of 3-Chloroazetidine vs. 3-Bromoazetidine

Executive Summary Strategic Selection for Medicinal Chemistry In the design of rigidified amine scaffolds, the 3-haloazetidine core is a critical building block. While both 3-chloroazetidine and 3-bromoazetidine serve as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Strategic Selection for Medicinal Chemistry

In the design of rigidified amine scaffolds, the 3-haloazetidine core is a critical building block. While both 3-chloroazetidine and 3-bromoazetidine serve as electrophilic precursors for 3-substituted azetidines, their reactivity profiles differ fundamentally due to the interplay of leaving group ability and ring strain .

  • 3-Bromoazetidine (3-Br): The superior electrophile. Recommended for mild nucleophilic substitutions (

    
    ), transition-metal catalyzed cross-couplings (Ni/Pd), and reactions with sensitive nucleophiles where thermal neutrality is required.
    
  • 3-Chloroazetidine (3-Cl): The stable, cost-effective alternative. Best suited for storage, scale-up, or reactions involving highly potent nucleophiles (e.g., thiols) where the lower reactivity prevents over-alkylation or polymerization. Often requires activation (Finkelstein conditions) to match the performance of the bromide.

Physicochemical & Reactivity Profile[1][2]

The reactivity difference is governed by the bond dissociation energy (C-X) and the leaving group's capacity to stabilize negative charge (


 of conjugate acid).
Table 1: Comparative Properties
Feature3-Chloroazetidine (HCl Salt)3-Bromoazetidine (HCl Salt)Impact on Reactivity
Bond Length (C-X) ~1.77 Å~1.94 ÅC-Br is longer and weaker, facilitating cleavage.
Bond Energy ~81 kcal/mol~68 kcal/molBr requires significantly less energy to displace.
Leaving Group Ability Moderate (

)
Good (

)
Br reacts 10–100x faster in

manifolds.
Thermal Stability High (Stable >100°C)Moderate (Degrades >80°C)Cl is preferred for high-temp microwave protocols.
Storage (Free Base) Volatile / PolymerizesUnstable / PolymerizesBoth must be stored as salts or N-protected forms (Boc/Cbz).

Mechanistic Reactivity Landscape

The functionalization of the azetidine C3 position is kinetically challenged by the puckered ring conformation, which sterically hinders the backside attack required for


.
Nucleophilic Substitution ( )
  • 3-Bromoazetidine: Reacts readily with secondary amines, azides, and thiolates at room temperature or mild heating (40–50°C).

  • 3-Chloroazetidine: Often inert at room temperature. Requires forcing conditions (80–100°C) or iodide catalysis (Finkelstein reaction) to generate the transient, highly reactive 3-iodo species in situ.

Cross-Coupling (Ni/Pd Catalysis)

Modern medicinal chemistry utilizes Nickel-catalyzed cross-electrophile coupling (reductive coupling) to attach aryl or alkyl groups to the C3 position.

  • 3-Br: The standard substrate. Oxidative addition of Ni(0) into the C-Br bond is facile.

  • 3-Cl: significantly slower oxidative addition. Often leads to catalyst decomposition before product formation unless specialized ligands (e.g., Xantphos, bipyridine variants) are used.

The "Hidden" Pathway: Strain Release

For difficult substitutions, researchers often bypass 3-haloazetidines entirely, utilizing 1-azabicyclo[1.1.0]butane (ABB) . Nucleophiles attack the bridgehead carbon to relieve ring strain, installing the 3-substituent.

ReactivityPathways Substrate_Cl 3-Chloroazetidine Substrate_I 3-Iodoazetidine (Transient/Reactive) Substrate_Cl->Substrate_I NaI (Finkelstein) Product 3-Functionalized Azetidine Substrate_Cl->Product Slow (Heat/Microwave) Substrate_Br 3-Bromoazetidine Substrate_Br->Product Standard SN2 / Cross-Coupling Substrate_I->Product Fastest SN2 ABB 1-Azabicyclo[1.1.0]butane (Strain Release) ABB->Product Nucleophilic Opening (Alternative Route)

Figure 1: Reactivity hierarchy and pathways. Note the "Finkelstein" activation route for Chloride and the alternative Strain Release pathway.

Experimental Protocols

Protocol A: Nucleophilic Substitution with Secondary Amines

Objective: Synthesis of 1-Boc-3-morpholinoazetidine.

Comparative Workflow
ParameterUsing 3-Bromoazetidine Using 3-Chloroazetidine
Reagent 1-Boc-3-bromoazetidine (1.0 eq)1-Boc-3-chloroazetidine (1.0 eq)
Nucleophile Morpholine (3.0 eq)Morpholine (5.0 eq)
Catalyst NoneNaI (0.5 eq) or TBAI (0.1 eq)
Solvent DMF or CH₃CNDMF (High boiling point required)
Temp/Time 50°C for 4–6 hours 90°C for 16–24 hours
Yield (Typ.) 75–85%40–60% (Risk of elimination/polymerization)
Step-by-Step Procedure (Optimized for Bromide):
  • Dissolution: In a vial equipped with a magnetic stir bar, dissolve 1-Boc-3-bromoazetidine (236 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add

    
     (414 mg, 3.0 mmol) followed by morpholine (261 mg, 3.0 mmol).
    
  • Reaction: Seal the vial and heat to 50°C. Monitor by LCMS.

    • Checkpoint: Bromide is usually consumed within 4 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over

    
    .
    
  • Purification: Concentrate and purify via silica gel chromatography (0-10% MeOH in DCM).

Protocol B: Nickel-Catalyzed Cross-Coupling (Negishi Type)

Objective: Coupling 3-haloazetidine with an aryl zinc reagent.

  • Recommendation: Use 3-Bromoazetidine or 3-Iodoazetidine. 3-Chloroazetidine is generally unsuitable for this protocol due to poor oxidative addition kinetics.

  • Catalyst Prep: Mix

    
     (10 mol%) and ligand (e.g., di-tBu-bipy, 12 mol%) in THF.
    
  • Substrate: Add 1-Boc-3-bromoazetidine (1.0 eq).

  • Coupling: Add Aryl-ZnBr (1.5 eq) dropwise at 0°C, then warm to RT.

  • Result: 3-Br typically affords >70% yield; 3-Cl typically <20% yield under identical conditions.

Strategic Decision Guide

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Select Electrophile ReactionType Reaction Type? Start->ReactionType SN2 Nucleophilic Substitution (Amines, Thiols, Azides) ReactionType->SN2 CrossCouple Metal Catalysis (Suzuki, Negishi, Photoredox) ReactionType->CrossCouple Nucleophile Nucleophile Strength? SN2->Nucleophile UseBr Use 3-Bromoazetidine (Standard Choice) CrossCouple->UseBr Standard UseI Use 3-Iodoazetidine (High Reactivity) CrossCouple->UseI Difficult Cases StrongNuc Strong (Thiolates, Azide) Nucleophile->StrongNuc High Reactivity WeakNuc Weak (Anilines, Steric Amines) Nucleophile->WeakNuc Low Reactivity UseCl Use 3-Chloroazetidine (Cheaper, Stable) StrongNuc->UseCl If Cost Critical StrongNuc->UseBr Preferred WeakNuc->UseBr Standard WeakNuc->UseI If Br Fails

Figure 2: Decision tree for selecting 3-haloazetidine substrates.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of Halogenated Heterocycles in Nucleophilic Substitution. Retrieved from

  • Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[2] Retrieved from

  • Dunetz, J. R., et al. (2019). "Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols." Journal of Organic Chemistry, 84(9), 5943-5956.[3] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromoazetidine hydrochloride. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Advances. Retrieved from

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Comparative

Advanced HPLC Strategies for Purity Analysis of Azetidine Hydrochloride Salts

Introduction: The Analytical Challenge Azetidine hydrochloride presents a classic "double-threat" in pharmaceutical analysis: it is a highly polar, low-molecular-weight secondary amine, and it completely lacks a conjugat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Azetidine hydrochloride presents a classic "double-threat" in pharmaceutical analysis: it is a highly polar, low-molecular-weight secondary amine, and it completely lacks a conjugated


-electron system (chromophore)[1].

If you inject this compound onto a standard C18 column with a typical water/acetonitrile gradient, it will elute in the void volume due to its high aqueous solubility and permanent positive charge (pKa ~10.4). Furthermore, even if retention were achieved, standard UV detection at 254 nm would yield no signal. Monitoring at low wavelengths (e.g., 200–210 nm) is heavily compromised by the chloride counterion and mobile phase absorbance, making accurate impurity profiling impossible[1].

To achieve reliable purity analysis, analytical scientists must manipulate either the chromatographic retention mechanism, the analyte's chemical structure, or the detection technology. This guide objectively compares three field-proven methodologies: HILIC coupled with Charged Aerosol Detection (CAD) , Pre-column Derivatization (FMOC-Cl) with RP-HPLC-UV , and Ion-Pairing Reversed-Phase Chromatography (IP-RP) .

Comparison of Alternative Analytical Workflows

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

The Mechanistic Choice for Underivatized Polar Amines

HILIC resolves the retention issue by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The polar azetidine partitions into a water-enriched layer immobilized on the silica surface[2]. To solve the detection issue, CAD is employed. Unlike UV, CAD is a mass-sensitive, universal detector. The column effluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by a corona discharge[3]. The measured charge is directly proportional to the mass of the analyte, completely bypassing the need for a chromophore[1].

Pre-Column Derivatization with FMOC-Cl (RP-HPLC-UV)

The Chemical Tagging Approach

When universal detectors (CAD/ELSD) are unavailable, the analyte itself must be modified. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the premier choice for azetidine. Why not the more common o-phthalaldehyde (OPA)? OPA requires a primary amine to form an isoindole derivative. Azetidine is a four-membered cyclic secondary amine. FMOC-Cl reacts rapidly with both primary and secondary amines under mildly basic conditions to form highly stable, UV-active (and fluorescent) carbamate derivatives[4],[5]. The massive fluorenyl tag drastically increases the molecule's hydrophobicity, allowing for textbook retention on standard C18 columns.

Ion-Pairing Reversed-Phase Chromatography (IP-RP-UV)

The Legacy Alternative

If derivatization is undesirable and CAD is unavailable, IP-RP is the fallback. By adding an anionic ion-pairing reagent (e.g., sodium octanesulfonate or heptafluorobutyric acid) to the mobile phase, the negatively charged additive forms a neutral, hydrophobic complex with the protonated azetidine[6]. This complex retains on a C18 column. However, detection relies on low-UV (210 nm), which suffers from poor sensitivity and severe baseline drift during gradients.

Quantitative Performance Comparison

ParameterHILIC-CADFMOC-Cl Derivatization (RP-UV)Ion-Pairing RP-HPLC (Low UV)
Retention Mechanism Hydrophilic PartitioningHydrophobic (Fluorenyl Tag)Hydrophobic (Ion-Pair Complex)
Detection Mode Universal (Charge Transfer)Optical (UV 265 nm / FLD)Optical (UV 210 nm)
Sample Prep Time < 5 mins (Direct dilution)~30 mins (Reaction + Quench)< 5 mins (Direct dilution)
System Equilibration Long (~20-30 column volumes)Short (~10 column volumes)Very Long (Reagent saturation)
LOD / LOQ Excellent (~10-25 ng)Superior (< 5 ng) Poor (~100-200 ng)
Peak Shape Excellent (Symmetrical)ExcellentFair to Poor (Tailing common)
Gradient Compatibility Yes (Requires CAD compensation)Yes (Excellent baseline)Poor (Severe baseline drift)

Experimental Methodologies & Self-Validating Protocols

Workflow A Azetidine HCl Sample B Dilution in 80% Acetonitrile A->B C HILIC Column Separation B->C D Nebulization & Desolvation C->D E Corona Discharge Charge Transfer D->E F Electrometer Quantification E->F

Figure 1: Mechanistic workflow of HILIC coupled with Charged Aerosol Detection (HILIC-CAD).

Protocol A: HILIC-CAD Workflow (Recommended)

Causality Note: The sample diluent MUST match the initial mobile phase's high organic content. Dissolving azetidine HCl in 100% water will cause severe peak breakthrough and splitting on a HILIC column due to localized solvent mismatch.

  • Column Selection : Zwitterionic (ZIC-HILIC) or Amide-bonded silica (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Preparation :

    • Phase A: 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (This specific pH controls silanol ionization and ensures the azetidine remains fully protonated).

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program : Isocratic hold at 85% B for 5 mins, followed by a linear gradient to 60% B over 15 mins. Flow rate: 1.0 mL/min.

  • Detector Settings (CAD) : Evaporation temperature set to 35°C (azetidine HCl is non-volatile, but high evaporation temperatures can cause thermal degradation of related impurities). Data collection rate: 10 Hz.

  • Sample Preparation : Accurately weigh 10 mg of Azetidine HCl. Dissolve in 1.0 mL of water, then immediately dilute 1:10 with Acetonitrile (Final diluent: 90% ACN).

Deriv Step1 Azetidine (Secondary Amine) + Borate Buffer (pH 8.5) Step2 Add FMOC-Cl in ACN (Chromophore Tag) Step1->Step2 Step3 Nucleophilic Substitution (20 min, 25°C) Step2->Step3 Step4 Quench Excess FMOC-Cl (Add Glycine or Adamantanamine) Step3->Step4 Step5 RP-HPLC-UV Analysis (λ = 265 nm) Step4->Step5

Figure 2: Pre-column FMOC-Cl derivatization workflow for secondary amines prior to RP-HPLC-UV.

Protocol B: FMOC-Cl Derivatization (High Sensitivity)

Causality Note: FMOC-Cl hydrolyzes in water to form FMOC-OH, which is highly UV-active and can co-elute with your target peak. A quenching step using a primary amine (like glycine) is mandatory to consume unreacted FMOC-Cl and shift its retention time away from the azetidine derivative[4].

  • Buffer Preparation : Prepare a 0.1 M Sodium Borate buffer, adjusted to pH 8.5. (Ensures the secondary amine of azetidine is deprotonated and acts as a strong nucleophile).

  • Reagent Preparation : Dissolve 5 mM FMOC-Cl in anhydrous Acetonitrile. Prepare fresh daily.

  • Derivatization Reaction :

    • In a 2 mL HPLC vial, combine 100 µL of Azetidine HCl sample (aqueous), 400 µL of Borate Buffer, and 500 µL of FMOC-Cl reagent.

    • Vortex for 10 seconds and incubate at 25°C for exactly 20 minutes.

  • Quenching (Self-Validating Step) : Add 100 µL of 100 mM aqueous Glycine solution. Vortex and wait 5 minutes. The primary amine of glycine rapidly reacts with leftover FMOC-Cl, preventing baseline artifacts.

  • HPLC Analysis : Inject 10 µL onto a standard C18 column (150 mm × 4.6 mm, 5 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 30% to 90% ACN over 20 minutes. Monitor UV absorbance at 265 nm.

Conclusion

For modern pharmaceutical laboratories, HILIC-CAD is the undisputed gold standard for the purity analysis of azetidine hydrochloride. It provides a direct, underivatized analysis with uniform response factors for impurity profiling[3],[1]. However, if extreme sensitivity is required (e.g., trace genotoxic impurity analysis), the FMOC-Cl derivatization method offers superior LODs by leveraging the massive extinction coefficient of the fluorenyl tag[4]. Ion-pairing should only be utilized as a last resort due to its detrimental effects on column lifespan and MS-incompatibility[6].

References[2] BenchChem. "Technical Support Center: Purification of Polar Azetidine Derivatives." BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyApcWLSfjad1mwjo6MmOI6K-eq9_XuaRW9lTMavMWZiTbE72V9nlTgpeuh7XPxVw-rjkY-nRGkanPHil_PrNrUFStWKdesiHGo6PckEZaOO8IlYMoq5QXqRb85M5DUt3a6tmRUQieEDrjQMHokjedmswgnKkNaogocYKaO7Ar9LddxwRjYgCJ9WdfDmk1zRGf10tZSz6hEt2nkPLVbl1qyQ==[3] Thermo Fisher Scientific. "HPLC with Charged Aerosol Detection." Thermo Fisher Scientific. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7KaBc7Zd4wfTDEZZs0wmledvPEIaUnYv2X9A6v-nXXLNbUE4kTQjSX-enK6xvZb_i_qF33XxuvzqlwLBV0Vc1HtdLgNGnYOG6h79JcWzzY0NM0dSafp_hkiQ5xaW4OOYoWEg0B7lQ_volCOnG8ZIEsXK-YSZIo_wBtfyNDFbrwMpbdQCrzeALW6rllfOa0wWh1RI2E5gly3JaeHIF33WpN5-h_9WRsyc=[1] LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." Chromatography Online. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmKj856ijYV9xhV9GG8RwW2m2VweBf9DodJ610q2Bd65uMEL8w7VYdKhKELpAOM_CB3RH49XjwC1OymjzO_ETrc0CjR0J3BYG9K1-6CkZBsaX8DZ7VKLm-srF4Pe8Iz8iXTbc_xqaYfWe7fYXJYQD3RrgCAeZg32X3cUqMi0BSxmZFgM_9VYCISTuF_W5lA-12uO8zhCDdcf14eT3U6hE=[4] ResearchGate. "The derivatization scheme of alkyl amines with FMOC-Cl." ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVagyu_rhZvnuO6X4TxRtD1zvlI99qdIowYPwQYXWQTmV6-ILUurkYHl0q5_QMoo0-ygbERM9UNH_4IYQ6c8XOXcf4qoligHbl5uqfm9OD1C--9IX2YxLe1EErmm5hliysZy_KI-9Ip4KCZbv02Qa0JeNiX-P38NdarT-3tPccpKFmZ3flH1iN4Q0okRafNsyiZYLMprv5q6tIY4fpr9Xi_0Gn7Q==[5] PMC. "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols." NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgKix6IZ69a7YtDImLPz7gIFLZMVlbYcm2MRpr0ibMAXCtzOZf3i7Rr-y8uKBxpJWmRGtiabaPozs5qAzG44kUHWC7mR6BOTuuyPj8XZXhPdfwCj182C1TzTAbNMpxDebKsA21flx2yTraZWY=[6] MDPI. "Content Determination and Impurity Profiling of Compound Glycyrrhizin Tablets by Ion-Pair High-Performance Liquid Chromatography, Coupled with Corona-Charged Aerosol Detector." MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXuIfFt7sLmN3F3IsfF9nQhsJO0O5wTaavcknnRa99ha2WjxN5JP-8L9_hw7fqF5Tbm1xTeoO_-XiE4FqGmXo55Zs-WZAQoldz2GsxbYP1OSPx7kOsXWOmxdMvefDY1xsoyg==

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Validation

A Senior Application Scientist's Guide to Distinguishing 3-chloro-1-methyl-azetidine from its Isomeric Impurities

An authoritative guide for researchers, scientists, and drug development professionals. In the precise world of pharmaceutical synthesis, the structural integrity of building blocks is paramount. 3-chloro-1-methyl-azetid...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals.

In the precise world of pharmaceutical synthesis, the structural integrity of building blocks is paramount. 3-chloro-1-methyl-azetidine is a valuable four-membered heterocyclic scaffold, yet its synthesis is often accompanied by the formation of closely related isomeric impurities. These isomers, possessing the same molecular formula but different atomic arrangements, can exhibit distinct reactivity, metabolic fates, and toxicological profiles. Ensuring the isomeric purity of 3-chloro-1-methyl-azetidine is therefore not merely an analytical exercise but a critical step in guaranteeing the safety and efficacy of the final drug product.

This guide provides an in-depth, field-proven comparison of orthogonal analytical techniques designed to unambiguously identify and differentiate 3-chloro-1-methyl-azetidine from its most common isomeric impurities. We will move beyond simple protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Analytical Challenge: A Tale of Two Isomers

The primary challenge lies in the subtle structural differences between the target molecule and its potential contaminants. The most common positional isomer formed during synthesis is 2-chloro-1-methyl-azetidine. While other structural isomers or stereoisomers can exist, the differentiation of these two positional isomers serves as an excellent model for the analytical rigor required.

  • Target Molecule: 3-chloro-1-methyl-azetidine

  • Key Isomeric Impurity: 2-chloro-1-methyl-azetidine

Our strategy will be built upon the principle of orthogonality, where we employ analytical techniques that separate and identify molecules based on different physicochemical properties. This multi-pronged approach, combining chromatography and spectroscopy, provides the highest degree of confidence in structural assignments.

Gas Chromatography-Mass Spectrometry (GC-MS): A First Line of Defense

For volatile and semi-volatile compounds like substituted azetidines, GC-MS is an exceptionally powerful tool. It offers high-resolution separation (GC) coupled with the information-rich detection and identification capabilities of mass spectrometry (MS).

Expert Insight: Why GC-MS is the Go-To Initial Screen

We begin with GC-MS because it separates compounds based on their boiling points and interactions with the column's stationary phase. Even minor structural changes between isomers often lead to different retention times. The subsequent mass analysis provides the molecular weight and a fragmentation "fingerprint," which is crucial for identification. While the mass spectra of positional isomers can be similar, they are rarely identical.

Experimental Protocol: GC-MS for Isomer Separation

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector: Split/splitless, 250°C, split ratio 20:1

  • Oven Program: Initial temperature of 60°C (hold 1 min), ramp to 240°C at 15°C/min, hold for 4 min

  • MSD Transfer Line: 280°C

  • MS Ion Source (EI): 230°C

  • Scan Range: 40-150 m/z

Sample Preparation:

  • Accurately weigh and dissolve the sample in methyl tert-butyl ether (MTBE) to a final concentration of 100 µg/mL.

  • Vortex to ensure complete dissolution.

  • Inject 1 µL into the GC-MS system.

Causality Behind Experimental Choices:

  • DB-5ms Column: This is a low-to-mid polarity column, making it an excellent, robust choice for general-purpose screening of a wide range of small molecules.

  • Temperature Program: The program is designed to be aggressive enough for a short run time while still providing the thermal gradient needed to resolve closely boiling isomers.

  • MTBE Solvent: Chosen for its volatility and compatibility with the GC system, ensuring minimal interference with early-eluting peaks.

  • Electron Ionization (EI): EI is a high-energy ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural confirmation.[1]

Data Interpretation and Expected Results

The two isomers are expected to have distinct retention times. The mass spectra will both show a molecular ion peak (M⁺) corresponding to their shared molecular weight. However, the fragmentation patterns—the relative abundances of the fragment ions—will differ due to the different locations of the chlorine atom influencing how the molecule breaks apart.[2][3][4]

Table 1: Representative GC-MS Data for Azetidine Isomers

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) and Rationale
3-chloro-1-methyl-azetidine ~7.2105/10770 : Loss of Cl42 : [C₂H₄N]⁺ fragment
2-chloro-1-methyl-azetidine ~7.5105/10776 : Loss of C₂H₅70 : Loss of Cl42 : [C₂H₄N]⁺ fragment

Diagram 1: GC-MS Isomer Differentiation Workflow

GCMS_Workflow GC-MS Isomer Differentiation Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Conclusion Sample Azetidine Sample Dissolve Dissolve in MTBE (100 µg/mL) Sample->Dissolve Inject Inject 1 µL Dissolve->Inject Separate Separate on DB-5ms Column Inject->Separate Detect EI-MS Detection Separate->Detect RT Compare Retention Times Detect->RT MS Analyze Fragmentation Patterns Detect->MS Impurity_ID Impurity Identified RT->Impurity_ID Purity_OK Purity Confirmed RT->Purity_OK MS->Impurity_ID MS->Purity_OK

Caption: A streamlined workflow for isomeric impurity analysis using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While GC-MS provides excellent evidence for isomer identification, NMR spectroscopy offers unambiguous proof of structure. By probing the magnetic environments of every proton (¹H) and carbon (¹³C) atom, NMR allows for the complete mapping of the molecule's connectivity.[5][6][7]

Expert Insight: Why NMR Provides Unquestionable Proof

NMR is the gold standard because it directly observes the chemical environment of each atom in the molecule. The chemical shift of a nucleus is exquisitely sensitive to its local electronic structure. Moving an electronegative atom like chlorine from the C3 to the C2 position causes dramatic and predictable changes in the chemical shifts of the adjacent protons and carbons, providing irrefutable evidence of the isomer's identity. Advanced 2D NMR techniques like COSY and HSQC can further confirm these assignments by showing which protons are coupled to each other and which protons are attached to which carbons.[6][8]

Experimental Protocol: ¹H and ¹³C NMR for Structural Elucidation

Instrumentation:

  • NMR Spectrometer: Bruker AVANCE 400 MHz or higher field instrument

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • ¹H NMR Parameters: 32 scans, relaxation delay (d1) of 1s

  • ¹³C NMR Parameters: 1024 scans, relaxation delay (d1) of 2s

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

Causality Behind Experimental Choices:

  • High-Field NMR (≥400 MHz): A higher magnetic field strength provides better signal dispersion, which is critical for resolving the complex, overlapping signals often found in the spectra of cyclic compounds.[6]

  • CDCl₃ Solvent: This is a standard, non-reactive solvent for many organic molecules that provides a clean spectral window.

  • ¹H and ¹³C Experiments: A ¹H NMR spectrum provides initial information on proton environments and their adjacencies (via coupling). The ¹³C NMR spectrum directly shows the number of unique carbons and their chemical environment, which is highly indicative of substitution patterns.

Data Interpretation and Expected Results

The NMR spectra of the two isomers will be significantly different and easily distinguishable. The key is to observe the protons and carbons directly attached to or adjacent to the chlorine atom and the nitrogen atom.

  • For 3-chloro-1-methyl-azetidine: The proton on C3 (the carbon bearing the chlorine) will be significantly downfield. The protons on C2 and C4 will be chemically distinct.

  • For 2-chloro-1-methyl-azetidine: The proton on C2 will be even further downfield due to the combined electron-withdrawing effects of the adjacent chlorine and nitrogen atoms. The protons on C3 and C4 will have entirely different chemical shifts and coupling patterns compared to the 3-chloro isomer.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm in CDCl₃) and Rationale

Proton AssignmentPredicted δ for 3-chloro isomerPredicted δ for 2-chloro isomerRationale for Difference
H on C-Cl ~4.3 (multiplet)~5.0 (triplet)The proton on C2 is adjacent to both Cl and N, causing a greater downfield shift.
H on C adjacent to N ~3.6 (multiplet)~3.8 (multiplet)The electronic environment of all ring protons is altered by the new Cl position.
N-CH₃ ~2.5 (singlet)~2.7 (singlet)The change in the ring's electronic structure slightly deshields the N-methyl protons.

Diagram 2: Logical Flow for Isomer Confirmation by NMR

NMR_Logic NMR Logic for Isomer Confirmation cluster_data 1. Acquire NMR Data cluster_analysis 2. Analyze Key Features cluster_decision 3. Compare to Known Structures cluster_conclusion 4. Conclusion H1_NMR ¹H NMR Spectrum Analyze_H1 Identify downfield CH-Cl proton H1_NMR->Analyze_H1 Analyze_Coupling Examine coupling patterns H1_NMR->Analyze_Coupling C13_NMR ¹³C NMR Spectrum Analyze_C13 Identify downfield C-Cl carbon C13_NMR->Analyze_C13 Decision Does data match 3-chloro isomer? Analyze_H1->Decision Analyze_C13->Decision Analyze_Coupling->Decision Structure_Confirmed Structure Confirmed Decision->Structure_Confirmed Yes Impurity_Detected Isomeric Impurity Detected Decision->Impurity_Detected No

Caption: A decision-making workflow for unambiguous isomer identification via NMR.

Final Recommendation: An Integrated Analytical Strategy

To ensure the highest quality of 3-chloro-1-methyl-azetidine for research and development, a single analytical method is insufficient. We strongly advocate for an integrated, orthogonal approach:

  • Screening and Quantification: Use GC-MS as the primary method for routine purity checks. It is fast, sensitive, and highly effective at separating the key positional isomers, allowing for their quantification.

  • Unambiguous Identification: Employ NMR spectroscopy (both ¹H and ¹³C) for the definitive structural confirmation of the main component and for the characterization of any significant unknown impurities isolated from chromatographic methods.

By combining the separation power of chromatography with the definitive structural insight of spectroscopy, you create a self-validating system that provides complete confidence in the identity and purity of your material. This rigorous approach is essential for advancing drug development programs built on a foundation of sound analytical science.

References

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][2][8]benzodiazepin-1( 2H)-ones. Retrieved from [Link]

  • Agilent Technologies. (n.d.). 8890 Gas Chromatograph. Retrieved from [Link]

  • Escola Superior Agrária - Instituto Politécnico de Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Bruker Corporation. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

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Comparative

Comparative Analytical Guide: Structural Confirmation of Bis(2-chloroethyl)amine (C4H9Cl2N)

Executive Summary The precise structural confirmation of Bis(2-chloroethyl)amine (Molecular Formula: C4H9Cl2N ; MW: 142.03 g/mol ) is a critical quality attribute in drug development, particularly given its role as a pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural confirmation of Bis(2-chloroethyl)amine (Molecular Formula: C4H9Cl2N ; MW: 142.03 g/mol ) is a critical quality attribute in drug development, particularly given its role as a precursor to nitrogen mustard alkylating agents. Unlike standard organic intermediates, C4H9Cl2N presents unique analytical challenges due to its high reactivity, potential for rapid hydrolysis, and vesicant properties.

This guide provides a comparative analysis of analytical methodologies for confirming the elemental composition of C4H9Cl2N. It contrasts the Classical Microanalysis (Combustion + Titration) approach against Modern Instrumental Methods (HRMS) , demonstrating why a hybrid approach is often required for definitive validation.

Compound Profile & Theoretical Baselines

Before selecting an analytical strategy, the theoretical elemental composition must be established as the benchmark for purity assessment.

Target Molecule: Bis(2-chloroethyl)amine[1][2][3][4][5][6][7][8]
  • CAS Number: 334-22-5[1][2][3][4]

  • Structure: Cl-CH2-CH2-NH-CH2-CH2-Cl

  • Physical State: Colorless to pale yellow liquid (Free base); Solid (Hydrochloride salt).

  • Critical Impurities:

    • Hydrolysis Product A: 2-chloro-N-(2-hydroxyethyl)ethanamine (Half-hydrolysis).

    • Salt Form: Bis(2-chloroethyl)amine Hydrochloride (C4H9Cl2N[5][6]·HCl).

Table 1: Theoretical Elemental Composition vs. Common Impurities

Use this table to determine if your elemental data indicates bulk contamination.

ElementTarget: C4H9Cl2N (Free Base)Alternative: C4H9Cl2N·HCl (Salt)Impurity: Half-Hydrolysis (C4H10ClNO)
Carbon (C) 33.83% 26.92%38.87%
Hydrogen (H) 6.39% 5.65%8.15%
Nitrogen (N) 9.86% 7.85%11.34%
Chlorine (Cl) 49.92% 59.58%28.68%
Oxygen (O) 0.00% 0.00%12.95%

Analyst Note: A deviation of >0.4% in Carbon or Nitrogen often suggests the presence of the hydrochloride salt or significant hydrolysis.

Comparative Methodology: Choosing the Right Validation System

The choice of method depends on whether the goal is bulk purity confirmation or molecular identification .

Table 2: Method Performance Comparison
FeatureMethod A: Classical Microanalysis (CHN + Schöniger)Method B: High-Resolution MS (HRMS)Method C: Potentiometric Titration (AgNO3)
Primary Output % Weight of Elements (Bulk Purity)Exact Mass / Isotopic Pattern (Identity)% Total Chloride (Specific Ion)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Non-destructive)10–50 mg (Destructive)
Precision ±0.3% absolute<5 ppm mass error±0.5% relative
Blind Spot Cannot distinguish isomersInsensitive to inorganic salts/solventsOnly detects Halogens
Verdict Gold Standard for Purity Gold Standard for ID Essential for Cl Confirmation

Detailed Experimental Protocols

Safety Pre-requisite: Handling Nitrogen Mustard Precursors
  • Hazard: C4H9Cl2N is a potent blistering agent (vesicant) and alkylating agent.

  • Engineering Controls: All weighing must occur in a Class II Biosafety Cabinet or glovebox.

  • Decontamination: Prepare a 10% sodium thiosulfate solution to neutralize spills immediately.

Protocol A: Classical CHN Combustion Analysis

For determination of Carbon, Hydrogen, and Nitrogen.

  • Calibration: Calibrate the CHN analyzer using an Acetanilide standard (C: 71.09%, H: 6.71%, N: 10.36%). Ensure K-factor stability is within 0.998–1.002.

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 mg of C4H9Cl2N into a tin capsule.

    • Critical Step: If the sample is the liquid free base, add 5 mg of Tungsten Trioxide (WO3) powder to prevent volatile loss before combustion and aid oxidation.

    • Seal the capsule using a cold-weld press to ensure hermetic closure.

  • Combustion:

    • Furnace Temperature: 980°C (Oxidation) / 650°C (Reduction).

    • Carrier Gas: Helium at 140 mL/min.

    • Oxygen Dose: 12 mL for 5 seconds.

  • Detection: Thermal Conductivity Detector (TCD).

  • Validation: Run samples in triplicate. Acceptance criterion is ±0.4% from theoretical values.

Protocol B: Schöniger Flask Combustion for Total Chlorine

Required because standard CHN analyzers do not detect Halogens.

  • Preparation: Cut ashless filter paper into a "flag" shape. Weigh 5–10 mg of sample onto the paper and fold it to encapsulate the liquid/solid.

  • Combustion:

    • Add 10 mL of absorbing solution (0.1 M NaOH + 3 drops 30% H2O2) to a 500 mL Schöniger flask.

    • Fill the flask with pure Oxygen.

    • Ignite the paper flag and immediately insert it into the flask, inverting to seal.

    • Allow to stand for 30 minutes with intermittent shaking to ensure absorption of combustion gases (Cl2/HCl).

  • Titration:

    • Rinse the stopper and walls with deionized water.

    • Acidify with dilute HNO3 to pH < 3.

    • Titrate with 0.01 M AgNO3 using a potentiometric titrator equipped with a Silver/Sulfide electrode.

  • Calculation:

    
    
    

Visualizations & Workflows

Diagram 1: Analytical Decision Tree for C4H9Cl2N Confirmation

This workflow illustrates the logic for selecting methods based on initial purity observations.

AnalysisWorkflow Start Sample: C4H9Cl2N Candidate Visual Visual Inspection (Liquid vs Solid) Start->Visual Decision1 State? Visual->Decision1 Liquid Liquid (Free Base) Proceed to CHN Decision1->Liquid Liquid Solid Solid (Salt/Impurity) Check for HCl Salt Decision1->Solid Solid CHN Combustion Analysis (C, H, N) Liquid->CHN Solid->CHN Result1 Matches Theoretical? CHN->Result1 Pass Pass: Purity > 99% Confirm Cl via Titration Result1->Pass Yes (±0.4%) Fail Fail: Check Hydrolysis (Low Cl, High O) Result1->Fail No HRMS Run HRMS / NMR Identify Impurity Pass->HRMS Optional ID Fail->HRMS

Caption: Decision matrix for validating Bis(2-chloroethyl)amine, prioritizing physical state assessment and elemental composition before advanced spectral ID.

Diagram 2: Hydrolysis Degradation Pathway & Elemental Impact

Understanding how moisture impacts elemental data is crucial for this hygroscopic compound.

HydrolysisPath Compound Bis(2-chloroethyl)amine (C4H9Cl2N) Cl: 49.9% Water + H2O Intermed Half-Hydrolysis (C4H10ClNO) Cl: 28.7% Compound->Intermed Slow Hydrolysis Final Diethanolamine Analog (C4H11NO2) Cl: 0.0% Intermed->Final Full Hydrolysis

Caption: Degradation pathway showing the dramatic drop in Chlorine content (49.9% to 28.7%) upon partial hydrolysis, detectable via Schöniger titration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9533, Bis(2-chloroethyl)amine. Retrieved from [Link]

  • Organization for the Prohibition of Chemical Weapons (OPCW).Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. (Standard protocol for nitrogen mustard precursors).
  • Ma, T. S., & Rittner, R. C. (1979).Modern Organic Elemental Analysis. Marcel Dekker Inc. (Foundational text for Schöniger flask combustion).
  • European Pharmacopoeia Commission.General Chapter 2.5.12: Water: Semi-Micro Determination.

Sources

Safety & Regulatory Compliance

Safety

3-Chloro-1-methyl-azetidine hydrochloride proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 3-Chloro-1-methylazetidine Hydrochloride As a halogenated nitrogen-containing heterocycle, 3-chloro-1-methylazetidine hydrochloride (CAS: 69334-72-1) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 3-Chloro-1-methylazetidine Hydrochloride

As a halogenated nitrogen-containing heterocycle, 3-chloro-1-methylazetidine hydrochloride (CAS: 69334-72-1) is a highly valuable building block in pharmaceutical research and drug development. However, due to its specific chemical structure—combining a strained four-membered azetidine ring with a covalently bound chlorine atom and a hydrochloride salt—it requires strict adherence to specialized disposal and operational protocols.

This guide outlines the mechanistic rationale and standard operating procedures (SOPs) for safely managing this compound within a professional laboratory environment, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1][2].

Chemical Profile and Hazard Characterization

Before implementing a disposal plan, personnel must understand the physicochemical properties that dictate the compound's waste classification. As a hydrochloride salt, this compound is typically handled as a solid but is frequently dissolved in organic solvents during synthesis.

Table 1: Physicochemical & Hazard Summary

Property Data / Classification
Chemical Name 3-Chloro-1-methylazetidine hydrochloride
CAS Number 69334-72-1
Molecular Formula C4H9Cl2N[3]
Physical Form Solid
GHS Hazard Statements H315 (Skin irritation), H319 (Serious eye irritation)

| Waste Classification | Halogenated Organic Waste[4] |

The Logic of Halogenated Waste Segregation

The Causality of Segregation: The most critical rule in managing 3-chloro-1-methylazetidine hydrochloride is its strict segregation into Halogenated Waste streams[4]. When organic waste is handed over to Environmental Health and Safety (EHS) or third-party disposal firms, it is typically slated for thermal destruction (incineration)[5]. If halogenated compounds are mixed with non-halogenated solvents, the incineration process requires specialized high-efficiency caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas and prevent the atmospheric release of toxic dioxins[5]. Mixing even a small amount of halogenated material into a non-halogenated waste container forces the entire container to be treated as halogenated, drastically increasing disposal costs and environmental risk[4].

Table 2: Waste Stream Compatibility Matrix

Waste Stream Type Compatibility Rationale
Halogenated Solvents (e.g., DCM, Chloroform) Compatible Shared disposal pathway; safe for combined high-temperature incineration with caustic scrubbing[4][5].
Non-Halogenated Solvents (e.g., Ethanol, Hexane) Incompatible Cross-contamination reclassifies the entire bulk volume as halogenated, complicating disposal[4].

| Strong Oxidizers / Acids | Incompatible | Risk of exothermic reactions or the release of toxic chlorine gas. |

Step-by-Step Laboratory Disposal Protocol

The following self-validating protocol ensures that all regulatory requirements for waste accumulation are met from the moment the waste is generated until EHS pickup[1].

Step 1: Container Selection and Preparation

  • Select a chemically compatible, vapor-tight container (e.g., high-density polyethylene (HDPE) or glass)[4].

  • Ensure the container features a secure, threaded screw cap. Snap-caps or parafilm-sealed flasks are strictly prohibited for hazardous waste accumulation[4].

Step 2: RCRA-Compliant Labeling

  • The "First Drop" Rule: A hazardous waste label must be affixed to the container before or at the exact moment the first drop or crystal of waste is introduced[4].

  • The label must explicitly state "Hazardous Waste" and list the full chemical name ("3-Chloro-1-methylazetidine hydrochloride"). Abbreviations or chemical formulas (e.g., C4H9Cl2N) are legally insufficient under EPA guidelines[4].

  • Check the appropriate hazard boxes on the label (e.g., "Irritant", "Halogenated").

Step 3: Waste Deposition (Solid vs. Liquid)

  • For Solid Waste (e.g., contaminated weigh boats, empty vials, unused product): Place in a designated solid hazardous waste container lined with a compatible poly bag.

  • For Liquid Solutions: Pour the reaction mixture or solvent containing the compound into the designated liquid Halogenated Waste carboy. Keep the container closed at all times except when actively adding waste[4].

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the labeled container in a designated SAA at or near the point of generation (usually inside the fume hood or a vented under-hood cabinet)[1].

  • Ensure secondary containment (e.g., a spill tray) is used to capture any catastrophic container failure.

Step 5: EHS Handover

  • Once the container is full (leaving at least 10% headspace for vapor expansion) or has reached the institutional time limit (often 90 to 180 days depending on generator status), submit a pickup request to your institutional EHS or waste management provider[2][6].

  • Never attempt to neutralize, hydrolyze, or treat the chemical waste yourself to avoid disposal; unauthorized chemical treatment constitutes operating an unlicensed waste treatment facility[6].

Operational Workflow Visualization

The following diagram illustrates the logical flow of waste management for this compound, ensuring segregation and compliance.

WasteWorkflow Start Waste Generation: 3-Chloro-1-methylazetidine HCl Segregate Segregation: Halogenated Waste Stream Start->Segregate Identify Halogens NoMix DO NOT MIX: Non-Halogenated / Oxidizers Start->NoMix Avoid Incompatibles Label Labeling: RCRA Compliant Tag (Full Chemical Name) Segregate->Label First Drop Rule Store Satellite Accumulation Area (SAA) Label->Store Vapor-tight Container EHS EHS / Waste Management Pickup & Incineration Store->EHS Scheduled Removal

Caption: Operational workflow for the segregation, labeling, and disposal of halogenated laboratory waste.

Spill Response and Decontamination

In the event of an accidental release of 3-chloro-1-methylazetidine hydrochloride (solid spill or solution spill):

  • Isolate the Area: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize ventilation.

  • PPE Verification: Responders must wear standard laboratory PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Carefully sweep up the solid using a designated brush and dustpan to minimize dust generation.

    • Liquid Spill (if in solution): Absorb with inert, non-combustible absorbent materials (e.g., vermiculite or sand).

  • Disposal of Spill Debris: All cleanup materials, including contaminated gloves and absorbent pads, must be placed into a solid Halogenated Hazardous Waste container and labeled appropriately for EHS pickup[4].

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA). URL: [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. URL: [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. URL:[Link]

  • 3-chloro-1-methyl-azetidine hydrochloride - [C87260]. Synthonix, Inc. URL:[Link]

Sources

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